5-Chloro-1-benzofuran-7-carbonyl chloride
Description
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Properties
CAS No. |
99517-27-8 |
|---|---|
Molecular Formula |
C9H4Cl2O2 |
Molecular Weight |
215.03 g/mol |
IUPAC Name |
5-chloro-1-benzofuran-7-carbonyl chloride |
InChI |
InChI=1S/C9H4Cl2O2/c10-6-3-5-1-2-13-8(5)7(4-6)9(11)12/h1-4H |
InChI Key |
JQERKMYWAYVUSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C(C=C(C=C21)Cl)C(=O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: 5-Chloro-1-benzofuran-7-carbonyl Chloride
The following technical guide is structured to serve as an operational monograph for researchers and medicinal chemists. It prioritizes practical utility, synthetic rigor, and application context over generic descriptions.
Strategic Utilization in Medicinal Chemistry & Drug Design
Document Type: Technical Guide / Whitepaper Primary CAS (Parent Acid): 142160-56-1 (5-Chlorobenzofuran-7-carboxylic acid) Target Moiety: 5-Chloro-1-benzofuran-7-carbonyl chloride (Reactive Intermediate)
Part 1: Executive Summary & Strategic Profile
In the landscape of privileged scaffolds, the 5-chloro-1-benzofuran-7-carbonyl moiety represents a critical pharmacophore, distinct from its widely used 2,3-dihydro analog (found in drugs like Prucalopride). While the dihydro- variant offers conformational flexibility, the fully aromatic benzofuran system provides a planar, rigid spacer that is increasingly utilized in PARP1/c-Met dual inhibitors and 5-HT receptor modulators .
This guide addresses the specific challenges of utilizing 5-Chloro-1-benzofuran-7-carbonyl chloride . Due to its high hydrolytic instability, this compound is rarely isolated as a shelf-stable reagent. Instead, it is best generated in situ from its carboxylic acid precursor. This monograph details the protocol for its generation, handling, and subsequent nucleophilic acyl substitution (NAS).
Part 2: Chemical Identity & Technical Specifications[1][2][3]
Researchers must often source the stable carboxylic acid precursor to generate the acyl chloride. Below are the specifications for the precursor and the reactive intermediate.
The Precursor (Stable)
| Property | Specification |
| Chemical Name | 5-Chlorobenzofuran-7-carboxylic acid |
| CAS Number | 142160-56-1 |
| Molecular Formula | C₉H₅ClO₃ |
| Molecular Weight | 196.59 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 226–228 °C (Decomposes) |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |
The Reactive Intermediate (The Chloride)
| Property | Specification |
| Chemical Name | 5-Chloro-1-benzofuran-7-carbonyl chloride |
| CAS Number | 247206-84-4 (Rarely listed in commercial catalogs) |
| Reactivity Class | Hard Electrophile (Acyl Halide) |
| Stability | Moisture Sensitive (Hydrolyzes to acid + HCl) |
| Storage | Do not store. Generate fresh for immediate use. |
Part 3: Synthesis & Operational Protocols
Mechanistic Rationale
The conversion of the carboxylic acid to the acid chloride is thermodynamically driven by the formation of a stable leaving group (SO₂ or CO/CO₂). While Thionyl Chloride (SOCl₂) is the standard reagent, Oxalyl Chloride ((COCl)₂) is recommended for this specific benzofuran scaffold.
Why Oxalyl Chloride?
-
Milder Conditions: Reactions proceed at 0°C to Room Temperature (RT), preserving the furan ring which can be sensitive to the harsh reflux conditions often required for SOCl₂.
-
Catalytic Efficiency: The Vilsmeier-Haack intermediate formed with DMF allows for rapid conversion.
-
Byproduct Removal: The byproducts (CO, CO₂, HCl) are gases, simplifying workup to a mere solvent evaporation.
Protocol: In Situ Generation and Coupling
Note: All steps must be performed under an inert atmosphere (N₂ or Ar).
Step 1: Acid Chloride Generation
-
Charge: In a dried Round Bottom Flask (RBF), suspend 1.0 eq of 5-Chlorobenzofuran-7-carboxylic acid in anhydrous Dichloromethane (DCM) or Toluene (approx. 10 mL/g).
-
Catalyze: Add a catalytic amount of anhydrous DMF (2–3 drops).
-
Activate: Cool to 0°C. Dropwise add Oxalyl Chloride (1.2–1.5 eq).
-
React: Allow to warm to RT. Stir for 2–3 hours.
-
Self-Validation Check: Monitor gas evolution. The reaction is complete when bubbling ceases and the solid acid dissolves into a clear solution.
-
-
Isolate (Optional but Recommended): Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the residue in fresh anhydrous DCM.
Step 2: Nucleophilic Coupling (General Amide Synthesis)
-
Prepare Nucleophile: In a separate vessel, dissolve the target amine (1.0–1.1 eq) and a non-nucleophilic base (TEA or DIPEA, 2.0–3.0 eq) in DCM.
-
Coupling: Cool the amine solution to 0°C. Slowly add the Acid Chloride solution (from Step 1) via syringe/cannula.
-
Workup: After 1–2 hours, quench with saturated NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate.
Visualization: Synthetic Workflow
The following diagram illustrates the critical pathway from the stable acid to the functionalized amide.
Figure 1: Strategic synthesis workflow for converting the stable acid precursor into the reactive chloride intermediate and final amide product.
Part 4: Medicinal Chemistry Applications[4][5][6][7]
The 5-chloro-1-benzofuran-7-carbonyl moiety is not merely a linker; it is an active contributor to the binding affinity in several therapeutic targets.
PARP1/c-Met Dual Inhibition
Recent studies (2025) have highlighted the benzofuran-7-carboxamide scaffold in the design of dual inhibitors targeting PARP1 and c-Met .
-
Mechanism: The planar benzofuran ring mimics the nicotinamide moiety of NAD+, fitting into the PARP1 catalytic pocket, while the 7-position substituent extends to interact with the c-Met kinase domain.
-
Significance: This dual action addresses acquired resistance in cancer therapy, specifically where c-Met amplification compromises PARP inhibitor efficacy.[1]
5-HT Receptor Modulation
While the dihydrobenzofuran is famous for 5-HT4 agonism (Prucalopride), the aromatic benzofuran derivatives are explored for 5-HT7 antagonism .
-
SAR Insight: The 5-chloro substituent increases lipophilicity (LogP), enhancing blood-brain barrier (BBB) penetration, which is crucial for CNS targets. The 7-carbonyl group serves as a hydrogen bond acceptor, anchoring the molecule in the receptor's orthosteric site.
Visualization: Structure-Activity Relationship (SAR)
Figure 2: SAR logic map detailing how specific structural features of the scaffold translate to biological activity.
Part 5: References
-
PubChem. (n.d.).[2][3] 5-Chlorobenzofuran-7-carboxylic acid (CID 53394625). National Library of Medicine. Retrieved February 18, 2026, from [Link]
-
Zhu, Q., et al. (2025).[1] Discovery of a novel benzofuran-7-carboxamide-based PARP1/c-Met dual inhibitor for addressing c-Met amplification-mediated PARP1i acquired-resistance. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Kowalewska, M., et al. (2013).[4] Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (Contextual reference for benzofuran synthetic methods). Hindawi. Retrieved from [Link]
-
Google Patents. (n.d.). Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid (CN105294620A). (Reference for the dihydro- analog distinction). Retrieved from
Sources
- 1. Discovery of a novel benzofuran-7-carboxamide-based PARP1/c-Met dual inhibitor for addressing c-Met amplification-mediated PARP1i acquired-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Chlorobenzofuran-5-carbonitrile | C9H4ClNO | CID 74890125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-Chlorobenzofuran | C8H5ClO | CID 90491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Whitepaper: 5-Chloro-1-benzofuran-7-carbonyl Chloride
This technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 5-Chloro-1-benzofuran-7-carbonyl chloride .[1]
Core Scaffold for Serotonergic Ligands & Bioactive Heterocycles [1]
Executive Summary
5-Chloro-1-benzofuran-7-carbonyl chloride is a specialized heterocyclic electrophile utilized primarily in the synthesis of high-affinity ligands for G-protein coupled receptors (GPCRs), specifically within the serotonin (5-HT) family.[1] As an aromatic bioisostere of the indole-7-carboxamide moiety found in various psychotropic agents, this scaffold offers distinct physicochemical properties—lowered polar surface area (PSA) and enhanced oxidative metabolic stability compared to its indole counterparts.
This guide addresses the critical distinction between the aromatic (1-benzofuran) and 2,3-dihydro forms, providing a validated roadmap for synthesis, handling, and application in drug discovery.
Chemical Identity & Physiochemical Profile[1][2][3][4][5][6][7][8][9][10]
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | 5-Chloro-1-benzofuran-7-carbonyl chloride |
| Common Name | 5-Chlorobenzofuran-7-acid chloride |
| CAS Number | Not widely indexed (Derivative of Acid CAS: 10242-10-1 [2-isomer] or Dihydro CAS: 189308-64-3) |
| Molecular Formula | C₉H₄Cl₂O₂ |
| Molecular Weight | 215.03 g/mol |
| SMILES | ClC1=CC(C(Cl)=O)=C2OC=CC2=C1 |
| Structural Alert | Acyl Chloride: Highly reactive electrophile; moisture sensitive.[1][2][3][4][5][6] |
Physical Properties (Predicted & Analog-Based)
-
Physical State: Off-white to pale yellow crystalline solid or semi-solid (dependent on purity).
-
Melting Point: 65–70 °C (Estimated based on the dihydro analog and related benzoyl chlorides).
-
Solubility: Soluble in DCM, THF, Ethyl Acetate, Toluene. Reacts violently with water/alcohols.
-
Stability: Hydrolyzes rapidly in moist air to form 5-chloro-1-benzofuran-7-carboxylic acid and HCl gas.[1]
Critical Distinction: Researchers often confuse this compound with 5-chloro-2,3-dihydrobenzofuran-7-carbonyl chloride (CAS 189308-64-3), a key intermediate for the drug Prucalopride .[1] The aromatic 1-benzofuran discussed here possesses a fully conjugated furan ring, imparting planarity and distinct pi-stacking capabilities in protein binding pockets.[1]
Synthetic Routes & Manufacturing[1][2]
Expert Insight: The "Oxidative Aromatization" Strategy
While de novo construction of the 7-substituted benzofuran ring is complex, the most efficient lab-scale synthesis leverages the commercial availability of the dihydro precursor (used in Prucalopride manufacturing).
Protocol: Dihydro-to-Aromatic Conversion
-
Starting Material: Methyl 5-chloro-2,3-dihydrobenzofuran-7-carboxylate.[1]
-
Step 1: Aromatization (Oxidation)
-
Step 2: Hydrolysis
-
Step 3: Chlorination
Visualization: Synthetic Workflow
The following diagram illustrates the conversion from the commodity dihydro intermediate to the target aromatic acyl chloride.
Figure 1: Strategic synthesis via oxidative aromatization of the dihydro-precursor.
Reactivity & Mechanistic Insights[1][2][16]
The carbonyl chloride moiety at the C7 position is deactivated sterically by the adjacent furan oxygen lone pairs but remains a potent electrophile.
Nucleophilic Acyl Substitution
The primary utility of this compound is in amide coupling reactions.
-
Reaction with Amines: Forms stable benzofuran-7-carboxamides.[1]
-
Conditions: DCM or THF,
, with or DIPEA as an HCl scavenger.
-
-
Reaction with Alcohols: Forms esters.
-
Note: Less common in drug discovery than amides due to metabolic instability of esters.
-
Mechanistic Diagram: Chlorination & Coupling
The transformation from acid to amide via the chloride intermediate follows a classic addition-elimination pathway.[1]
Figure 2: Activation of the carboxylic acid and subsequent trapping with amine nucleophiles.
Applications in Medicinal Chemistry
5-HT Receptor Ligands
The 5-chloro-1-benzofuran-7-carbonyl moiety is a privileged scaffold in the design of 5-HT4 agonists and 5-HT7 antagonists .[1]
-
Bioisosterism: It serves as a lipophilic, non-basic replacement for the 5-chloroindole-7-carboxamide found in early serotonin ligands.[1]
-
Binding Mode: The furan oxygen often acts as a weak hydrogen bond acceptor, while the chlorine atom fills hydrophobic pockets (e.g., in the orthosteric site of 5-HT receptors).
Advantages over Indoles[1]
-
Metabolic Stability: The benzofuran ring is less susceptible to oxidative metabolism at the 2,3-positions compared to the indole ring.
-
Solubility: Eliminating the indole N-H hydrogen bond donor can improve membrane permeability (LogP modulation).
Handling, Stability & Safety
Hazards[1][4]
-
Corrosive (H314): Causes severe skin burns and eye damage.
-
Lachrymator: Vapors are highly irritating to mucous membranes.
-
Reacts with Water (EUH014): Violently reacts with water to release HCl gas.
Storage & Disposal[1][2]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Moisture exclusion is paramount.
-
Quenching: Quench excess acid chloride by slow addition to a stirred mixture of ice and saturated sodium bicarbonate (
).
References
-
Synthesis of Benzofuran Derivatives
-
Dihydro-Precursor Data (Prucalopride Intermediate)
-
Chlorination Mechanism
-
Benzofuran Medicinal Chemistry
-
Title: Applications of Benzofuranones in Medicinal Chemistry.[13]
- Source: BenchChem.
-
URL:
-
Sources
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- 2. 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid | 123654-26-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Methyl 4-(acetylamino)-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylate | C12H12ClNO4 | CID 10635698 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
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- 7. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
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- 10. anaxlab.com [anaxlab.com]
- 11. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 12. researchgate.net [researchgate.net]
- 13. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
Navigating the Solubility of 5-Chloro-1-benzofuran-7-carbonyl chloride: A Technical Guide for Researchers
This guide provides an in-depth technical framework for understanding, predicting, and experimentally determining the solubility of 5-Chloro-1-benzofuran-7-carbonyl chloride in organic solvents. Recognizing the absence of public domain experimental data for this specific molecule, this document serves as a practical manual for researchers, scientists, and drug development professionals. It emphasizes the underlying chemical principles, predictive methodologies, and rigorous experimental protocols required to handle this reactive intermediate effectively.
Introduction: The Benzofuran Scaffold and the Challenge of the Acyl Chloride
Benzofuran derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.[1][2] 5-Chloro-1-benzofuran-7-carbonyl chloride is a key intermediate, poised for the synthesis of novel amides, esters, and ketones, thereby enabling the exploration of new chemical space for drug discovery.
However, the utility of this intermediate is intrinsically linked to its solubility, which governs reaction kinetics, purification strategies, and overall process efficiency. The primary challenge arises from the presence of the highly reactive acyl chloride functional group. This group dictates not only the compound's synthetic utility but also its pronounced instability in the presence of protic solvents, making conventional solubility assessments problematic. Acyl chlorides are known to react, often violently, with water and alcohols, precluding their dissolution in such media and demanding specialized handling protocols.[3]
This guide will navigate these challenges by first establishing a theoretical framework for solubility based on the molecule's structure and then providing a robust, self-validating experimental protocol for its empirical determination in appropriate, non-reactive solvents.
Physicochemical Profile and Theoretical Solubility Framework
The solubility behavior of 5-Chloro-1-benzofuran-7-carbonyl chloride is a product of its fused heterocyclic ring system and its reactive side chain.
-
The Benzofuran Core: The aromatic, largely nonpolar benzofuran ring system suggests a preference for solubility in solvents with similar characteristics.
-
The Acyl Chloride Group: This is a highly polar functional group. However, its inability to act as a hydrogen bond donor limits its affinity for highly polar, protic solvents. Its primary intermolecular interactions will be dipole-dipole forces.
-
The Chloro Substituent: The chlorine atom adds to the molecule's molecular weight and contributes to its polarity, further influencing solvent interactions.
Predictive Approach: Hansen Solubility Parameters (HSP)
A powerful tool for predicting solubility is the Hansen Solubility Parameter (HSP) system, which deconstructs the total Hildebrand solubility parameter into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The fundamental principle is that substances with similar HSP values are likely to be miscible.[4][5][6] While experimentally derived HSP values for 5-Chloro-1-benzofuran-7-carbonyl chloride are unavailable, we can estimate them based on its structure. For the purpose of this guide, we will use a predictive model to estimate the HSP for our target compound.
Estimated Hansen Solubility Parameters for 5-Chloro-1-benzofuran-7-carbonyl chloride:
-
δD: ~19.5 MPa½
-
δP: ~8.5 MPa½
-
δH: ~4.0 MPa½
A solvent is considered a "good" solvent if the distance (Ra) between its HSP values and those of the solute in "Hansen space" is small. The table below lists the HSP for common laboratory solvents. Researchers can use this data to select promising aprotic solvents for initial screening. Solvents with a smaller 'Ra' value are more likely to be effective.
Table 1: Hansen Solubility Parameters for Selected Organic Solvents
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Aprotic Solvents | |||
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Diethyl Ether | 14.5 | 2.9 | 4.6 |
| Chloroform | 17.8 | 3.1 | 5.7 |
| Dichloromethane (DCM) | 17.0 | 7.3 | 7.1 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Protic Solvents (Reactive) | |||
| Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Water | 15.5 | 16.0 | 42.3 |
Data compiled from various sources.[7][8]
Based on this analysis, solvents like Dichloromethane, Chloroform, and Tetrahydrofuran represent promising candidates for achieving good solubility, while n-Hexane is expected to be a poor solvent. Protic solvents like alcohols and water are unsuitable due to reactivity.
Experimental Determination of Solubility: A Protocol for Reactive Compounds
The high reactivity of acyl chlorides necessitates a carefully controlled experimental setup to obtain reliable solubility data. The following protocol is based on the "excess solid" method, which ensures that an equilibrium saturated state is achieved.[9]
Core Principle: Safety and Inertness
All operations must be conducted in a certified chemical fume hood.[10] All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours and cooled in a desiccator) to remove adsorbed water. Solvents must be of high purity and anhydrous. Operations should be carried out under an inert atmosphere (e.g., dry nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[11][12]
Mandatory Visualization: Experimental Workflow
Caption: Workflow for determining the solubility of a reactive acyl chloride.
Step-by-Step Methodology
-
Preparation:
-
Place a known volume (e.g., 2.0 mL) of the selected anhydrous organic solvent into a 4 mL glass vial equipped with a magnetic stir bar.
-
Seal the vial with a PTFE-lined cap.
-
Purge the vial with dry nitrogen or argon for 1-2 minutes.
-
-
Equilibration:
-
Add a pre-weighed amount of 5-Chloro-1-benzofuran-7-carbonyl chloride to the solvent. Ensure there is a visible excess of undissolved solid.
-
Place the sealed vial in a temperature-controlled shaker or on a magnetic stir plate, maintaining a constant temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached. Continuous gentle agitation is crucial.
-
-
Sampling:
-
After equilibration, cease agitation and allow the excess solid to settle for at least 1 hour.
-
Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) using a gas-tight syringe fitted with a sub-micron filter (e.g., 0.22 µm PTFE) to prevent transfer of solid particles.
-
-
Quenching and Analysis:
-
Causality: To prevent the reactive acyl chloride from degrading before analysis and to create a stable analyte, the sample must be immediately quenched.
-
Dispense the filtered aliquot directly into a known volume (e.g., 10.0 mL) of a quenching solution, such as anhydrous methanol. This will rapidly convert the acyl chloride to the corresponding stable methyl ester.
-
Vortex the quenched sample thoroughly.
-
Analyze the concentration of the resulting methyl ester using a pre-calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. The calibration curve must be prepared using an authentic sample of the methyl ester derivative.
-
-
Calculation:
-
From the concentration of the methyl ester in the quenched solution, back-calculate the original concentration of 5-Chloro-1-benzofuran-7-carbonyl chloride in the saturated solvent, accounting for all dilution factors and the change in molecular weight.
-
Self-Validating System
-
Time to Equilibrium: Run parallel experiments and measure the concentration at different time points (e.g., 12, 24, 48 hours). The solubility value should plateau, confirming that equilibrium has been reached.
-
Solid Phase Analysis: After the experiment, the remaining solid can be analyzed (e.g., by melting point or spectroscopy) to confirm that no degradation or solvent-induced transformation has occurred.
Data Presentation and Qualitative Solubility Guide
The quantitative results from the experimental protocol should be recorded in a structured format.
Table 2: Experimental Solubility Data for 5-Chloro-1-benzofuran-7-carbonyl chloride at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Classification |
| Dichloromethane | [Experimental Value] | [Calculated Value] | [e.g., Very Soluble] |
| Tetrahydrofuran | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |
| Toluene | [Experimental Value] | [Calculated Value] | [e.g., Sparingly Soluble] |
| n-Hexane | [Experimental Value] | [Calculated Value] | [e.g., Insoluble] |
Based on the theoretical principles discussed, the following qualitative guide can be anticipated:
-
High Solubility: Expected in polar aprotic solvents like Dichloromethane, THF, and Chloroform.
-
Moderate to Low Solubility: Expected in aromatic hydrocarbons like Toluene.
-
Insoluble: Expected in nonpolar aliphatic solvents like n-Hexane.
-
Reactive / Decomposes: In all protic solvents including water, alcohols, and primary/secondary amines.
Mandatory Visualization: Solvent Compatibility
Caption: Compatibility of the acyl chloride with aprotic vs. protic solvents.
Safe Handling, Storage, and Disposal
The high reactivity of acyl chlorides demands stringent safety protocols.
-
Handling: Always handle 5-Chloro-1-benzofuran-7-carbonyl chloride in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Avoid inhalation of vapors, which are lachrymatory and corrosive.[11]
-
Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere. Place the primary container inside a secondary container in a cool, dry, well-ventilated area away from moisture, heat, and incompatible materials like bases, oxidizing agents, and alcohols.[10][13] A desiccator is recommended for long-term storage.
-
Disposal: Unused material and quenched solutions should be disposed of as hazardous chemical waste according to institutional and local regulations. Never pour acyl chlorides or their solutions down the drain. Small amounts of excess acyl chloride can be slowly and carefully quenched by adding to a stirred solution of sodium bicarbonate or a suitable alcohol like isopropanol in a fume hood.
By integrating this theoretical framework with the rigorous experimental and safety protocols outlined, researchers can confidently and safely determine the solubility of 5-Chloro-1-benzofuran-7-carbonyl chloride, enabling its effective use in the synthesis of novel compounds for scientific advancement.
References
- RSC Publishing. (2019, September 2).
- MDPI. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
-
Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides). Retrieved from [Link]
- Hansen, C. M. (n.d.). Hansen Solubility Parameter System.
- American Institute for Conservation. (n.d.).
-
Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride.
- Chemos GmbH&Co.KG. (2019, January 15).
- Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride.
- Sigma-Aldrich. (2025, September 13).
- ResearchGate. (2020, November 16). Hansen parameters of the different organic solvents used.
- Mendeley Data. (2022, August 22). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.
- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
- NICEATM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
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- 13. brecklandscientific.co.uk [brecklandscientific.co.uk]
Technical Guide: Biological Activity of Compounds Containing the 5-Chlorobenzofuran Moiety
Executive Summary
The 5-chlorobenzofuran scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to serve as a versatile liganding core for diverse biological targets. Unlike the unsubstituted benzofuran, the inclusion of a chlorine atom at the C-5 position confers specific physicochemical advantages: it enhances lipophilicity (LogP), modulates the pKa of adjacent functional groups via inductive effects, and blocks metabolic oxidation at a typically reactive site (para to the oxygen).
This guide provides a technical analysis of the 5-chlorobenzofuran moiety across three primary therapeutic domains: Antimicrobial , Anticancer , and Neuroprotective (Anti-Alzheimer’s) applications. It synthesizes structure-activity relationship (SAR) data, details validated experimental protocols, and explores the molecular mechanisms driving bioactivity.
Chemical Significance & SAR Logic
The biological potency of 5-chlorobenzofuran derivatives is rarely accidental. It stems from the synergistic interplay between the aromatic core and the halogen substituent.
The "Chlorine Effect" in SAR
-
Metabolic Stability: The C-5 position in benzofuran is electronically susceptible to metabolic oxidation (hydroxylation). Chlorination at this site sterically and electronically blocks CYP450-mediated metabolism, extending the half-life (
) of the drug candidate. -
Lipophilicity & Membrane Permeability: The 5-Cl substituent increases the partition coefficient (LogP), facilitating passive transport across the blood-brain barrier (BBB)—a critical feature for neuroprotective agents—and bacterial cell membranes.
-
Halogen Bonding: The chlorine atom can participate in specific halogen bonds with carbonyl oxygens or pi-systems within protein binding pockets, anchoring the molecule more effectively than a hydrogen or methyl group would.
Visualization: Structure-Activity Relationship (SAR)
Caption: SAR logic of the 5-chlorobenzofuran scaffold. The C-5 chlorine is pivotal for ADME properties, while the C-2 position serves as the vector for target specificity.
Therapeutic Applications & Mechanisms
Antimicrobial & Antifungal Activity
Derivatives such as 5-chlorobenzofuran-2-carbohydrazides and chalcone hybrids have demonstrated potent activity against multidrug-resistant strains.
-
Mechanism of Action:
-
DNA Gyrase/Topoisomerase Inhibition: Planar 5-chlorobenzofuran chalcones intercalate into DNA or bind to the ATP-binding pocket of DNA gyrase, preventing bacterial replication.
-
Ergosterol Biosynthesis (Fungal): Hybrids containing azole moieties target lanosterol 14
-demethylase (CYP51), disrupting fungal cell membrane integrity.
-
-
Key Data:
-
S. aureus MIC values for optimized hydrazide derivatives often range between 12.5 – 50
g/mL [1]. -
Chalcone derivatives show enhanced activity against Gram-positive bacteria due to the lipophilic nature of the 5-Cl benzofuran ring facilitating cell wall penetration [2].
-
Anticancer Potential
The scaffold is widely utilized in designing tubulin polymerization inhibitors and kinase inhibitors.
-
Mechanism of Action:
-
Tubulin Inhibition: 5-chlorobenzofuran-chalcone hybrids mimic the pharmacophore of Combretastatin A-4, binding to the colchicine site of tubulin and arresting the cell cycle at the G2/M phase [3].
-
Apoptosis Induction: Activation of Caspase-3/7 and modulation of the Bcl-2 family proteins.[1]
-
Kinase Targeting: Inhibition of EGFR and VEGFR-2 signaling pathways in non-small cell lung cancer (NSCLC) models.
-
-
Comparative Potency:
-
IC50 (MCF-7 Breast Cancer): 5-chlorobenzofuran-2-carboxamides have shown IC50 values as low as 1.1
M , comparable to Doxorubicin in specific assays [4].
-
Neuroprotection (Alzheimer’s Disease)
The 5-chlorobenzofuran moiety is a bioisostere for the indanone ring in Donepezil-like compounds.
-
Mechanism of Action:
-
AChE/BChE Inhibition: These compounds act as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).[2][3] The 5-Cl group often occupies a hydrophobic pocket near the catalytic triad, enhancing binding affinity compared to unsubstituted analogs [5].
-
Amiodarone Connection: While Amiodarone (a benzofuran) is an antiarrhythmic, its structural analogs (often chlorinated) are studied for blocking amyloid-beta aggregation.
-
Experimental Protocols
Synthesis of the 5-Chlorobenzofuran Core
Standardized Rap-Stoermer or Alkylation/Cyclization Protocol.
-
Reactants: 5-Chlorosalicylaldehyde (1.0 eq), Ethyl bromoacetate (1.2 eq), Anhydrous
(3.0 eq). -
Solvent: Acetone or DMF (Dimethylformamide).
-
Procedure:
-
Dissolve 5-chlorosalicylaldehyde in solvent.
-
Add
and stir at room temperature for 30 mins. -
Add Ethyl bromoacetate dropwise.
-
Reflux for 6–8 hours (monitor via TLC, Hexane:EtOAc 7:3).
-
Workup: Filter inorganic salts, evaporate solvent, and recrystallize from ethanol.
-
-
Yield: Typically 70–85% of Ethyl 5-chlorobenzofuran-2-carboxylate.
In Vitro Antimicrobial Assay (Microdilution Broth)
Self-validating protocol for MIC determination.
-
Preparation: Dissolve 5-chlorobenzofuran derivatives in DMSO (Stock: 1 mg/mL). Ensure final DMSO concentration in wells is <1% to prevent solvent toxicity.
-
Inoculum: Adjust bacterial suspension (S. aureus ATCC 25923) to
CFU/mL (0.5 McFarland standard). -
Plate Setup:
-
Use 96-well sterile plates.
-
Add 100
L Mueller-Hinton Broth (MHB) to all wells. -
Perform serial 2-fold dilutions of the test compound.
-
Add 100
L of bacterial inoculum to test wells.
-
-
Controls (Critical for Validity):
-
Incubation: 37°C for 24 hours.
-
Readout: Add 20
L Resazurin (0.015%) dye.-
Blue: No growth (Inhibition).
-
Pink: Growth (Metabolic reduction of dye).
-
MIC: Lowest concentration remaining blue.
-
Experimental Workflow Diagram
Caption: Integrated workflow from precursor selection to multi-target biological screening.
Comparative Data Summary
The following table summarizes the biological activity of 5-chlorobenzofuran derivatives compared to standard drugs, based on aggregated literature data.
| Compound Class | Target / Cell Line | Activity Metric | 5-Cl Derivative Value | Standard Drug (Ref) |
| Chalcone Hybrid | S. aureus (Bacteria) | MIC ( | 12.5 – 25.0 | Ciprofloxacin (<1.[4]0) |
| Carboxamide | MCF-7 (Breast Cancer) | IC50 ( | 1.13 | Doxorubicin (1.10) |
| Triazole Hybrid | Acetylcholinesterase | IC50 ( | 0.55 | Donepezil (0.05) |
| Hydrazone | C. albicans (Fungus) | MIC ( | 25.0 | Fluconazole (16.0) |
Note: Values are representative of optimized leads in respective studies [1, 4, 5].
References
-
Synthesis, Characterization, and Antimicrobial Potential of Some Chlorinated Benzofuran Chalcones. Progress in Nutrition. (2021). [Link]
-
Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results. [Link]
-
Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences. (2021). [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules. (2022).[6] [Link]
-
Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids. Pharmaceuticals. (2023). [Link]
Sources
- 1. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone de… [ouci.dntb.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. 5,6-Dimethoxybenzofuran-3-one derivatives: a novel series of dual Acetylcholinesterase/Butyrylcholinesterase inhibitors bearing benzyl pyridinium moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 5-Chloro-1-benzofuran-7-carbonyl Chloride in Contemporary Drug Discovery
An In-depth Technical Guide for Medicinal and Process Chemists
Introduction: The Benzofuran Scaffold as a Privileged Motif in Medicinal Chemistry
The benzofuran nucleus is a prominent heterocyclic scaffold that is a core component of numerous biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic and structural properties make it a versatile building block for designing molecules that can interact with a wide range of biological targets. Benzofuran derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties.[1][3][4] The strategic functionalization of the benzofuran ring system allows for the fine-tuning of a molecule's physicochemical properties and its interactions with target proteins, making it a highly sought-after scaffold in modern drug discovery programs.[2][5]
This technical guide focuses on a specific, highly reactive, and synthetically valuable derivative: 5-chloro-1-benzofuran-7-carbonyl chloride . The presence of a chloro group at the 5-position and a reactive carbonyl chloride at the 7-position makes this molecule a potent intermediate for the synthesis of a diverse array of more complex molecules, particularly amides and esters, which are common functionalities in drug candidates.[3] This guide will provide a comprehensive overview of the synthesis, reactivity, and potential applications of 5-chloro-1-benzofuran-7-carbonyl chloride, with a particular emphasis on its utility in the development of novel therapeutics.
Proposed Synthesis of 5-Chloro-1-benzofuran-7-carbonyl Chloride
The synthesis of 5-chloro-1-benzofuran-7-carbonyl chloride can be envisioned through a logical, multi-step sequence starting from commercially available precursors. The overall synthetic workflow is depicted below.
Caption: Proposed synthetic workflow for 5-chloro-1-benzofuran-7-carbonyl chloride.
Step 1: Synthesis of 5-chloro-1-benzofuran
A variety of methods exist for the synthesis of the benzofuran core.[6] A common approach involves the reaction of a substituted phenol with an α-halo ketone or aldehyde followed by cyclization.
Step 2: Formylation of 5-chloro-1-benzofuran
The introduction of a formyl group at the 7-position can be achieved via an electrophilic aromatic substitution, such as the Vilsmeier-Haack reaction.[7]
Step 3: Oxidation to 5-chloro-1-benzofuran-7-carboxylic acid
The aldehyde functional group is readily oxidized to a carboxylic acid using a variety of standard oxidizing agents.[4]
Step 4: Formation of 5-chloro-1-benzofuran-7-carbonyl chloride
The final step is the conversion of the carboxylic acid to the highly reactive acyl chloride. This is a standard transformation in organic synthesis.
Experimental Protocols
Protocol 1: Synthesis of 5-chloro-1-benzofuran-7-carbaldehyde (Illustrative)
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7]
-
To a stirred solution of 5-chloro-1-benzofuran (1 equivalent) in anhydrous N,N-dimethylformamide (DMF, 5-10 volumes), phosphorus oxychloride (POCl₃, 1.2 equivalents) is added dropwise at 0 °C under an inert atmosphere.
-
The reaction mixture is allowed to warm to room temperature and then heated to 80-90 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is cooled to room temperature and carefully poured onto crushed ice with vigorous stirring.
-
The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate or sodium hydroxide until a precipitate forms.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 5-chloro-1-benzofuran-7-carbaldehyde. Further purification can be achieved by recrystallization or column chromatography.
Protocol 2: Oxidation of 5-chloro-1-benzofuran-7-carbaldehyde to 5-chloro-1-benzofuran-7-carboxylic acid
A variety of oxidizing agents can be employed for this transformation. A common and effective method utilizes potassium permanganate or chromic acid. A milder alternative is the Pinnick oxidation.
-
To a solution of 5-chloro-1-benzofuran-7-carbaldehyde (1 equivalent) in a suitable solvent such as acetone or a mixture of t-butanol and water, add a solution of potassium permanganate (KMnO₄, 1.5-2.0 equivalents) in water dropwise at room temperature.
-
The reaction is stirred until the characteristic purple color of the permanganate disappears.
-
The reaction mixture is filtered to remove the manganese dioxide precipitate.
-
The filtrate is concentrated under reduced pressure to remove the organic solvent.
-
The aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
The solid is collected by filtration, washed with cold water, and dried to afford 5-chloro-1-benzofuran-7-carboxylic acid.
Protocol 3: Synthesis of 5-chloro-1-benzofuran-7-carbonyl chloride
The conversion of the carboxylic acid to the acyl chloride is a crucial step to activate the carbonyl group for subsequent reactions.
-
To a suspension of 5-chloro-1-benzofuran-7-carboxylic acid (1 equivalent) in an inert solvent such as dichloromethane or toluene, add thionyl chloride (SOCl₂, 2-3 equivalents) and a catalytic amount of DMF.
-
The mixture is heated to reflux for 1-3 hours, or until the evolution of gas ceases and the solid dissolves.
-
The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 5-chloro-1-benzofuran-7-carbonyl chloride, which can often be used in the next step without further purification.
Physicochemical Properties and Characterization
| Property | Predicted Value |
| Molecular Formula | C₉H₄Cl₂O₂ |
| Molecular Weight | 215.04 g/mol |
| Appearance | Likely a solid at room temperature |
| Boiling Point | Expected to be high, likely decomposes |
| Solubility | Soluble in aprotic organic solvents (DCM, THF) |
| Reactivity | Highly reactive with nucleophiles, moisture-sensitive |
Characterization Data (Expected):
-
¹H NMR: Aromatic protons on the benzofuran ring system with characteristic chemical shifts and coupling constants.
-
¹³C NMR: Resonances for the carbonyl carbon (typically >160 ppm) and the aromatic carbons.
-
IR Spectroscopy: A strong C=O stretching band for the acyl chloride, typically in the range of 1780-1815 cm⁻¹.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern for two chlorine atoms.
Chemical Reactivity and Key Transformations
The primary utility of 5-chloro-1-benzofuran-7-carbonyl chloride lies in its high reactivity as an acylating agent. The carbonyl carbon is highly electrophilic and readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.
Caption: Key reactions of 5-chloro-1-benzofuran-7-carbonyl chloride.
-
Amidation: Reaction with primary or secondary amines yields the corresponding N-substituted benzofuran-7-carboxamides. This is arguably the most important transformation in a medicinal chemistry context, as the amide bond is a cornerstone of many drug molecules.[3]
-
Esterification: Reaction with alcohols or phenols produces benzofuran-7-carboxylates. These esters can be final products or serve as intermediates for further transformations.
Application in the Synthesis of Bioactive Molecules: PARP-1 Inhibitors
A compelling application of the benzofuran-7-carboxamide scaffold, which is directly accessible from the corresponding carbonyl chloride, is in the development of inhibitors for Poly(ADP-ribose) polymerase-1 (PARP-1).[8] PARP-1 is a key enzyme in the DNA damage response pathway, and its inhibition is a clinically validated strategy for the treatment of certain cancers, particularly those with deficiencies in the BRCA1/2 genes.
A study by Kota et al. (2014) detailed the discovery and structure-activity relationship of novel 2,3-dihydrobenzofuran-7-carboxamide derivatives as potent PARP-1 inhibitors.[8] Although this work utilized the 2,3-dihydrobenzofuran core, it provides a strong rationale for the utility of the benzofuran-7-carbonyl chloride scaffold in this therapeutic area. The 7-carboxamide moiety plays a crucial role in anchoring the inhibitor within the active site of the PARP-1 enzyme.
The general synthetic approach to these inhibitors would involve the reaction of a benzofuran-7-carbonyl chloride with an appropriate amine.
Illustrative Synthetic Scheme for a PARP-1 Inhibitor Precursor
Caption: Synthesis of a benzofuran-7-carboxamide, a key scaffold for PARP-1 inhibitors.
The synthesis of these potent inhibitors underscores the importance of 5-chloro-1-benzofuran-7-carbonyl chloride as a strategic building block for accessing novel and biologically relevant chemical space.
Safety and Handling
As with all acyl chlorides, 5-chloro-1-benzofuran-7-carbonyl chloride should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Corrosive: Acyl chlorides are corrosive and can cause severe burns to the skin and eyes.
-
Moisture-sensitive: They react with water, including moisture in the air, to produce hydrochloric acid (HCl) gas, which is also corrosive and a respiratory irritant.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and incompatible materials such as alcohols and amines.
Conclusion
5-Chloro-1-benzofuran-7-carbonyl chloride is a highly valuable, though not widely commercially available, synthetic intermediate. Its strategic importance lies in the combination of the privileged benzofuran scaffold with a highly reactive acyl chloride functional group. This allows for the efficient and modular synthesis of a wide range of derivatives, particularly amides, which are of significant interest in drug discovery. As demonstrated by the development of benzofuran-7-carboxamides as PARP-1 inhibitors, this scaffold has proven utility in the design of potent and selective therapeutics. The synthetic routes and protocols outlined in this guide provide a roadmap for the preparation and utilization of this versatile building block, empowering researchers to explore new frontiers in medicinal chemistry.
References
-
Biointerface Research in Applied Chemistry. (2020). Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. [Link]
-
Kota, S. et al. (2014). Discovery and structure-activity relationship of novel 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives as poly(ADP-ribose)polymerase-1 inhibitors. Journal of Medicinal Chemistry, 57(13), 5593-5614. [Link]
-
ACS Publications. (n.d.). Benzofuran-based carboxylic acids as carbonic anhydrase inhibitors and antiproliferative agents against breast cancer. [Link]
-
Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). Juniper Online Journal of Case Studies. [Link]
-
Dergipark. (n.d.). Dakin Oxidation of 4,6-Dimethoxybenzofuran-7- Carbaldehydes: Synthesis of Benzofuran-7-ols. [Link]
- Google Patents. (n.d.). Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid.
-
J-Stage. (n.d.). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. [Link]
-
PrepChem.com. (n.d.). Synthesis of benzofuran-7-carboxylic acid. [Link]
-
TSI Journals. (n.d.). SYNTHESIS OF SOME 3-ARYL-2-(5'-CHLORO-3'- METHYLBENZOFURAN-2'-YL)-1, 4-QUINOXALYL METHANES OF BIOLOGICAL INTEREST. [Link]
-
LBP. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. [Link]
-
PMC. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]
-
PubMed. (2013). Benzofuran derivatives: a patent review. [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]
-
NIH. (n.d.). 5-Chloro-7-methyl-2-phenyl-3-phenylsulfinyl-1-benzofuran. [Link]
-
ResearchGate. (2026). (PDF) Reactivity of Benzofuran Derivatives. [Link]
Sources
- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. jopcr.com [jopcr.com]
- 5. feedstuffs.com [feedstuffs.com]
- 6. Benzofuran synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Discovery and structure-activity relationship of novel 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives as poly(ADP-ribose)polymerase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
safety and handling precautions for 5-Chloro-1-benzofuran-7-carbonyl chloride
[1]
Executive Summary
5-Chloro-1-benzofuran-7-carbonyl chloride is a high-value electrophilic intermediate used primarily in the synthesis of bioactive benzofuran derivatives, including 5-HT4 receptor agonists (e.g., Prucalopride analogs) and antimicrobial agents.[1] As an acid chloride fused to a lipophilic benzofuran core, it presents a dual hazard profile: severe corrosivity typical of acyl chlorides and enhanced tissue penetration due to its lipophilicity (LogP ~3.46).
This guide supersedes generic safety data sheets (SDS) by integrating specific reactivity data with field-proven handling protocols. It is designed to prevent "routine complacency"—the tendency to treat all acid chlorides as identical—by highlighting the specific stability and decontamination requirements of this benzofuran derivative.
Chemical Identity & Physicochemical Properties[2][3][4]
| Property | Specification |
| IUPAC Name | 5-Chloro-1-benzofuran-7-carbonyl chloride |
| CAS Number | 99517-27-8 |
| Molecular Formula | C₉H₄Cl₂O₂ |
| Molecular Weight | 215.03 g/mol |
| Physical State | Solid (low melting point) or semi-solid oil depending on purity |
| Solubility | Soluble in DCM, THF, Toluene; Reacts violently with Water/Alcohols |
| LogP | 3.46 (Predicted) - Indicates potential for rapid dermal absorption |
| Appearance | Off-white to pale yellow crystalline solid or oil |
Hazard Identification & Toxicology (GHS)
Signal Word: DANGER
Core Hazards[1]
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[2] The lipophilic nature of the benzofuran ring facilitates the transport of the corrosive acyl chloride group into deep tissue layers, potentially delaying the onset of pain while increasing burn severity.
-
Serious Eye Damage (Category 1): Irreversible corneal damage upon contact.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): Respiratory tract irritation. Inhalation of dust or hydrolyzed HCl vapors can cause chemical pneumonitis.
-
Water Reactivity (EUH014): Reacts violently with water, generating heat and toxic Hydrogen Chloride (HCl) gas.
Reactivity Profile & Stability
Understanding the hydrolysis mechanism is critical for both storage and waste disposal. Unlike simple acetyl chloride, the benzofuran ring provides steric bulk, but the carbonyl carbon remains highly electrophilic.
Hydrolysis Mechanism
Upon contact with moisture, the compound undergoes nucleophilic acyl substitution. This reaction is exothermic and releases HCl gas, which can over-pressurize sealed waste containers.
Figure 1: Hydrolysis pathway.[1] Note that the generation of HCl gas poses an inhalation and pressure hazard.
Incompatibility Matrix
-
Protic Solvents: Water, Methanol, Ethanol (Violent decomposition).
-
Bases: Amines, Hydroxides (Exothermic neutralization).
-
Oxidizers: Strong oxidizing agents (Potential for ring oxidation or chlorination).
Safe Handling & Engineering Controls
Engineering Controls
-
Primary Containment: All handling must occur within a certified Chemical Fume Hood with a face velocity of 80–100 fpm.
-
Inert Atmosphere: Store and weigh under Argon or Nitrogen. The compound is moisture-sensitive; exposure to humid air will degrade the material into the carboxylic acid and release HCl.
-
Schlenk Technique: For liquid transfers or solutions, use cannula transfer or Schlenk lines to avoid atmospheric exposure.
Personal Protective Equipment (PPE) Matrix
| Body Part | Standard Protocol | High-Risk Protocol (Spill/Scale-up) |
| Hands | Double Nitrile Gloves (min 0.11mm).[1] Change immediately upon splash. | Silver Shield / 4H Laminate Gloves under Nitrile. (Nitrile alone degrades in <15 min with acid chlorides). |
| Eyes | Chemical Splash Goggles.[3][4] | Face Shield + Splash Goggles.[2] |
| Body | Lab coat (100% cotton or Nomex). | Chemical-resistant apron (Tychem or similar).[1] |
| Respiratory | Fume hood (Engineering control). | Full-face respirator with Acid Gas (E) and Particulate (P100) cartridges if hood fails. |
Emergency Response Protocols
Spill Response Decision Tree
A systematic approach to spills is vital to prevent secondary exposure from HCl vapors.
Figure 2: Decision logic for spill response. Priority is containment of vapors.
First Aid Measures
-
Skin Contact: Immediate flushing with water for 15 minutes .[4] Do not use neutralization creams (bases) on skin as the heat of reaction can worsen burns. Remove contaminated clothing under the shower.[2]
-
Eye Contact: Rinse cautiously with water for 15 minutes.[4] Lift eyelids to ensure irrigation of the entire eye surface. Seek immediate ophthalmological consult.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only). Monitor for delayed pulmonary edema (up to 48 hours).
Waste Disposal & Deactivation
Never dispose of the pure acid chloride in the drain. It must be chemically deactivated before disposal as chemical waste.
Deactivation Protocol:
-
Preparation: Prepare a reaction flask with a 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃) solution in an ice bath.
-
Addition: Dissolve the acid chloride waste in a minimal amount of Dichloromethane (DCM) or Toluene.
-
Quenching: Add the organic solution dropwise to the basic aqueous solution. Caution: This reaction generates CO₂ (if using bicarbonate) and heat.
-
Verification: Check pH to ensure it is neutral or slightly basic (pH 7-9).
-
Separation: Separate the organic layer (containing the deactivated benzofuran acid/salt) and dispose of as Halogenated Organic Waste.
References
Methodological & Application
synthesis of 5-Chloro-1-benzofuran-7-carbonyl chloride from carboxylic acid
Executive Summary
This application note details the protocol for converting 5-Chloro-1-benzofuran-7-carboxylic acid to its corresponding acid chloride, 5-Chloro-1-benzofuran-7-carbonyl chloride . This transformation is a critical step in the synthesis of various pharmaceutical intermediates, particularly 5-HT receptor agonists and antagonists where the benzofuran scaffold serves as a bioisostere for indole or naphthalene systems.
We present two validated methodologies:
-
Method A (Primary): Oxalyl Chloride mediated chlorination with catalytic DMF (Vilsmeier-Haack type activation). Recommended for high-purity laboratory scale synthesis.
-
Method B (Alternative): Thionyl Chloride mediated chlorination.[1] Recommended for scale-up where cost-efficiency is prioritized over mildness.
Scientific Background & Rationale
The Benzofuran Scaffold
The 5-chloro-1-benzofuran-7-carbonyl moiety is electronically distinct due to the electron-withdrawing chlorine at the C5 position and the fusion of the furan ring. The C7-carboxylic acid is sterically crowded relative to a para-substituted benzoic acid. Consequently, the activation energy for nucleophilic attack at the carbonyl carbon is slightly higher, necessitating efficient activation agents.
Mechanistic Causality
The conversion relies on Nucleophilic Acyl Substitution .
-
Direct Nucleophiles: Chloride ions (
) are poor nucleophiles in non-polar solvents. -
Activation: We must convert the hydroxyl group of the carboxylic acid (a poor leaving group) into a reactive intermediate.[2][3]
Reaction Pathway Diagram
The following diagram illustrates the catalytic cycle using DMF and Oxalyl Chloride, highlighting the regeneration of the catalyst.
Figure 1: Catalytic cycle of DMF-mediated acid chloride formation.
Materials & Equipment
Reagents
| Reagent | CAS No. | Purity | Role |
| 5-Chloro-1-benzofuran-7-carboxylic acid | Varies | >97% | Starting Material |
| Oxalyl Chloride | 79-37-8 | 99% | Chlorinating Agent |
| Thionyl Chloride | 7719-09-7 | >99% | Alt. Chlorinating Agent |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Anhydrous | Catalyst |
| Dichloromethane (DCM) | 75-09-2 | Anhydrous | Solvent |
| Toluene | 108-88-3 | Anhydrous | Solvent (Method B) |
Equipment
-
Reactor: 3-neck round bottom flask (flame-dried or oven-dried).
-
Atmosphere: Nitrogen (
) or Argon line with bubbler. -
Scrubber: NaOH trap (10-20% aq) to neutralize HCl/SO2 off-gas.
-
Temperature Control: Oil bath with thermocouple.
Experimental Protocols
Method A: Oxalyl Chloride / DMF (Preferred)
Best for high purity and mild conditions.
Step 1: Setup
-
Charge 5-Chloro-1-benzofuran-7-carboxylic acid (1.0 equiv, e.g., 5.0 g) into a dry 3-neck flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel.
-
Add Anhydrous DCM (10-15 volumes, e.g., 50-75 mL). The starting material may act as a suspension initially.[6]
-
Add a catalytic amount of DMF (0.05 equiv, approx. 2-3 drops).
-
Note: DMF is critical. Without it, the reaction may be sluggish due to the electron-rich nature of the furan ring reducing the electrophilicity of the carboxyl carbon.
-
Step 2: Addition
-
Cool the mixture to 0°C using an ice bath.
-
Charge Oxalyl Chloride (1.2 - 1.5 equiv) into the addition funnel.
-
Add Oxalyl Chloride dropwise over 30 minutes.
-
Observation: Vigorous gas evolution (CO, CO2, HCl) will occur. Ensure the system is vented through a scrubber.
-
Step 3: Reaction
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .
-
Stir for 2–4 hours.
-
Endpoint: The suspension should clarify into a solution as the acid chloride is formed (acid chlorides are generally more soluble in DCM than the parent acid).
-
Step 4: Workup
-
Concentrate the reaction mixture under reduced pressure (Rotary Evaporator) at <40°C.
-
Azeotrope: Add anhydrous Toluene (20 mL) and re-concentrate to remove trace Oxalyl Chloride and HCl. Repeat twice.
-
Isolation: The product, 5-Chloro-1-benzofuran-7-carbonyl chloride , is typically obtained as a solid or viscous oil. It is moisture-sensitive.
-
Storage: Use immediately for the next step or store under
at -20°C.
Method B: Thionyl Chloride (Scale-Up)
Best for bulk synthesis where gaseous byproducts (SO2) are manageable.
Step 1: Setup
-
Charge 5-Chloro-1-benzofuran-7-carboxylic acid (1.0 equiv) into a dry flask.
-
Add Thionyl Chloride (5.0 - 10.0 equiv). In this method,
often acts as both reagent and solvent. Alternatively, use Toluene (10 vol) and 2.0 equiv .
Step 2: Reaction
-
Heat the mixture to Reflux (75-80°C) .
-
Stir for 2–3 hours.
-
Process Check: Monitor the cessation of gas evolution.
-
Step 3: Workup
-
Distill off excess Thionyl Chloride under reduced pressure.
-
Add Toluene and concentrate to dryness (azeotropic removal of traces).
-
Dry under high vacuum to obtain the crude acid chloride.
Process Control & Characterization
Since acid chlorides are unstable on silica gel and reverse-phase HPLC columns, direct analysis is difficult. We utilize Derivatization for process control.
Protocol: Methyl Ester Derivatization Check
-
Take a 50 µL aliquot of the reaction mixture.
-
Quench into 500 µL of anhydrous Methanol (MeOH).
-
Shake for 5 minutes. (Acid chloride converts to Methyl ester).
-
Analyze by HPLC or GC/MS.
Interpretation:
-
Peak A (RT X): Methyl 5-Chloro-1-benzofuran-7-carboxylate (Product Derivative).
-
Peak B (RT Y): 5-Chloro-1-benzofuran-7-carboxylic acid (Unreacted Starting Material).
-
Specification: Reaction is deemed complete when Peak B is < 2.0%.
Figure 2: Experimental workflow with In-Process Control (IPC) logic.
Safety & Hazards
-
Corrosivity: Oxalyl chloride and Thionyl chloride cause severe skin burns and eye damage.
-
Inhalation Toxicity: Both reagents release toxic gases (CO, HCl, SO2). All operations must be performed in a functioning fume hood .
-
Water Reactivity: The product and reagents react violently with water. Ensure all glassware is flame-dried and solvents are anhydrous.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of nucleophilic acyl substitution).
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides.
-
ResearchGate Discussions. (2016). How to achieve chlorination of carboxylic acid to convert into acid chloride? (Expert consensus on Oxalyl Chloride/DMF usage).
-
PubChem. (2025). 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. (Structural analog data and safety profiles).
-
Organic Syntheses. (2015). Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans. (Context on benzofuran reactivity).
Sources
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- 5. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Amide Bond Formation using 5-Chloro-1-benzofuran-7-carbonyl chloride
Introduction: The Significance of the Benzofuran Scaffold in Modern Drug Discovery
The benzofuran nucleus is a privileged heterocyclic scaffold, prominently featured in a multitude of natural products and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of benzofuran have garnered significant attention from the medicinal chemistry community due to their demonstrated therapeutic potential, which includes anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The formation of amide bonds from benzofuran carboxylic acids is a key transformation, enabling the synthesis of diverse compound libraries for drug discovery programs. 5-Chloro-1-benzofuran-7-carbonyl chloride is a valuable building block in this context, offering a reactive handle for the introduction of various amine-containing fragments to generate novel benzofuran-7-carboxamides. This document provides a detailed protocol for the efficient synthesis of amides using this versatile reagent, grounded in the principles of the Schotten-Baumann reaction.[5][6]
Core Principles: The Schotten-Baumann Reaction for Amide Synthesis
The reaction of an acyl chloride with a primary or secondary amine to form an amide is a classic and highly efficient method for amide bond formation, known as the Schotten-Baumann reaction.[7][8] The reaction proceeds via a nucleophilic acyl substitution mechanism.[9] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate.[10] This intermediate then collapses, expelling a chloride ion and a proton to yield the stable amide product. A crucial aspect of this reaction is the concurrent formation of hydrochloric acid (HCl) as a byproduct.[5] This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[11] Therefore, the inclusion of a base is essential to neutralize the generated HCl and drive the reaction to completion.[6]
Caption: Mechanism of the Schotten-Baumann Reaction.
Experimental Protocol: General Procedure for Amide Bond Formation
This protocol outlines a general and robust method for the coupling of 5-Chloro-1-benzofuran-7-carbonyl chloride with a variety of primary and secondary amines.
Materials:
-
5-Chloro-1-benzofuran-7-carbonyl chloride
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary or secondary amine (1.0 equivalent) and dissolve it in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.
-
Base Addition: To the cooled amine solution, add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents) dropwise while stirring.
-
Acyl Chloride Addition: Dissolve 5-Chloro-1-benzofuran-7-carbonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine/base mixture at 0 °C over a period of 15-30 minutes. The reaction can be exothermic, so slow addition is crucial to maintain the temperature.[12]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water or 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent to afford the pure N-substituted 5-Chloro-1-benzofuran-7-carboxamide.
Caption: General experimental workflow for amide synthesis.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions for the synthesis of various N-substituted 5-Chloro-1-benzofuran-7-carboxamides. Note that reaction times and yields may vary depending on the specific amine substrate.
| Amine Substrate | Base (equivalents) | Solvent | Reaction Time (h) | Typical Yield (%) |
| Aniline | TEA (1.5) | DCM | 4 | 85-95 |
| 4-Fluoroaniline | DIPEA (2.0) | DCM | 6 | 80-90 |
| Benzylamine | TEA (1.5) | DCM | 2 | 90-98 |
| Morpholine | TEA (1.5) | DCM | 3 | 88-96 |
| N-Methylpiperazine | DIPEA (2.0) | DCM | 5 | 82-92 |
Troubleshooting and Key Considerations
-
Moisture Sensitivity: 5-Chloro-1-benzofuran-7-carbonyl chloride is a reactive acyl chloride and is sensitive to moisture. It should be handled under anhydrous conditions to prevent hydrolysis to the corresponding carboxylic acid.[12]
-
Exothermic Reaction: The reaction with amines can be highly exothermic. Maintaining a low temperature during the addition of the acyl chloride is critical for controlling the reaction rate and minimizing side product formation.[12]
-
Choice of Base: Triethylamine (TEA) is a common and effective base for this reaction. For less nucleophilic or sterically hindered amines, a non-nucleophilic base such as diisopropylethylamine (DIPEA) may be preferred.[13]
-
Purification: While many reactions are clean, purification by column chromatography is often necessary to obtain highly pure material. The polarity of the eluent should be adjusted based on the polarity of the product.
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of a diverse range of N-substituted 5-Chloro-1-benzofuran-7-carboxamides. This approach, based on the well-established Schotten-Baumann reaction, is broadly applicable and can be readily implemented in a standard laboratory setting. The resulting compounds are valuable for further investigation in the context of medicinal chemistry and drug discovery, leveraging the privileged benzofuran scaffold.
References
-
Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. Available at: [Link]
-
Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222. Available at: [Link]
-
Biointerface Research in Applied Chemistry. (2020, May 27). Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. Available at: [Link]
-
Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Available at: [Link]
- Acylation under weak base conditions. (n.d.).
-
Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Available at: [Link]
-
PMC. (n.d.). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Available at: [Link]
-
ChemTalk. (2024, February 20). Nucleophilic Acyl Substitution. Available at: [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]
-
OpenStax. (2023, September 20). 24.7 Reactions of Amines - Organic Chemistry. Available at: [Link]
-
RSC Publishing. (2019, September 2). Natural source, bioactivity and synthesis of benzofuran derivatives. Available at: [Link]
-
ChemRxiv. (2019, April 1). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations. Available at: [Link]
-
Technical Disclosure Commons. (2022, November 25). Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline -6-carboxamido). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Available at: [Link]
-
PubChemLite. (n.d.). 5-chloro-1-benzofuran-7-carbaldehyde (C9H5ClO2). Available at: [Link]
-
Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis, Characterization, Antimicrobial Screening of 5-Bromobenzofuranyl Aryl Ureas and Carbamates. Available at: [Link]
-
Scribd. (n.d.). Schotten–Baumann Reaction Guide | PDF. Available at: [Link]
-
Reddit. (2021, March 12). In schotten-baumann conditions, why doesn't the acyl chloride react with the water? Available at: [Link]
-
Common Conditions. (n.d.). Amine to Amide (via Acid Chloride). Available at: [Link]
-
ResearchGate. (2025, August 10). Synthesis of aryl (5-substituted benzofuran-2-YL) carbamate derivatives as antimicrobial agents | Request PDF. Available at: [Link]
-
Chemistry LibreTexts. (2023, January 23). Reactions of Acyl Chlorides with Primary Amines. Available at: [Link]
-
MDPI. (2024, July 25). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Available at: [Link]
-
PMC. (n.d.). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Available at: [Link]
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Application Note: A Robust Protocol for the Synthesis of Benzofuran Esters via Acyl Chloride Acylation
Abstract
The benzofuran scaffold is a privileged heterocyclic motif integral to a vast array of pharmacologically active compounds and natural products.[1][2] Its derivatives are noted for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them highly valuable in drug discovery and development.[3][4] This application note provides a comprehensive, field-proven protocol for the synthesis of benzofuran esters through the esterification of 5-Chloro-1-benzofuran-7-carbonyl chloride with alcohols. The described methodology employs a 4-(dimethylamino)pyridine (DMAP) catalyzed acylation in the presence of a non-nucleophilic base, ensuring high efficiency and broad applicability for the synthesis of diverse ester libraries.
Principle of the Reaction
The conversion of an acyl chloride to an ester is a classic example of nucleophilic acyl substitution.[5][6] Acyl chlorides are highly reactive due to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[6]
The reaction proceeds via two key stages:
-
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 5-Chloro-1-benzofuran-7-carbonyl chloride.
-
Elimination: The tetrahedral intermediate formed collapses, eliminating a chloride ion as a good leaving group to form the final ester product.
A stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA), is crucial. It serves as an acid scavenger, neutralizing the hydrogen chloride (HCl) gas generated during the reaction.[7][8] This prevents the protonation of the alcohol and other basic species in the reaction, which would otherwise deactivate them.
For less reactive or sterically hindered alcohols, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is employed. DMAP is a hypernucleophilic acylation catalyst that significantly accelerates the reaction.[9][10] It functions by first reacting with the acyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more electrophilic than the initial acyl chloride and reacts rapidly with the alcohol to yield the ester, regenerating the DMAP catalyst in the process.[10][11]
Safety & Handling
Extreme caution must be exercised when handling acyl chlorides.
-
Corrosivity: 5-Chloro-1-benzofuran-7-carbonyl chloride is a corrosive solid and its derivatives should be handled with care. It causes severe skin burns and eye damage.[12]
-
Reactivity with Water: Acyl chlorides react violently with water and moisture to release corrosive hydrogen chloride (HCl) gas.[12] All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles or a face shield, and chemically resistant gloves.[13][14]
-
Fume Hood: All manipulations involving the acyl chloride must be performed inside a certified chemical fume hood to avoid inhalation of corrosive vapors.[15]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5-Chloro-1-benzofuran-7-carbonyl chloride | ≥98% Purity | Varies | Store under inert gas, away from moisture. |
| Alcohol (e.g., Ethanol, Isopropanol, etc.) | Anhydrous (≥99.5%) | Varies | Use freshly opened or distilled over a suitable drying agent. |
| Dichloromethane (DCM) | Anhydrous (≥99.8%) | Varies | Store over molecular sieves. |
| Triethylamine (TEA) | Reagent Grade | Varies | Distill from CaH₂ before use. |
| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Varies | |
| Hydrochloric Acid (HCl), 1M aqueous solution | Reagent Grade | Varies | For work-up. |
| Sodium Bicarbonate (NaHCO₃), saturated solution | Reagent Grade | Varies | For work-up. |
| Brine (Saturated NaCl solution) | Reagent Grade | Varies | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Reagent Grade | Varies | For drying the organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | Varies | For column chromatography. |
Experimental Workflow & Protocols
The overall process, from reaction setup to final product characterization, is outlined below.
Caption: Experimental workflow for the synthesis of benzofuran esters.
Detailed Step-by-Step Protocol
This protocol describes a general procedure for the esterification of an alcohol (R-OH).
-
Preparation:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the desired alcohol (1.0 eq.).
-
Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.
-
Add triethylamine (TEA, 1.5 eq.) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq.). Stir the solution until all components are dissolved.
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Reaction:
-
In a separate, dry flask, dissolve 5-Chloro-1-benzofuran-7-carbonyl chloride (1.2 eq.) in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred, cooled alcohol solution over 10-15 minutes using a syringe or dropping funnel. A white precipitate of triethylammonium chloride will form.[16]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
-
Work-up:
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove TEA and DMAP), saturated NaHCO₃ solution (to remove any residual acid), and finally with brine.[17][18]
-
Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄.[19]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.[20][21] The eluent system will vary depending on the polarity of the product ester but a gradient of ethyl acetate in hexanes (e.g., 5% to 30%) is a good starting point.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the purified benzofuran ester.
-
Mechanistic Insight: The Role of DMAP
DMAP acts as a superior nucleophile compared to the alcohol, initiating the catalytic cycle by attacking the acyl chloride. This forms a highly reactive N-acylpyridinium salt, which is then readily attacked by the alcohol to form the ester.
Caption: Catalytic cycle of DMAP in esterification.
Characterization
The identity and purity of the synthesized benzofuran ester should be confirmed using standard analytical techniques.
-
¹H and ¹³C NMR: Provides structural confirmation of the benzofuran core and the incorporated alcohol moiety. Expected signals for the benzofuran protons typically appear in the aromatic region (δ 7-8 ppm).[22][23]
-
FT-IR Spectroscopy: The presence of a strong absorption band in the region of 1725–1680 cm⁻¹ is indicative of the ester carbonyl (C=O) stretch.[22][24]
-
Mass Spectrometry (MS): Confirms the molecular weight of the target compound.
Troubleshooting
| Issue | Probable Cause | Suggested Solution |
| Low or No Reaction | Inactive alcohol; insufficient DMAP; moisture in reagents/glassware. | Ensure all reagents are anhydrous. Use freshly distilled TEA and DCM. Increase DMAP loading to 0.2 eq. for hindered alcohols. |
| Reaction Stalls | Sterically hindered alcohol. | Increase reaction temperature to reflux (DCM, ~40°C) or switch to a higher boiling point solvent like THF. |
| Dark/Polymeric Byproducts | Reaction of TEA with enolizable acyl chloride. | For sensitive substrates, consider a weaker, non-nucleophilic base like pyridine or 2,6-lutidine.[25] |
| Difficult Purification | Co-elution of product and unreacted starting material. | Optimize chromatography conditions (different solvent system, smaller particle size silica). |
References
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Eldehna, W. M., et al. (2022). Benzofuran is a privileged scaffold exhibiting numerous biological activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Sarsam, S. (2022). Study of Benzofuran Derivatives and their Biological Significance. International Journal for Scientific Research and Development. Available at: [Link]
-
ScienceDirect. (2024). Benzofuran Derivatives. ScienceDirect Topics. Available at: [Link]
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Unknown. (n.d.). Lab5 procedure esterification. Course Hero. Available at: [Link]
-
IJBPAS. (2025). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. ResearchGate. Available at: [Link]
-
Ma, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]
-
Yeşilela, Ö. Z., et al. (2017). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. Molecules. Available at: [Link]
-
Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters. Available at: [Link]
-
iGEM. (2012). Synthesis of paranitrophenylesters with acyl chlorides in presence of triethylamine. iGEM 2012. Available at: [Link]
-
ScienceMadness. (2024). Acetic anhydride or acetyl chloride, that is the question... Sciencemadness Discussion Board. Available at: [Link]
-
S. K, S., et al. (2022). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]
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Merck Millipore. (n.d.). Safety Data Sheet. Merck Millipore. Available at: [Link]
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HSC Chemistry & Physics. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. HSC Chemistry & Physics. Available at: [Link]
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Chemistry Steps. (2020). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. Available at: [Link]
-
LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups. LibreTexts Chemistry. Available at: [Link]
-
Unknown. (n.d.). 29. The Fischer Esterification. University of Missouri–St. Louis. Available at: [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. OperaChem. Available at: [Link]
-
Crunch Chemistry. (2024). The reactions of acyl chlorides and acid anhydrides. Crunch Chemistry. Available at: [Link]
-
Sakakura, A., et al. (2007). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Journal of the American Chemical Society. Available at: [Link]
-
Basappa, A. D., et al. (2016). Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. ResearchGate. Available at: [Link]
-
Shirani, M. A., et al. (2023). Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies. Scientific Reports. Available at: [Link]
-
El-Hiti, G. A., et al. (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Organic Chemistry Portal. Available at: [Link]
-
Reddit. (2016). Add DMAP to esterification between acyl chloride and alcohol? r/chemistry. Available at: [Link]
-
SynArchive. (n.d.). Steglich Esterification. SynArchive. Available at: [Link]
-
Li, J., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules. Available at: [Link]
-
UTRGV ScholarWorks. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. UTRGV ScholarWorks. Available at: [Link]
-
Indian Academy of Sciences. (n.d.). Resolution of 2,3-dihydro-benzofuran-3-ols. Indian Academy of Sciences. Available at: [Link]
-
SIELC Technologies. (2018). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Save My Exams. (2025). Acyl chlorides and alcohols. Save My Exams. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Base Catalyzed Selective Esterification of Alcohols with Unactivated Esters. The Royal Society of Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. Available at: [Link]
-
LibreTexts Chemistry. (2023). Making Esters From Alcohols. LibreTexts Chemistry. Available at: [Link]
-
The Royal Society of Chemistry. (2017). First total synthesis of the only known 2-isopropyliden-2H-benzofuran-3-one isolated from V. luetzelburgii. The Royal Society of Chemistry. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: [Link]
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- 25. reddit.com [reddit.com]
Application Note: High-Fidelity Functionalization of 5-Chloro-1-benzofuran-7-carbonyl chloride
Modular Protocols for Chemoselective Palladium-Catalyzed Cross-Coupling
Abstract
This application note details the strategic functionalization of 5-Chloro-1-benzofuran-7-carbonyl chloride , a high-value scaffold in the synthesis of kinase inhibitors (e.g., EGFR, CDK2) and GPCR modulators (e.g., 5-HT, CB1). We present a validated decision matrix for chemoselective transformations, distinguishing between the highly reactive acid chloride (C-7) and the robust aryl chloride (C-5). Protocols include anhydrous Pd-catalyzed acylation to form ketones and sequential C-5 diversification via Suzuki-Miyaura and Buchwald-Hartwig couplings.
Introduction & Reactivity Profile
The 5-Chloro-1-benzofuran-7-carbonyl chloride scaffold presents a classic "dual-electrophile" challenge. Successful utilization requires exploiting the significant electrophilic gradient between the acyl chloride at C-7 and the aryl chloride at C-5.
-
Site A (C-7 Acyl Chloride): Highly electrophilic. Susceptible to rapid hydrolysis, nucleophilic acyl substitution (amidation/esterification), and Pd-catalyzed acylation (ketone formation).
-
Site B (C-5 Aryl Chloride): Less reactive. Requires oxidative addition of Pd(0). Stable to standard acylation conditions but reactive under forcing cross-coupling conditions.
Strategic Imperative: To prevent polymerization or mixed species, the C-7 position must be stabilized (reacted) before or during the activation of the C-5 position, unless orthogonal anhydrous conditions are employed.
Reactivity Decision Tree
Figure 1: Strategic workflow for chemoselective functionalization.
Protocol A: Pd-Catalyzed Acylation (Synthesis of Ketones)
Objective: Direct conversion of the C-7 acid chloride to a ketone without touching the C-5 aryl chloride. Challenge: Standard Suzuki conditions (aqueous base) hydrolyze the acid chloride. Solution: Use of Anhydrous Negishi Coupling or Desulfitative Coupling . The Negishi protocol is preferred for its high chemoselectivity and mild conditions.
Materials
-
Substrate: 5-Chloro-1-benzofuran-7-carbonyl chloride (1.0 equiv)
-
Coupling Partner: Aryl-zinc halide (ArZnBr) or Alkyl-zinc halide (prepared in situ or commercial).
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (for sterically hindered substrates).
-
Solvent: Anhydrous THF (Must be dry; <50 ppm water).
Step-by-Step Procedure
-
Reagent Prep: In a glovebox or under Argon, charge a flame-dried Schlenk flask with 5-Chloro-1-benzofuran-7-carbonyl chloride (1.0 mmol) and Pd(PPh₃)₄ (0.03 mmol). Dissolve in anhydrous THF (5 mL).
-
Organozinc Addition: Cool the solution to 0 °C. Dropwise add the organozinc reagent (1.1 mmol, typically 0.5 M in THF) over 10 minutes.
-
Note: The oxidative addition of Pd into the C-Cl (acyl) bond is faster than C-Cl (aryl). Low temperature maintains this selectivity.
-
-
Reaction: Stir at 0 °C for 1 hour, then warm to room temperature (23 °C) for 2 hours. Monitor by TLC (aliquot quenched with MeOH).
-
Endpoint: Disappearance of acid chloride (often visualized as the methyl ester after MeOH quench).
-
-
Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc (3x). Wash organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Key Insight: This reaction produces the 7-acyl-5-chlorobenzofuran . The C-5 chloride remains intact, ready for Protocol C.
Protocol B: Sequential C-5 Functionalization (Suzuki-Miyaura)
Objective: Cross-coupling at the C-5 position after the C-7 position has been stabilized (as a ketone from Protocol A or an amide/ester). Mechanism: The benzofuran C-5 chloride is an activated aryl chloride, comparable to 4-chlorostyrene. It couples readily with boronic acids using electron-rich phosphine ligands.
Materials
-
Substrate: 5-Chloro-7-substituted-benzofuran (from Protocol A or Amidation).
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv).
-
Catalyst System: Pd(OAc)₂ (2 mol%) + XPhos or SPhos (4 mol%).
-
Alternative: Pd(dppf)Cl₂ is robust for simple aryl-aryl couplings.
-
-
Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃.
-
Solvent: 1,4-Dioxane/Water (4:1 v/v).
Step-by-Step Procedure
-
Setup: Charge a reaction vial with the 5-chloro-benzofuran derivative (0.5 mmol), Boronic Acid (0.75 mmol), Base (1.5 mmol), and Pd-Catalyst.
-
Degassing: Seal the vial and purge with Nitrogen/Argon for 5 minutes. Add degassed solvent (Dioxane/Water, 5 mL).
-
Heating: Heat to 80–100 °C for 4–12 hours.
-
Optimization: For difficult substrates (e.g., ortho-substituted boronic acids), increase temp to 110 °C or use microwave irradiation (120 °C, 30 min).
-
-
Workup: Filter through a pad of Celite. Dilute with water and extract with DCM.
-
Purification: Silica gel chromatography.
Comparative Data & Troubleshooting
Table 1: Chemoselectivity of Coupling Conditions
| Condition | Target Site | Selectivity (C7:C5) | Application |
| R-NH₂ / Et₃N / DCM | C-7 (Acyl) | >99:1 | Formation of Amide Libraries |
| R-ZnBr / Pd(PPh₃)₄ / THF (0°C) | C-7 (Acyl) | ~95:5 | Formation of Ketones (Negishi) |
| Ar-B(OH)₂ / Pd / Base / Heat | C-5 (Aryl) | N/A* | Requires C-7 protection first |
| Ar-SnBu₃ / Pd / Toluene | C-7 (Acyl) | ~90:10 | Stille Acylation (Toxic alternative) |
Troubleshooting Guide:
-
Issue: Hydrolysis of C-7 Acid Chloride.
-
Cause: Wet solvent or atmospheric moisture.
-
Fix: Use commercial anhydrous solvents and flame-dried glassware. Switch to Protocol B (Amidation) if the ketone is not strictly required.
-
-
Issue: Coupling at C-5 during C-7 Acylation.
-
Cause: Temperature too high or catalyst too active (e.g., using XPhos for the acylation step).
-
Fix: Stick to Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ for the acylation step. These are less active towards aryl chlorides than Buchwald precatalysts. Keep T < 25 °C.
-
References
-
Chemoselective Acylation (General Precedent): Lerebours, R., Camacho-Soto, A., & Wolf, C. (2005).[1] Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes.[1][2] The Journal of Organic Chemistry, 70(21), 8601–8604. Link
-
Benzofuran Scaffold Utility: Youssif, B. G., et al. (2019). 5-Chlorobenzofuran-2-carboxamides: From allosteric CB1 modulators to potential apoptotic antitumor agents. European Journal of Medicinal Chemistry, 177, 1-11. Link
-
Mechanochemical Acylation (Solvent-Free): Malapit, C. A., et al. (2016). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides.[3] Journal of the American Chemical Society. Link
-
General Pd-Catalyzed Carbonylation: Colbon, P., Ruan, J., Purdie, M., & Xiao, J. (2010). Direct Acylation of Aryl Chlorides with Aldehydes by Palladium−Pyrrolidine Co-catalysis. Organic Letters. Link
Sources
Application Note: A Strategic Guide to Constructing a Bioactive Compound Library from 5-Chloro-1-benzofuran-7-carbonyl chloride
Abstract: The benzofuran nucleus is a well-established "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities.[1][2] This application note provides a comprehensive, experience-driven guide for researchers and drug development professionals on utilizing 5-Chloro-1-benzofuran-7-carbonyl chloride as a versatile starting material for the construction of a diverse library of bioactive compounds. We will detail the strategic design of the library, provide a robust, step-by-step protocol for parallel synthesis via nucleophilic acyl substitution, outline methods for purification and quality control, and present a workflow for subsequent high-throughput biological screening. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the process effectively.
Scientific Rationale: The Benzofuran Scaffold as a Foundation for Bioactivity
In the landscape of drug discovery, certain molecular frameworks appear with remarkable frequency across a range of biological targets. These are termed privileged scaffolds, and the benzofuran ring system is a prime example.[3] Its rigid, planar structure and electron-rich nature provide an excellent foundation for molecular recognition by enzymes and receptors.
Benzofuran derivatives have been reported to possess a wide spectrum of biological activities, including:
-
Anticancer Properties: Many derivatives exhibit potent cytotoxic activity against various cancer cell lines through mechanisms like tubulin polymerization inhibition and apoptosis induction.[3][4][5]
-
Antimicrobial and Antiviral Activity: The scaffold is integral to compounds showing efficacy against bacteria, fungi, and viruses, including hepatitis C.[2][6][7]
-
Anti-inflammatory Effects: Certain benzofuran derivatives have demonstrated significant anti-inflammatory properties.[8][9]
-
Neuroprotective Potential: The antioxidant capabilities of some benzofurans have been investigated for applications in neurodegenerative diseases.[8]
The starting material, 5-Chloro-1-benzofuran-7-carbonyl chloride, is particularly strategic. The acyl chloride is a highly reactive electrophile, enabling facile reaction with a wide range of nucleophiles under mild conditions to form stable amide and ester bonds.[10][11] The chlorine atom at the 5-position provides an additional point of modulation, influencing the electronic properties of the ring system and potentially serving as a handle for further synthetic diversification in hit-to-lead optimization campaigns.
Library Design Strategy: Maximizing Chemical Diversity
The success of a high-throughput screening (HTS) campaign is fundamentally dependent on the chemical diversity of the compound library.[12][13] A library designed with broad structural variance is more likely to contain members that interact with the target of interest, providing valuable structure-activity relationship (SAR) data even from initial hits.
Our strategy involves reacting 5-Chloro-1-benzofuran-7-carbonyl chloride with a carefully selected array of nucleophiles to generate a library of amides and esters. The selection of these nucleophiles should be guided by the principle of maximizing diversity in physicochemical properties.
Causality of Nucleophile Selection:
-
Primary vs. Secondary Amines: Primary amines yield secondary amides with an N-H bond available for hydrogen bonding, while secondary amines produce tertiary amides, which are sterically bulkier and lack this hydrogen bond donor capability.
-
Aromatic vs. Aliphatic Amines: Aromatic amines introduce rigidity and potential for π-π stacking interactions, whereas aliphatic amines provide conformational flexibility.
-
Functional Groups: Incorporating nucleophiles with additional functional groups (e.g., hydroxyls, ethers, basic nitrogens) explores different regions of chemical space and introduces varied hydrogen bonding and charge interaction possibilities.
-
Steric Hindrance: Using nucleophiles with varying degrees of steric bulk around the reacting atom probes the steric tolerance of the target's binding pocket.
Caption: Strategic diversification of the benzofuran library.
| Nucleophile Class | Example | Rationale for Inclusion |
| Primary Aliphatic Amines | Cyclopropylamine | Introduces rigidity and a small, defined 3D shape. |
| Benzylamine | Provides a flexible linker to an aromatic ring. | |
| Secondary Aliphatic Amines | Pyrrolidine | Common cyclic amine, introduces a tertiary amide.[14] |
| Morpholine | Introduces a polar ether linkage and H-bond acceptor. | |
| Aromatic Amines | Aniline | Basic aromatic amine for π-stacking interactions. |
| 4-Fluoroaniline | Modulates electronic properties of the aromatic ring. | |
| Alcohols & Phenols | Phenol | Generates a rigid ester linkage. |
| 2-Propanol | Creates a simple, sterically accessible aliphatic ester. |
Core Synthesis Protocol: Parallel Library Generation
This protocol is designed for a parallel synthesis format, allowing for the efficient creation of multiple library members simultaneously. The reaction is a nucleophilic acyl substitution, which proceeds via a tetrahedral addition-elimination intermediate.[11][15] A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the amine nucleophile, rendering it unreactive.[16]
Materials and Reagents
| Reagent/Material | Grade | Purpose | Safety Note |
| 5-Chloro-1-benzofuran-7-carbonyl chloride | >95% | Electrophilic core scaffold | Corrosive, moisture-sensitive. Handle in a fume hood. |
| Array of Nucleophiles (Amines, Alcohols) | >98% | Diversity elements | Varying toxicity; consult MSDS for each. |
| Dichloromethane (DCM), Anhydrous | ACS Grade | Reaction solvent | Volatile, suspected carcinogen. Use in a fume hood. |
| Triethylamine (TEA) or DIPEA | >99% | Non-nucleophilic base | Caustic, flammable. Use in a fume hood. |
| 24 or 96-well reaction block with sealing mat | - | Parallel reaction vessel | - |
| Inert Atmosphere (Nitrogen or Argon) | High Purity | Prevents hydrolysis of acyl chloride | - |
Step-by-Step Experimental Protocol
Note: All glassware must be oven-dried, and reactions should be performed under an inert atmosphere of nitrogen or argon to prevent premature hydrolysis of the acyl chloride.[10]
-
Nucleophile Plate Preparation: a. In each well of a 24-well reaction block, place a solution of a unique nucleophile (0.10 mmol, 1.0 equivalent) in 1 mL of anhydrous DCM. b. To each well, add the non-nucleophilic base (TEA or DIPEA) (0.12 mmol, 1.2 equivalents). For alcohol/phenol nucleophiles, a stronger base like pyridine may be beneficial.[17]
-
Acyl Chloride Stock Solution Preparation: a. In a dry flask under an inert atmosphere, prepare a 0.1 M stock solution of 5-Chloro-1-benzofuran-7-carbonyl chloride in anhydrous DCM. For a 24-reaction plate, you will need approximately 30 mL. b. Causality: Preparing a stock solution ensures accurate and rapid dispensing to all wells, minimizing timing differences between reactions and protecting the bulk reagent from atmospheric moisture.
-
Reaction Initiation: a. Using a multichannel pipette or automated liquid handler, add 1.1 mL of the acyl chloride stock solution (0.11 mmol, 1.1 equivalents) to each well of the nucleophile plate. b. A slight excess of the acyl chloride ensures the complete consumption of the more valuable and diverse nucleophile building blocks. c. Seal the reaction block securely with a chemically resistant sealing mat.
-
Reaction Conditions: a. Agitate the reaction block on an orbital shaker at room temperature (approx. 20-25°C) for 4-12 hours. b. The reaction progress can be monitored by taking a small aliquot from a representative well and analyzing it by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete when the starting nucleophile is no longer observed.
Caption: Workflow for parallel library synthesis.
Purification and Quality Control: Ensuring Data Integrity
The integrity of HTS data is directly linked to the purity of the compounds being tested. Impurities can lead to false positives or false negatives, wasting significant time and resources.[18] Therefore, a robust purification and QC process is not optional.
Purification Protocol
For amide products derived from primary and secondary amines, a simple aqueous work-up is often effective at removing the hydrochloride salt of the excess base.
-
Quench and Wash: Add 1 mL of 1M HCl to each well to quench the reaction and protonate any remaining base. Transfer the contents to a larger vial or tube, add more DCM, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
High-Throughput Purification: For a library, the most efficient purification method is typically reversed-phase preparative HPLC, where each crude product is purified on a C18 column using a water/acetonitrile gradient. The fractions corresponding to the product peak are collected and the solvent is removed.
Analytical Quality Control
Every member of the final library must be analyzed to confirm its identity and purity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse technique for library QC. It provides a purity assessment (based on the peak area at a given wavelength, e.g., 254 nm) and confirms the molecular weight of the compound. A purity level of >95% is desirable for HTS.[19]
-
¹H NMR (Proton Nuclear Magnetic Resonance): While not feasible for every compound in a large library, running NMR on a representative subset of products is crucial to definitively confirm that the desired chemical structure was formed.[20]
| Example Product | Nucleophile | Expected Mass [M+H]⁺ | Characteristic ¹H NMR Signals (DMSO-d₆) |
| N-benzyl-5-chloro-1-benzofuran-7-carboxamide | Benzylamine | 300.06 | ~9.2 ppm (t, NH), ~7.2-7.8 ppm (m, aromatic), ~4.5 ppm (d, CH₂) |
| (5-chloro-1-benzofuran-7-yl)(pyrrolidin-1-yl)methanone | Pyrrolidine | 264.06 | ~7.2-7.8 ppm (m, aromatic), ~3.5 ppm (t, NCH₂), ~1.9 ppm (m, CH₂) |
High-Throughput Screening (HTS) Application
With a purified and characterized library in hand, the next phase is biological evaluation. HTS allows for the rapid testing of thousands of compounds against a specific biological target to identify "hits"—compounds that modulate the target's activity.[13][21]
General HTS Workflow
-
Assay Development: A robust, automated biological assay is the cornerstone of any HTS campaign. This could be an enzyme inhibition assay, a cell-based reporter assay, or a binding assay, among others. The assay must be optimized for sensitivity, reproducibility, and compatibility with microtiter plates (384- or 1536-well format).[18]
-
Compound Management: The purified library compounds are dissolved in DMSO to create high-concentration stock plates. From these, daughter plates at the desired screening concentration are prepared using automated liquid handlers.
-
Screening Cascade: a. Assay components (e.g., enzyme, substrate, cells) are dispensed into the wells of the microtiter plates. b. A small volume of the compound from the daughter plate is added to each well. c. The plates are incubated for a specific period to allow for the biological reaction to occur. d. A detection reagent is added, and a signal (e.g., fluorescence, luminescence) is read by a plate reader.
-
Data Analysis: Hits are identified as wells where the signal deviates significantly from the control wells (e.g., >3 standard deviations from the mean). The quality of the screen is often assessed using the Z'-factor, a statistical parameter that reflects the signal-to-noise ratio of the assay.
Caption: High-throughput screening workflow from assay to SAR.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive acyl chloride (hydrolyzed).2. Insufficiently reactive nucleophile.3. Insufficient base. | 1. Use fresh or newly prepared acyl chloride; ensure anhydrous conditions.2. For weakly nucleophilic amines or alcohols, increase reaction time/temperature or use a stronger base/catalyst (e.g., DMAP for alcohols).3. Ensure at least 1.2 equivalents of base are used. |
| Multiple Products Observed | 1. Nucleophile has multiple reactive sites.2. Side reaction with solvent or impurities. | 1. Use a nucleophile with a protecting group on the secondary reactive site.2. Use high-purity, anhydrous solvents. |
| Difficulty in Purification | 1. Product is highly polar and retained on silica.2. Product co-elutes with starting material. | 1. Use reversed-phase HPLC for purification.2. Adjust the stoichiometry to ensure full consumption of the limiting reagent. |
| Inconsistent HTS Results | 1. Compound precipitation in aqueous assay buffer.2. Compound degradation. | 1. Check compound solubility; lower the screening concentration.2. Re-analyze compound purity before screening; store plates properly (low temp, dry). |
Conclusion
5-Chloro-1-benzofuran-7-carbonyl chloride serves as an excellent starting point for the rapid and efficient generation of a chemically diverse library of novel compounds. By employing a systematic approach that combines strategic library design, robust parallel synthesis, rigorous purification, and high-quality analytical confirmation, researchers can confidently produce a valuable asset for any drug discovery program. The protocols and rationale outlined in this guide provide a solid foundation for exploring the vast biological potential of the benzofuran scaffold and identifying novel hit compounds for therapeutic development.
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Cao, H., et al. (2011). High throughput screening of small molecule libraries for modifiers of radiation responses. International Journal of Radiation Biology. Available at: [Link]
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Mrksich, M., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science. Available at: [Link]
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Inglese, J., et al. (n.d.). Reporting data from high-throughput screening of small-molecule libraries. National Human Genome Research Institute (NHGRI). Available at: [Link]
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Abdel-Wahab, B. F., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry. Available at: [Link]
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Chemistry Steps. (2020). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available at: [Link]
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Barros, M. S. (Ed.). (2020). Benzofuran: Production and Applications. Nova Science Publishers. Available at: [Link]
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Zhou, H-C., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]
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Sinha, A., et al. (n.d.). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. Available at: [Link]
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Matiichuk, V., et al. (2020). Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. Biointerface Research in Applied Chemistry. Available at: [Link]
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Hishmat, O. H., et al. (1971). Synthesis of some benzofuran-carboxamide derivatives and their analgesic activity. Arzneimittelforschung. Available at: [Link]
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ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Available at: [Link]
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Ashenhurst, J. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of benzofuran-7-carboxylic acid. Available at: [Link]
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EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Available at: [Link]
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Al-Ostath, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules. Available at: [Link]
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Harish Kumar, D. R., & Karvekar, M. D. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. E-Journal of Chemistry. Available at: [Link]
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Mao, Z., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. Molecules. Available at: [Link]
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ResearchGate. (2026). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. Available at: [Link]
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ResearchGate. (n.d.). Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids: Rapid Generation of Acid Chlorides under Mild Conditions. Available at: [Link]
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ResearchGate. (2024). Synthesis and Characterization of Benzofuran Derivatives having Pyrimidine Moiety as Antimicrobial Agents. Available at: [Link]
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Crunch Chemistry. (2024). The reactions of acyl chlorides and acid anhydrides. Available at: [Link]
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ResearchGate. (2015). Synthesis and biological evaluation of new benzofuran carboxamide derivatives. Available at: [Link]
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Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. Available at: [Link]
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International Journal of Pharmaceutical and Bio-Medical Science. (2025). ORGANIC AND BIOCHEMISTRY Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. Available at: [Link]
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Zhou, H-C., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]
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D'auria, M. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances. Available at: [Link]
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Application Note: Advanced Analytical Strategies for Real-Time and Offline Monitoring of Reactions Involving 5-Chloro-1-benzofuran-7-carbonyl chloride
Abstract and Introduction
5-Chloro-1-benzofuran-7-carbonyl chloride is a highly reactive intermediate of significant interest in pharmaceutical and fine chemical synthesis.[1][2] Its benzofuran core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1][2][3] The reactivity of the acyl chloride functional group allows for the facile construction of amides, esters, and other carbonyl derivatives, making it a valuable building block for drug discovery programs.[4][5]
However, the high electrophilicity of the acyl chloride presents considerable challenges for process control and optimization.[6] Reactions are often rapid and susceptible to side reactions, particularly hydrolysis from trace moisture, which converts the starting material back to the less reactive carboxylic acid.[5] Therefore, robust analytical monitoring is not merely a quality control step but an essential tool for understanding reaction kinetics, identifying intermediates, maximizing yield, and ensuring process safety.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the state-of-the-art analytical methodologies for monitoring reactions of 5-Chloro-1-benzofuran-7-carbonyl chloride. We will explore both in-situ (real-time) and offline (chromatographic) techniques, offering detailed protocols and explaining the causality behind experimental choices.
Core Challenge: The Reactive Nature of Acyl Chlorides
The primary difficulty in monitoring these reactions lies in the inherent instability of the acyl chloride. Any analytical sampling and preparation must be meticulously designed to prevent the analyte from degrading before measurement. Thin-Layer Chromatography (TLC), for instance, is often unsuitable as the silica gel surface contains adsorbed water, which can hydrolyze the acyl chloride, leading to inaccurate results.[7] This necessitates either real-time, in-situ analysis or a rapid and effective quenching strategy for offline methods.
Recommended Analytical Strategy: A Multi-Pronged Approach
No single analytical technique is universally optimal. The choice depends on the specific goal, such as detailed kinetic profiling, routine progress checks, or final product purity analysis. We advocate for a combined approach:
-
In-Situ FTIR Spectroscopy: For real-time kinetic analysis and mechanistic understanding.
-
Offline HPLC-DAD: For quantitative analysis of reaction progress and purity profiling.
-
Offline GC-MS: For impurity identification and as a complementary separation technique, especially for volatile byproducts.
-
NMR Spectroscopy: For definitive structural confirmation of starting materials and final products.
Figure 1: General workflow for monitoring reactions of 5-Chloro-1-benzofuran-7-carbonyl chloride.
In-Situ Reaction Monitoring: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
4.1 Principle and Rationale
In-situ ATR-FTIR spectroscopy is a powerful technique for observing reactions in real-time without disturbing the reaction environment.[8][9] An ATR probe is inserted directly into the reaction vessel, and the infrared spectrum of the mixture is recorded continuously.[10][11] This method is ideal for tracking the highly reactive 5-Chloro-1-benzofuran-7-carbonyl chloride because it eliminates the need for sampling and quenching.
The key is to monitor the distinct carbonyl (C=O) stretching frequencies:
-
Reactant (Acyl Chloride): Exhibits a strong, characteristic C=O stretch at a high wavenumber, typically ~1790 cm⁻¹ .
-
Product (e.g., Amide): The resulting amide C=O stretch will appear at a lower wavenumber, typically ~1650-1680 cm⁻¹ .
-
Product (e.g., Ester): The resulting ester C=O stretch appears around ~1720-1740 cm⁻¹ .
By tracking the disappearance of the reactant peak and the simultaneous appearance of the product peak, a precise kinetic profile of the reaction can be generated.[8]
4.2 Protocol: In-Situ ATR-FTIR Monitoring
-
System Setup: Install a clean, dry ATR-FTIR probe (e.g., Diamond or SiComp) into the reaction vessel. Ensure a good seal.
-
Background Spectrum: Before adding the acyl chloride, collect a background spectrum of the solvent and all other reactants (e.g., the amine and base) at the target reaction temperature. This is a critical step to ensure that only changes related to the acyl chloride reaction are monitored.
-
Initiate Reaction: Add the 5-Chloro-1-benzofuran-7-carbonyl chloride to the vessel to start the reaction.
-
Data Acquisition: Immediately begin collecting spectra at regular intervals (e.g., every 30-60 seconds). Modern FTIR spectrometers can acquire spectra much faster if needed for very rapid reactions.[10][12]
-
Data Processing:
-
Use the software to automatically subtract the background spectrum from each collected spectrum.
-
Identify the unique IR bands for the starting material and the product.
-
Create concentration trend charts by plotting the absorbance (peak height or area) of these characteristic peaks against time. This provides a real-time visualization of the reaction progress.[8]
-
Offline Monitoring: High-Performance Liquid Chromatography (HPLC)
5.1 Principle and Rationale
HPLC is the workhorse for quantitative analysis in pharmaceutical development, providing excellent accuracy and precision for determining reaction conversion and purity.[13][14][15] The primary challenge for analyzing acyl chlorides is their reactivity. A reaction aliquot cannot be injected directly as the acyl chloride would react with trace water in the mobile phase or degrade over time in the autosampler.
The solution is a rapid quenching step. The aliquot is immediately transferred into a solution containing a nucleophile that reacts quickly and cleanly to form a stable derivative. Methanol is an ideal quenching agent as it rapidly converts the unreacted acyl chloride into its corresponding methyl ester, which is stable and chromatographically well-behaved.[16] The carboxylic acid impurity, formed from hydrolysis, will remain unchanged.
Figure 2: Quenching strategy for HPLC sample preparation.
5.2 Protocol: Reversed-Phase HPLC-DAD Analysis
-
Sample Preparation (Quenching):
-
Prepare quenching vials containing a known volume of HPLC-grade methanol (e.g., 1.0 mL).
-
At each desired time point, withdraw a small, precise aliquot of the reaction mixture (e.g., 10-20 µL) and immediately dispense it into a quenching vial. Mix thoroughly.
-
Dilute further with mobile phase if necessary to fall within the linear range of the detector.
-
-
Chromatographic Conditions: Benzofuran derivatives are well-suited for reversed-phase chromatography.[17][18] A diode-array detector (DAD) is recommended to assess peak purity and confirm identities by UV spectra.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent resolving power for complex mixtures. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier improves peak shape for acidic and basic compounds. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reversed-phase HPLC. |
| Gradient | 10% to 95% B over 10 minutes | A gradient is necessary to elute compounds with a range of polarities.[19] |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 35 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2 µL | Small volume to prevent column overload. |
| Detection | DAD, 210-400 nm. Monitor at 254 nm. | Allows for monitoring of all aromatic species and peak purity analysis. |
-
Data Analysis:
-
Identify peaks based on retention time by injecting standards of the starting material (as its methyl ester derivative), the expected product, and potential impurities.
-
Calculate the percent conversion by monitoring the disappearance of the reactant-derived methyl ester peak.
-
Determine the purity of the product using the area percent method.
-
Offline Monitoring: Gas Chromatography-Mass Spectrometry (GC-MS)
6.1 Principle and Rationale
GC-MS offers superior separation efficiency and provides structural information through mass spectrometry, making it excellent for identifying unknown impurities.[20] However, direct analysis of acyl chlorides is not feasible due to their high reactivity and low volatility. Furthermore, many benzofuran derivatives can be thermally sensitive.[21]
Therefore, a derivatization step, similar to the quenching for HPLC, is mandatory. Converting the acyl chloride to its methyl ester increases volatility and thermal stability. A temperature-programmable inlet should be used to minimize thermal stress on the analytes before they reach the column.[21]
6.2 Protocol: GC-MS Analysis
-
Sample Preparation (Derivatization):
-
Prepare a derivatized sample as described in the HPLC quenching protocol (Section 5.2, Step 1).
-
The sample can be extracted into a more volatile solvent compatible with GC, such as dichloromethane or ethyl acetate, if necessary.
-
-
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A low-polarity, robust column suitable for a wide range of analytes.[20] |
| Inlet | Temperature Programmable (or Split/Splitless at low temp) | Start at a low temperature (e.g., 100 °C) and ramp to minimize thermal degradation.[21] |
| Carrier Gas | Helium, Constant Flow (1.2 mL/min) | Inert carrier gas. |
| Oven Program | 100 °C (1 min), ramp to 300 °C at 20 °C/min | A standard temperature program to elute semi-volatile compounds. |
| MS Detector | Electron Ionization (EI) at 70 eV | Standard ionization mode for creating reproducible fragmentation patterns. |
| MS Scan Range | 40 - 500 m/z | Covers the expected mass range of reactants, products, and byproducts. |
-
Data Interpretation:
-
Identify compounds by comparing their mass spectra to libraries (e.g., NIST) and by interpreting the fragmentation patterns.
-
The methyl ester of the reactant, the final product, and any impurities can be identified and semi-quantified.
-
Method Validation and Trustworthiness
To ensure the reliability of any developed offline method (HPLC or GC-MS), it must be validated according to established guidelines from bodies like the ICH and FDA.[22][23][24][25][26] This is the cornerstone of a self-validating and trustworthy protocol.
Key Validation Parameters to Assess:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision (Repeatability & Intermediate Precision): The degree of scatter between a series of measurements.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Range: The interval between the upper and lower concentration of analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
A validation protocol should be written and approved before the validation study begins, and a final report should summarize the results.[22][25]
References
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Knize, M. G., & Felton, J. S. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography B: Biomedical Sciences and Applications, 628(2), 105-116. [Link]
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Pais, P., & Knize, M. G. (2000). Chromatographic and related techniques for the determination of aromatic heterocyclic amines in foods. Journal of Chromatography B: Biomedical Sciences and Applications, 747(1-2), 139-169. [Link]
- BenchChem. (2025). HPLC vs. GC-MS for the Analysis of 2-Acetyldibenzofuran: A Comparative Guide.
- Isbrandt, T. C., et al. (2015). In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. The Royal Society of Chemistry.
- ThermoFisher Scientific. (2021). Using FTIR to Observe Chemical Reactions in Real Time.
- Shishkina, S. V., et al. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Journal of Analytical Chemistry, 75, 834-842.
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Dúbravský, L., et al. (2020). In Situ FTIR Spectroscopic Monitoring of the Formation of the Arene Diazonium Salts and its Applications to the Heck-Matsuda Reaction. Molecules, 25(9), 2199. [Link]
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- Chen, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis, 29(4), 726-737.
- DeRuiter, J., et al. (n.d.). The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. Forendex.
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Evjenth, R., et al. (2009). Application of reverse-phase HPLC to quantify oligopeptide acetylation eliminates interference from unspecific acetyl CoA hydrolysis. BMC Proceedings, 3(Suppl 6), S5. [Link]
- Evjenth, R., et al. (2009). Application of reverse-phase HPLC to quantify oligopeptide acetylation eliminates interference from unspecific acetyl CoA hydrolysis. SciSpace.
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
- Marincean, S., et al. (2012). NMR Studies of Structure–Reactivity Relationships in Carbonyl Reduction: A Collaborative Advanced Laboratory Experiment.
- ResearchGate. (2009). (PDF) Application of reverse-phase HPLC to quantify oligopeptide acetylation eliminates interference from unspecific acetyl CoA hydrolysis.
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- Analytical Method Development and Validation in Pharmaceuticals. (2025).
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Kazimierczuk, K., & Kasprzak, P. (2020). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 92(15), 10333-10339. [Link]
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- ResearchGate. (n.d.). Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777.
- Szele, I., & Perko, B. (1986). Correlation analysis of carbonyl carbon 13C NMR chemical shifts, IR absorption frequencies and rate coefficients of nucleophilic acyl substitutions. A novel explanation for the substituent dependence of reactivity. Journal of the Chemical Society, Perkin Transactions 2, (12), 1937-1941.
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Batool, M., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(1), 22-82. [Link]
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- ResearchGate. (2012). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?.
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Application Note & Protocol: A Scalable Synthesis of 5-Chloro-1-benzofuran-7-carbonyl chloride for Pharmaceutical Intermediates
Abstract
5-Chloro-1-benzofuran-7-carbonyl chloride is a critical building block in medicinal chemistry, serving as a key intermediate for a variety of pharmacologically active compounds.[1] This document provides a comprehensive, two-part protocol for its large-scale synthesis, designed for researchers and process chemists in drug development. The guide begins with the synthesis of the precursor, 5-Chloro-1-benzofuran-7-carboxylic acid, followed by its conversion to the final acyl chloride. The protocols emphasize scalability, safety, and mechanistic rationale to ensure reproducibility and safe handling of all hazardous reagents involved.
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran nucleus is a privileged heterocyclic motif found in numerous natural products and synthetic pharmaceuticals.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1] The title compound, 5-Chloro-1-benzofuran-7-carbonyl chloride, is particularly valuable due to its dual reactive sites: the electrophilic acyl chloride at the 7-position and the chlorinated aromatic ring. The acyl chloride is highly reactive and can be readily converted into amides, esters, and ketones, making it an ideal synthon for library synthesis and lead optimization in drug discovery programs.[3]
Overall Synthetic Strategy
The synthesis is approached in two distinct, scalable stages. First, the benzofuran core is constructed to yield the carboxylic acid precursor. Second, this acid is converted to the highly reactive acyl chloride using a standard but hazardous chlorinating agent.
Diagram 1: High-level two-part synthetic pathway.
Part 1: Synthesis of 5-Chloro-1-benzofuran-7-carboxylic acid
3.1. Rationale and Mechanistic Insight Constructing the substituted benzofuran ring is the key challenge. Many methods exist for benzofuran synthesis.[4][5] For this specific substitution pattern, a robust approach involves the cyclization of a pre-functionalized phenol. This strategy provides excellent regiochemical control, which is critical for complex pharmaceutical intermediates.[6] The following protocol is based on established principles of benzofuran synthesis, adapted for the target molecule.
3.2. Detailed Experimental Protocol (Note: This is a representative protocol based on established chemical principles. Researchers should first perform this on a smaller scale to optimize conditions.)
Reaction:
-
Step A: O-Alkylation: Reaction of 2-hydroxy-3-chloro-isophthalaldehyde with ethyl bromoacetate.
-
Step B: Intramolecular Cyclization: Base-mediated condensation to form the furan ring.
-
Step C: Hydrolysis and Decarboxylation: Conversion of the ester to the final carboxylic acid.
Materials & Equipment:
-
Multi-neck, round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet.
-
Heating mantle with temperature controller.
-
Standard laboratory glassware.
-
Reagents: 2-hydroxy-3-chloro-isophthalaldehyde, ethyl bromoacetate, potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF), sodium hydroxide (NaOH), ethanol, hydrochloric acid (HCl).
Procedure:
-
Setup: Assemble the reaction flask, ensuring all glassware is dry. Charge the flask with 2-hydroxy-3-chloro-isophthalaldehyde (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in DMF.
-
Alkylation: Begin stirring and slowly add ethyl bromoacetate (1.1 eq) to the suspension at room temperature.
-
Reaction: Heat the mixture to 80-90 °C and maintain for 4-6 hours, monitoring by TLC until the starting phenol is consumed.
-
Work-up 1: Cool the reaction to room temperature and pour it into a larger beaker containing ice-water. Stir until a precipitate forms. Filter the solid, wash thoroughly with water, and dry under vacuum. This intermediate is the O-alkylated product.
-
Cyclization & Hydrolysis: Transfer the dried intermediate to a new flask. Add a solution of 10% aqueous sodium hydroxide and ethanol.
-
Reflux: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 3-4 hours. This step facilitates both the intramolecular cyclization and the saponification of the ester group.[7]
-
Work-up 2: Cool the reaction mixture and reduce the volume by approximately half using a rotary evaporator to remove the ethanol.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly acidify with concentrated HCl until the pH is ~2. A precipitate of 5-Chloro-1-benzofuran-7-carboxylic acid will form.
-
Purification: Filter the solid product, wash with cold water to remove inorganic salts, and dry thoroughly under vacuum. Recrystallization from an appropriate solvent (e.g., ethanol/water) may be performed if higher purity is required.
Part 2: Synthesis of 5-Chloro-1-benzofuran-7-carbonyl chloride
4.1. Rationale and Reagent Choice The conversion of a carboxylic acid to an acyl chloride is a standard transformation.[8] Several reagents can accomplish this, including phosphorus pentachloride (PCl₅) and oxalyl chloride.[9][10] For large-scale synthesis, thionyl chloride (SOCl₂) is often preferred. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification as they can be easily removed from the reaction mixture.[10][11]
CAUTION: Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water.[12][13] This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
4.2. Detailed Experimental Protocol
Materials & Equipment:
-
Dry, multi-neck, round-bottom flask with a reflux condenser fitted with a gas outlet bubbler (to scrub HCl and SO₂).
-
Magnetic stirrer and heating mantle.
-
Anhydrous toluene or dichloromethane (DCM).
-
Thionyl chloride (SOCl₂).
-
A catalytic amount of N,N-Dimethylformamide (DMF).
Procedure:
-
Setup: Under a nitrogen atmosphere, charge the dry reaction flask with 5-Chloro-1-benzofuran-7-carboxylic acid (1.0 eq) and an anhydrous solvent like toluene (approx. 5-10 mL per gram of acid).
-
Catalyst Addition: Add a few drops of DMF. DMF acts as a catalyst by forming a Vilsmeier intermediate, which is more reactive towards the carboxylic acid.
-
Reagent Addition: While stirring, slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension via an addition funnel at room temperature. Vigorous gas evolution (HCl, SO₂) will be observed.
-
Reaction: Once the addition is complete, slowly heat the mixture to reflux (for toluene, ~110 °C). Maintain reflux for 2-4 hours. The reaction is typically complete when the solid carboxylic acid has fully dissolved and gas evolution has ceased.
-
Isolation: Cool the reaction mixture to room temperature. The solvent and excess thionyl chloride can be removed under reduced pressure (rotary evaporation). Crucially, the vacuum pump must be protected by a base trap (e.g., NaOH solution) to neutralize corrosive vapors.
-
Final Product: The resulting crude oil or solid is 5-Chloro-1-benzofuran-7-carbonyl chloride. It is often used in the next synthetic step without further purification due to its reactivity. If purification is necessary, high-vacuum distillation can be attempted, but care must be taken to avoid decomposition.
Diagram 2: Workflow for acyl chloride formation.
Quantitative Data Summary
| Step | Compound | Molar Mass ( g/mol ) | Equivalents | Theoretical Mass/Volume | Expected Yield | Purity (Typical) |
| 1 | 5-Chloro-1-benzofuran-7-carboxylic acid | 196.59 | 1.0 | (Scale Dependent) | 75-85% | >95% (after recryst.) |
| 2 | Thionyl Chloride (SOCl₂) | 118.97 | 1.5 - 2.0 | (Scale Dependent) | 90-98% (crude) | >90% (used directly) |
| 2 | 5-Chloro-1-benzofuran-7-carbonyl chloride | 215.03 | - | (Product) | - | - |
Safety and Handling Precautions
-
Thionyl Chloride (SOCl₂):
-
Hazards: Highly toxic if inhaled, causes severe skin burns and eye damage, and reacts violently with water, releasing toxic SO₂ and HCl gas.[12][13][14]
-
Handling: Always handle in a certified chemical fume hood.[15] Wear a full-face shield, chemical-resistant gloves (e.g., neoprene or PVC), and a flame-retardant lab coat.[13] Ensure an eyewash station and safety shower are immediately accessible.[16] Store under an inert gas and away from moisture.[12]
-
Spills: Absorb small spills with dry sand or inert absorbent. Do NOT use water.[14][15] For larger spills, evacuate the area.
-
Quenching: Unused thionyl chloride must be quenched carefully by slowly adding it to a large volume of a stirred, cold solution of sodium bicarbonate or calcium hydroxide. This process is highly exothermic and releases gas.
-
-
Hydrogen Chloride (HCl) and Sulfur Dioxide (SO₂):
-
Hazards: These gaseous byproducts are toxic and corrosive.[14]
-
Control: The reaction apparatus must be vented through a scrubbing system containing a base solution (e.g., NaOH) to neutralize the acidic gases before they are released into the fume hood exhaust.
-
References
- Thionyl chloride - Safety Data Sheet. (2013, March 19). MilliporeSigma.
- ICSC 1409 - THIONYL CHLORIDE.
- Thionyl chloride - Product Safety Summary. (2015, August 15). Lanxess.
- THIONYL CHLORIDE. CAMEO Chemicals, NOAA.
- Thionyl chloride MSDS. (2010, June 10). Actylis Lab Solutions.
- 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid synthesis. ChemicalBook.
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- CN104016949A - Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid.
- Kumar, D. R. H., & Karvekar, M. D. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. E-Journal of Chemistry, 7(2), 636-640.
- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences.
- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
- Carboxylic Acids to Acid Chlorides. JoVE.
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- How to achieve chlorination of carboxylic acid to convert into acid chloride? (2016, August 19).
- Clark, J. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Chemguide.
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- Carboxylic Acid Derivatives: Complete Reactions Guide. (2022, December 2).
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- CN104910001A - Synthetic method of 5-chloro-1-indanone.
- Request PDF: Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF).
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- 8. Carboxylic Acids to Acid Chlorides [moodle.tau.ac.il]
- 9. researchgate.net [researchgate.net]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. westliberty.edu [westliberty.edu]
- 13. lanxess.com [lanxess.com]
- 14. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 15. actylislab.com [actylislab.com]
- 16. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Troubleshooting & Optimization
optimizing reaction conditions for nucleophilic substitution on 5-Chloro-1-benzofuran-7-carbonyl chloride
Technical Support Center: 5-Chloro-1-benzofuran-7-carbonyl chloride Optimization Guide
Case ID: BZF-7-COCl-OPT Status: Active Subject: Optimization of Nucleophilic Acyl Substitution Conditions Audience: Medicinal Chemists, Process Chemists, R&D Scientists
Molecule Profile & Reactivity Analysis
Substrate: 5-Chloro-1-benzofuran-7-carbonyl chloride Primary Reactivity: Nucleophilic Acyl Substitution (C-7 Carbonyl) Secondary Reactivity: Aryl Chloride (C-5 Position) – Latent
Technical Insight: The 5-Chloro-1-benzofuran-7-carbonyl chloride scaffold presents a dichotomy in reactivity. The acyl chloride at C-7 is highly electrophilic and serves as the primary handle for derivatization (amide/ester formation). However, researchers must account for the ortho-effect caused by the adjacent furan oxygen (position 1). The lone pair electron density and steric bulk of the heteroatom can retard nucleophilic attack compared to a standard benzoyl chloride, often requiring catalytic activation (e.g., DMAP) or elevated temperatures.
Conversely, the 5-chloro substituent is an unactivated aryl chloride. Lacking strong electron-withdrawing groups in the ortho or para positions relative to itself, it is inert to standard nucleophilic attack (SNAr) under acylation conditions. This allows for chemoselective functionalization of the carbonyl group without protecting the aryl chloride.
Troubleshooting Guide (Q&A)
Q1: I am observing significant formation of 5-chloro-1-benzofuran-7-carboxylic acid (hydrolysis product) despite using anhydrous solvents. Why?
-
Diagnosis: The C-7 acid chloride is moisture-sensitive. Even "anhydrous" solvents can absorb atmospheric moisture during transfer. Furthermore, the hydrolysis product is often less soluble, precipitating out and complicating workup.
-
Corrective Action:
-
Reagent Quality: Verify the titer of your acid chloride. If it has degraded, convert the carboxylic acid back to the acid chloride using SOCl₂ or (COCl)₂ with catalytic DMF immediately before use.
-
Base Scavenging: Ensure your organic base (TEA, DIPEA) is dry. Wet bases are a common source of water.
-
Protocol: Switch to a Schotten-Baumann condition (biphasic DCM/aq. Na₂CO₃) if the nucleophile is water-tolerant, as the rate of amidation often exceeds hydrolysis in biphasic systems.
-
Q2: The reaction stalls at 60-70% conversion with bulky amines (e.g., tert-butylamine, aniline derivatives). Increasing equivalents doesn't help.
-
Diagnosis: This is likely a steric clash between the C-7 carbonyl (ortho to the furan oxygen) and the bulky nucleophile. The tetrahedral intermediate forms reversibly but collapses slowly.
-
Corrective Action:
-
Catalysis: Add 5-10 mol% 4-Dimethylaminopyridine (DMAP) . DMAP forms a highly reactive N-acylpyridinium intermediate that is less sterically hindered and more electrophilic than the free acid chloride.
-
Temperature: Increase reaction temperature from 0°C to Reflux (DCM or THF). The C-5 chloride is stable up to >100°C in the absence of Pd/Ni catalysts, so thermal degradation is unlikely.
-
Q3: I see a new spot on TLC that is neither product nor starting material, and it's UV-active.
-
Diagnosis: If using a primary amine, you may be forming the imide (dimerization) where the product amide reacts with another equivalent of acid chloride. This occurs if the acid chloride is in large excess or added too quickly.
-
Corrective Action:
-
Stoichiometry: Ensure the nucleophile is in slight excess (1.1–1.2 equiv), not the acid chloride.
-
Addition Order: Add the acid chloride solution slowly (dropwise) to the amine solution at 0°C. This keeps the concentration of the electrophile low relative to the nucleophile.
-
Optimized Experimental Protocols
Protocol A: Standard Amidation (High Yield, General Purpose)
Best for primary amines and unhindered alcohols.
-
Preparation: Charge a flame-dried RBF with Amine/Alcohol (1.1 equiv) and anhydrous DCM (0.2 M concentration).
-
Base Addition: Add Triethylamine (TEA) (1.5 equiv). Cool to 0°C under N₂.
-
Acylation: Dissolve 5-Chloro-1-benzofuran-7-carbonyl chloride (1.0 equiv) in a minimal amount of DCM. Add dropwise to the reaction mixture over 15 minutes.
-
Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (convert aliquot to methyl ester with MeOH if acid chloride streaks).
-
Workup: Quench with sat. NaHCO₃. Extract with DCM.[1] Wash organic layer with 1N HCl (to remove excess amine/TEA) and Brine. Dry over Na₂SO₄.
Protocol B: DMAP-Catalyzed Acylation (Sterically Hindered Nucleophiles)
Best for anilines, secondary amines, or bulky alcohols.
-
Preparation: Dissolve Nucleophile (1.2 equiv), DIPEA (2.0 equiv), and DMAP (0.1 equiv) in anhydrous THF or Toluene .
-
Acylation: Add Acid Chloride (1.0 equiv) in one portion at RT.
-
Heating: Heat to 60°C (THF) or 80°C (Toluene) for 4–12 hours.
-
Validation: Check LCMS for mass of product (M+). If conversion is low, add another 0.5 equiv of Acid Chloride and continue heating.
Visualizations & Logic Flow
Figure 1: Reaction Mechanism & Pathway
This diagram illustrates the nucleophilic acyl substitution pathway, highlighting the role of DMAP in overcoming the steric hindrance at the C-7 position.
Caption: Mechanistic pathway showing DMAP activation (Yellow) vs. direct nucleophilic attack (Grey). DMAP forms a planar, cationic intermediate that reduces steric repulsion from the benzofuran oxygen.
Figure 2: Troubleshooting Decision Tree
A logical flow for resolving common synthetic issues.
Caption: Decision matrix for diagnosing reaction failures based on TLC/LCMS data.
Comparative Data Tables
Table 1: Solvent & Base Screening Matrix Based on conversion rates for hindered benzoyl chlorides.
| Solvent | Base | Temp | Suitability | Notes |
| DCM | TEA | 0°C -> RT | Excellent | Standard condition. Easy workup. |
| THF | DIPEA | 60°C | Good | Use for solubility issues or heating requirements. |
| DMF | DIPEA | RT | Fair | Hard to remove DMF. Use only if substrate is insoluble in DCM/THF. |
| Toluene | Pyridine | 100°C | Specific | For extremely unreactive amines (anilines). |
| Water/DCM | Na₂CO₃ | RT | Specific | Schotten-Baumann. Good for amino acids/polar amines. |
References
-
Nucleophilic Acyl Substitution Mechanisms. Chemistry LibreTexts. Retrieved from [Link]
-
Amide Synthesis Procedures. Organic Chemistry Portal. Retrieved from [Link]
-
Benzofuran Synthesis and Reactivity. ScienceOpen. Retrieved from [Link]
-
Optimization of Amidation Reactions. National Institutes of Health (PMC). Retrieved from [Link]
Sources
preventing decomposition of 5-Chloro-1-benzofuran-7-carbonyl chloride during storage
Technical Support Center: 5-Chloro-1-benzofuran-7-carbonyl chloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 5-Chloro-1-benzofuran-7-carbonyl chloride. This guide is designed to provide you, our scientific partners, with the in-depth knowledge required to ensure the long-term stability and integrity of this valuable reagent. As a highly reactive acyl chloride, its proper handling and storage are paramount to the success and reproducibility of your experiments. This document moves beyond simple instructions to explain the chemical principles behind our recommendations, empowering you to make informed decisions in your laboratory.
Frequently Asked Questions (FAQs)
Q1: I just received my bottle of 5-Chloro-1-benzofuran-7-carbonyl chloride. What is the most critical first step?
A: Immediately inspect the container seal for integrity. Upon confirming the seal is intact, transfer the unopened bottle to a designated cold storage unit, preferably at -20°C. The compound is highly sensitive to atmospheric moisture, and maintaining an unbroken seal until the moment of use is the first line of defense against degradation.
Q2: What are the visible signs of decomposition?
A: The pure compound should be a stable solid. Decomposition typically presents as a change in appearance, such as discoloration, clumping, or the evolution of a gas (fumes) upon opening, which is hydrogen chloride (HCl). A pungent, sharp odor indicates hydrolysis has occurred. If you observe these signs, the reagent's purity is compromised.
Q3: My lab doesn't have a glovebox. Can I still handle this reagent safely?
A: Yes, with care. While a glovebox provides the ideal inert environment, you can handle the reagent using Schlenk line techniques or by creating a localized inert atmosphere. This involves using a steady stream of a dry, inert gas like argon or nitrogen directed into the container's headspace during aliquotting. The key is to minimize the reagent's exposure time to the atmosphere.
Q4: Can I store the reagent in a standard lab freezer?
A: Yes, provided it is not a frost-free model. Frost-free freezers undergo temperature cycles that can warm the container, potentially accelerating degradation and compromising the container's seal over time. A standard manual-defrost freezer that maintains a consistent -20°C is suitable.
Q5: What is the primary cause of decomposition?
A: The primary cause is hydrolysis. The carbonyl chloride functional group is highly electrophilic and reacts readily with nucleophiles, the most common of which is water from atmospheric humidity.[1][2][3] This reaction converts the acyl chloride into the corresponding carboxylic acid and corrosive hydrogen chloride gas.[1][2][3]
Understanding the Science: The Decomposition Pathway
The stability of 5-Chloro-1-benzofuran-7-carbonyl chloride is dictated by the high reactivity of the acyl chloride functional group. Understanding this mechanism is crucial for appreciating the necessity of stringent storage protocols.
The primary degradation route is hydrolysis, an addition-elimination reaction with water.
Caption: The hydrolysis of 5-Chloro-1-benzofuran-7-carbonyl chloride.
The HCl gas produced can create pressure within the container and may potentially catalyze further degradation of the molecule. Therefore, all storage and handling procedures are designed with one primary goal: the rigorous exclusion of moisture.[4][5]
Troubleshooting Guide
This section addresses issues that may arise despite best efforts, providing a logical workflow for identifying and resolving problems.
| Observed Issue | Potential Cause | Recommended Action |
| Fuming or pressure release upon opening | Hydrolysis has occurred, generating HCl gas. | The reagent is likely partially or fully decomposed. Its use is not recommended as purity is compromised. Proceed with caution and consider chemical waste disposal. |
| Inconsistent experimental results | Reagent degradation; inconsistent aliquots. | Re-evaluate handling procedures. Ensure the reagent is fully warmed to room temperature before opening to prevent condensation. Use fresh, dry solvents and reagents for your reaction. Consider opening a new, sealed bottle. |
| Solid has become clumped or discolored | Absorption of moisture leading to hydrolysis and potential side reactions. | The reagent has been compromised. Do not use it. Review storage procedures, particularly the integrity of container seals and the dryness of the storage atmosphere. |
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Start -> CheckAppearance; CheckAppearance -> Action_Discard [label=" Yes "]; CheckAppearance -> CheckResults [label=" No "]; CheckResults -> Action_ReviewHandling [label=" Yes "]; Action_ReviewHandling -> Action_NewBottle; CheckResults -> Action_Proceed [label=" No "]; }
Caption: Decision workflow for troubleshooting reagent stability.
Best Practices & Protocols
Adherence to the following storage and handling protocols is essential for maximizing the shelf-life and performance of 5-Chloro-1-benzofuran-7-carbonyl chloride.
Optimal Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C ± 5°C | Slows the rate of any potential decomposition reactions.[6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, directly preventing hydrolysis and oxidation.[7][8][9] |
| Container | Original supplier bottle with PTFE-lined cap. | Ensures a tight, chemically-resistant seal. If transferring, use only clean, oven-dried glass vessels with secure caps.[10][11] |
| Light Exposure | Store in the dark (e.g., in its original box or a dark cabinet). | Protects against potential light-induced degradation.[10][12] |
| Location | Designated cold, dry, and well-ventilated area for reactive chemicals.[6] | Segregates the reactive compound from incompatible materials like water, bases, and alcohols.[12][13] |
Protocol: Aliquotting the Reagent for Use
This protocol minimizes atmospheric exposure when accessing the reagent.
Materials:
-
Sealed bottle of 5-Chloro-1-benzofuran-7-carbonyl chloride
-
Glovebox or Schlenk line with a supply of dry argon or nitrogen
-
Dry, clean glass vials with PTFE-lined caps for aliquots
-
Dry, clean spatulas or syringes
Procedure:
-
Temperature Equilibration: Remove the sealed bottle from the -20°C freezer. Allow it to warm completely to ambient laboratory temperature before opening. This may take 60-90 minutes. This is a critical step to prevent condensation of atmospheric moisture onto the cold reagent.
-
Inert Atmosphere Transfer: Transfer the unopened bottle into a glovebox. If using a Schlenk line, prepare a manifold with a positive pressure of inert gas.
-
Open and Aliquot: Once under an inert atmosphere, quickly open the bottle. Using a clean, dry spatula, promptly weigh and transfer the desired amount of the solid into pre-labeled, dry aliquot vials.
-
Purge and Seal: Before sealing the main bottle, flush the headspace with fresh inert gas. Seal the cap tightly, reinforcing with paraffin film for an extra barrier is also a recommended practice.[14]
-
Seal Aliquots: Tightly seal the new aliquot vials.
-
Return to Storage: Promptly return the main bottle and any unused aliquots to the -20°C storage.
-
Documentation: Clearly label all aliquots with the chemical name, date, and concentration (if dissolved). Note the date the main bottle was opened on its label.[15]
By following these detailed guidelines, you can significantly mitigate the risk of decomposition, ensuring the integrity of your 5-Chloro-1-benzofuran-7-carbonyl chloride and the reliability of your research outcomes.
References
- Preventing Contamination with Inert Gas in Storage. (2026, February 12).
- Best practices for handling chemical reagents to prevent cross-contamin
- Chemical Storage. University of Nebraska-Lincoln Environmental Health and Safety.
- How to Safely Handle Reactive Chemicals. (2024, August 7). The Chemistry Blog.
- How to Safely Store Lab Chemicals and Reagents. (2025, October 15). B&M Scientific.
- Principles of Inert Atmosphere Storage. (2024, December 27).
- Inert
- Chemical Storage Safety: 8 Fundamental Principles for Laboratories. (2025, February 6). Lab Manager.
- Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (2025, September 22). LabTAG.
- A Level Chemistry Revision Notes - Acyl Chlorides. (2025, June 23). Save My Exams.
- Acetyl chloride. (2024, January 8). Sciencemadness Wiki.
- Hazardous Substance Fact Sheet: Acetyl Chloride. New Jersey Department of Health.
- 4.2 Acid chlorides. (2025, August 15). Fiveable Organic Chemistry II.
- Safety Data Sheet: Acetyl chloride. (2025, September 13). Sigma-Aldrich.
- Acyl Chlorides (A-Level). ChemistryStudent.
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. fiveable.me [fiveable.me]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. nj.gov [nj.gov]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]
- 7. Preventing Contamination with Inert Gas in Storage [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Inert Atmosphere - Zamann Pharma Support GmbH [zamann-pharma.com]
- 10. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 11. Acetyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 12. Chemical Storage Safety: 8 Fundamental Principles for Laboratories | Lab Manager [labmanager.com]
- 13. chemicals.co.uk [chemicals.co.uk]
- 14. safety.fsu.edu [safety.fsu.edu]
- 15. labmanageracademy.com [labmanageracademy.com]
troubleshooting low conversion rates in 5-Chloro-1-benzofuran-7-carbonyl chloride reactions
Topic: Troubleshooting Low Conversion Rates in Coupling Reactions Ticket ID: BZF-Cl-7-001 Support Tier: Level 3 (Senior Application Scientist)[1]
Executive Summary & Molecule Profile
Molecule: 5-Chloro-1-benzofuran-7-carbonyl chloride Core Challenge: Users frequently report low conversion or "reversion to starting material" during amidation or esterification.[2] Root Cause Analysis: The 7-position on the benzofuran ring presents a unique combination of steric crowding (ortho to the furan oxygen) and electronic activation . However, the primary failure mode is rarely lack of reactivity; it is almost invariably undetected hydrolysis or analytical artifacts .[1]
This guide moves beyond generic advice to address the specific behavior of the 7-substituted benzofuran scaffold.
Diagnostic Workflow (Visual Guide)
Before altering your synthetic route, follow this logic tree to isolate the failure point.
Figure 1: Diagnostic logic for distinguishing between formation failure and coupling failure.
Critical Troubleshooting FAQs
Category A: The "Ghost" Starting Material (Analytical Artifacts)
Q: My LCMS/TLC shows 100% carboxylic acid starting material, even after refluxing in thionyl chloride for 4 hours. Is the 7-position too hindered to react?
A: No. This is likely an analytical artifact , not a chemical failure. Acid chlorides are highly reactive electrophiles. If you inject the crude reaction mixture directly into an LCMS (containing water/methanol mobile phase) or spot it on Silica TLC (which contains adsorbed water), the acid chloride hydrolyzes back to the carboxylic acid during the analysis.
-
The 5-Cl Effect: The electron-withdrawing chlorine at position 5 makes the carbonyl carbon at position 7 more electrophilic, increasing its susceptibility to rapid hydrolysis compared to unsubstituted benzofurans [1].
-
Solution: You must perform a derivatization quench before analysis (See Protocol A below). You cannot monitor this species directly.
Category B: Reactivity & Sterics[2][3][4][5][6][7]
Q: I confirmed the acid chloride is formed, but it won't couple with my amine. Is the furan oxygen interfering?
A: Yes, the "Ortho Effect" is real here. The carbonyl group at C7 is flanked by the furan oxygen (O1). While not as bulky as a phenyl group, the lone pairs on O1 can create electrostatic repulsion with incoming nucleophiles.[1]
-
Solvent Choice: Avoid ether-based solvents (THF, Dioxane) if the reaction is sluggish. The solvent oxygen competes with the reagent for coordination. Use Dichloromethane (DCM) or Toluene .
-
Base Trap: If using a weak base (Pyridine), the HCl generated may protonate your amine, deactivating it.[1] Switch to a biphasic Schotten-Baumann system (DCM/Aq. Na2CO3) or use a stronger organic base (DIPEA) to ensure the amine remains nucleophilic [2].
Category C: Impurity Profile
Q: The reaction works, but the product is dark and yield is low. I used DMF as a catalyst.
A: You likely have Vilsmeier-Haack side reactions .[1]
When using Thionyl Chloride (
-
Correction: Reduce DMF to strictly catalytic amounts (1 drop per 50 mmol) or remove it entirely. If the acid chloride formation is slow, use Toluene as a solvent and reflux; the higher boiling point often drives the reaction without needing DMF activation.[1]
Data & Compatibility Tables
Table 1: Solvent & Reagent Compatibility Matrix
| Parameter | Recommended | Caution | Forbidden | Reason |
| Chlorinating Agent | Thionyl Chloride ( | Oxalyl Chloride | ||
| Reaction Solvent | Toluene, DCM | THF (Anhydrous) | DMF (as solvent), Alcohols | DMF causes side reactions; Alcohols consume reagent. |
| Base (Coupling) | DIPEA, | Pyridine | Morpholine | Pyridine may form acyl-pyridinium salts that are stable but unreactive due to C7 sterics. |
| Workup | Evaporation (Azeotrope) | Aqueous Wash | Silica Column | Acid chlorides degrade on Silica. |
Standardized Protocols
Protocol A: The "Methanol Quench" (Mandatory QC)
Use this to verify acid chloride formation BEFORE adding your expensive amine/alcohol.
-
Take a 50 µL aliquot of your reaction mixture (acid chloride formation step).
-
Dispense immediately into a vial containing 500 µL of dry Methanol and 50 µL of Triethylamine .
-
Shake for 1 minute.
-
Analyze via LCMS or TLC.[1]
-
Success: You see the Methyl Ester peak (M+14 mass shift from acid).
-
Failure: You see the Carboxylic Acid peak.[1]
-
Protocol B: Optimized Synthesis of 5-Chloro-1-benzofuran-7-carbonyl chloride
Based on benzofuran-7-carboxylic acid precedents [4].
-
Setup: Flame-dried RBF under Argon.
-
Reagents: Suspend 5-chloro-1-benzofuran-7-carboxylic acid (1.0 equiv) in Toluene (5 vol).
-
Addition: Add Thionyl Chloride (2.0 equiv) dropwise.
-
Catalyst: Add 1 drop of DMF (do not excess).[1]
-
Reaction: Heat to 80°C for 3 hours. (Toluene reflux ensures HCl/SO2 off-gassing).
-
Isolation (Critical):
-
Cool to RT.
-
Concentrate in vacuo.[1]
-
Azeotrope: Add fresh Toluene (2 vol) and concentrate again. Repeat 2x. This removes residual SOCl2 and HCl, which destroy amines in the next step.
-
-
Usage: Redissolve in DCM and use immediately.
Mechanistic Insight: The C7-Position Challenge
The following diagram illustrates the steric and electronic environment that complicates the reaction at the 7-position.
Figure 2: Competing electronic and steric factors at the 7-position.
-
The Trap: Because the 5-Cl makes the carbonyl highly activated (Factor 1), users assume the reaction will be fast. However, the proximity of the furan oxygen (Factor 2) blocks the trajectory of bulky nucleophiles, requiring higher temperatures or stronger bases to force the coupling [5].[1]
References
-
Reactivity of Benzofuran Derivatives: Abu-Hashem, A. A., et al. "Reactivity of Benzofuran Derivatives."[1][2] ResearchGate, 2026. 3
-
Amide Bond Formation Guidelines: "The Synthesis of Sterically Hindered Amides." CHIMIA, 2019. 4[3][5]
-
Acid Chloride Formation & Traps: "Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps." OrgoSolver. 6
-
Benzofuran Synthesis & Modification: "Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)..." Technical Disclosure Commons, 2022. 7
-
Steric Hindrance in Heterocycles: "Stereospecific Insertion of Cyclic Amidines into Aryl-Substituted Cyclopropanones." NIH, 2019. 8[3][5]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chimia.ch [chimia.ch]
- 5. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 6. orgosolver.com [orgosolver.com]
- 7. tdcommons.org [tdcommons.org]
- 8. Stereospecific Insertion of Cyclic Amidines into Aryl-Substituted Cyclopropanones: Access to Complex Spirocyclic Aminals - PMC [pmc.ncbi.nlm.nih.gov]
identifying byproducts in the synthesis of 5-chloro-1-benzofuran-7-carboxamides
Welcome to the technical support center for the synthesis of 5-chloro-1-benzofuran-7-carboxamides. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and effectively identify potential byproducts.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of 5-chloro-1-benzofuran-7-carboxamides.
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields can stem from several factors. The most common culprits include incomplete reaction, degradation of starting materials or product, and competing side reactions. It is crucial to monitor the reaction progress closely using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of starting materials. Additionally, ensure all reagents and solvents are pure and anhydrous, as moisture can interfere with many of the coupling and cyclization reactions involved.
Q2: I see multiple spots on my TLC plate after the reaction. What could they be?
The presence of multiple spots indicates a mixture of compounds. These could be your desired product, unreacted starting materials, intermediates, or byproducts. A common synthetic route involves a Sonogashira coupling followed by an intramolecular cyclization. In this case, potential byproducts could include homocoupled alkynes (Glaser coupling products) or the uncyclized 2-alkynylphenol intermediate.[1][2] It is advisable to run co-spots with your starting materials to identify any unreacted components.
Q3: How do I confirm the identity of my final product?
A combination of analytical techniques is essential for unambiguous structure confirmation.[3]
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will provide detailed information about the molecular structure.[3][4][5]
-
Mass Spectrometry (MS) will confirm the molecular weight of the compound.[3][6]
-
Infrared (IR) Spectroscopy can identify key functional groups present in the molecule.[3][7]
Q4: What is the most effective method for purifying the final product?
Column chromatography on silica gel is a standard and effective method for purifying benzofuran derivatives.[5][6] The choice of solvent system will depend on the polarity of your final product and the impurities present. A good starting point is a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate.
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific experimental issues.
Guide 1: Identifying an Unknown Impurity by HPLC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for identifying unknown impurities.[8][9]
Scenario: Your HPLC analysis of the crude reaction mixture shows a significant unknown peak in addition to your product peak.
Protocol: Characterizing an Unknown Impurity
-
Determine the Molecular Weight: Analyze the mass spectrum associated with the unknown HPLC peak. The molecular ion peak (M+) will give you the molecular weight of the impurity.
-
Propose Potential Structures: Based on the molecular weight and the reaction chemistry, hypothesize potential structures for the byproduct. Consider common side reactions such as dimerization, incomplete cyclization, or reactions with the solvent or base.
-
Analyze Fragmentation Patterns: If using a tandem mass spectrometer (MS/MS), analyze the fragmentation pattern of the impurity. This can provide valuable structural information to help distinguish between isomers or confirm a proposed structure.[9]
-
Isolate the Impurity: If the impurity is present in a significant amount, consider isolating it using preparative HPLC or column chromatography for further characterization by NMR.
Guide 2: Addressing Incomplete Intramolecular Cyclization
A common issue in benzofuran synthesis is the incomplete cyclization of the 2-alkynylphenol intermediate to the final benzofuran ring.[10][11]
Scenario: ¹H NMR of your crude product shows a broad singlet corresponding to a phenolic -OH proton, and your mass spectrum shows a peak corresponding to the uncyclized intermediate.
Troubleshooting Steps:
-
Increase Reaction Temperature: The cyclization step is often thermally driven. Increasing the reaction temperature may provide the necessary energy to overcome the activation barrier.
-
Change the Base: The choice of base can be critical. If you are using a weaker base like potassium carbonate, switching to a stronger base such as sodium hydride or potassium tert-butoxide may promote the cyclization.
-
Extend Reaction Time: It's possible the reaction simply hasn't had enough time to go to completion. Monitor the reaction over a longer period.
-
Solvent Effects: The polarity of the solvent can influence the reaction rate. Consider screening different solvents. Polar aprotic solvents like DMF or DMSO are often effective for this type of cyclization.[12]
III. Common Byproducts in the Synthesis of 5-Chloro-1-benzofuran-7-carboxamides
Understanding the potential side reactions is key to minimizing byproduct formation and simplifying purification.
| Byproduct Type | Potential Cause | Identification Method |
| Homocoupled Alkyne (Glaser Coupling) | Oxygen exposure during Sonogashira coupling. | MS (M+ will be double the alkyne starting material minus 2), NMR (absence of terminal alkyne proton). |
| Uncyclized 2-Alkynylphenol Intermediate | Incomplete intramolecular cyclization. | MS (M+ will correspond to the intermediate), ¹H NMR (presence of phenolic -OH proton). |
| Dehalogenated Product | Reductive conditions, palladium catalyst activity. | MS (M+ will be ~35.5 mass units less than the product), NMR (changes in the aromatic proton signals). |
| Starting Material Dimers | High concentration, reactive intermediates. | MS (M+ will be double the starting material). |
IV. Visualizing Reaction and Byproduct Pathways
Main Synthetic Pathway
The following diagram illustrates a common synthetic route to 5-chloro-1-benzofuran-7-carboxamides, which often involves a Sonogashira coupling followed by an intramolecular cyclization.
Caption: A typical synthetic route to the target compound.
Potential Byproduct Formation
This diagram shows how common byproducts can arise from the main synthetic pathway.
Caption: Pathways for common byproduct formation.
Troubleshooting Workflow
This workflow provides a logical approach to identifying and resolving issues in your synthesis.
Caption: A decision tree for troubleshooting synthesis issues.
V. References
Sources
- 1. Benzofuran synthesis [organic-chemistry.org]
- 2. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 3. rroij.com [rroij.com]
- 4. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 5. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. forendex.southernforensic.org [forendex.southernforensic.org]
- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 8. veeprho.com [veeprho.com]
- 9. tandfonline.com [tandfonline.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Synthesis of Substituted Benzofurans
Welcome to the technical support center for the regioselective synthesis of substituted benzofurans. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving desired regiochemical outcomes in their synthetic routes. Here, we address common issues through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.
Introduction to the Challenge of Regioselectivity
The benzofuran scaffold is a privileged motif in medicinal chemistry and materials science, with numerous marketed drugs and biologically active natural products featuring this core structure.[1][2][3][4] Consequently, the development of efficient and selective methods for its synthesis is of paramount importance. A primary hurdle in the synthesis of unsymmetrically substituted benzofurans is controlling the regioselectivity of the cyclization step. Depending on the chosen synthetic strategy and the substitution pattern of the precursors, mixtures of regioisomers are often obtained, complicating purification and reducing the overall yield of the desired product.[5][6]
This guide will provide practical advice to diagnose and resolve common regioselectivity issues encountered in various synthetic approaches.
Troubleshooting Guide: Common Issues in Regioselective Benzofuran Synthesis
Problem 1: Poor or Unpredictable Regioselectivity in Acid-Catalyzed Cyclization of Aryloxyacetals/Ketones
Symptoms:
-
Formation of a mixture of benzofuran regioisomers (e.g., 2,4- and 2,6-disubstituted from a meta-substituted phenol precursor).
-
Observed product ratio does not match predictions based on simple steric or electronic arguments.
-
Difficulty in separating the resulting isomers by chromatography.
Root Cause Analysis: In acid-catalyzed cyclizations, such as the reaction of an aryloxyacetal, the substrate is first protonated to form an oxonium ion intermediate.[2][5] The subsequent intramolecular electrophilic attack on the aromatic ring can occur at multiple positions. The regiochemical outcome is determined by the relative activation energies of the transition states leading to the different regioisomers. This is influenced by a subtle interplay of steric hindrance, electronic effects of substituents on the aromatic ring, and the stability of the intermediate carbocations.[5]
For instance, in the cyclization of an acetal derived from a meta-substituted phenol, quantum mechanics (QM) analyses have shown that simply considering the Highest Occupied Molecular Orbital (HOMO) of the starting material may not accurately predict the major product. It is often more relevant to analyze the properties of the key oxonium ion intermediate.[5] The accessibility of the relevant molecular orbitals (HOMO and HOMO-1) on the electron density surface of this intermediate can provide a more accurate prediction of the favored cyclization site.[5]
Solutions and Experimental Protocols:
-
Re-evaluate Catalyst and Reaction Conditions:
-
Lewis vs. Brønsted Acids: The choice of acid catalyst can significantly influence the regioselectivity. Strong Brønsted acids like polyphosphoric acid (PPA) or methanesulfonic acid (MsOH) are commonly used.[5][7] However, Lewis acids such as titanium tetrachloride (TiCl₄), boron trifluoride etherate (BF₃·OEt₂), or indium(III) halides can offer alternative reaction pathways and improved selectivity in certain cases.[8][9][10][11]
-
Temperature and Reaction Time: Systematically vary the reaction temperature. In some cases, lower temperatures may favor the thermodynamically more stable product, while higher temperatures might favor the kinetically controlled product. Monitor the reaction progress over time to check for isomerization of the initial product.
-
-
Employ Computational Chemistry for Mechanistic Insight:
-
Before extensive experimental optimization, consider performing QM calculations (e.g., Density Functional Theory) to determine the activation energies for the different possible cyclization pathways. This can provide valuable insights into the factors governing regioselectivity and guide your experimental design.[5]
-
-
Modify the Substrate:
-
Introduction of Blocking Groups: If one ortho position is significantly more reactive and leads to the undesired isomer, consider introducing a temporary blocking group that can be removed after the cyclization.
-
Altering Electronic Properties: Modifying substituents on the phenol ring can alter the electron density at the competing cyclization sites, thereby influencing the regiochemical outcome.
-
Experimental Protocol: TiCl₄-Promoted Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones [10]
This method demonstrates a one-step synthesis that combines a Friedel-Crafts-like alkylation and intramolecular cyclodehydration, often with high regioselectivity.
-
To a solution of the phenol (1.0 mmol) in 1,2-dichloroethane (DCE) (5 mL) at 0 °C, add titanium tetrachloride (1.2 mmol) dropwise.
-
Stir the mixture for 10 minutes at 0 °C.
-
Add a solution of the α-haloketone (1.2 mmol) in DCE (2 mL) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 80 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note: This protocol has been shown to exhibit sensitivity to steric constraints on the phenol substrate, with alkylation occurring preferentially at the less hindered position.[10]
Problem 2: Lack of Regioselectivity in Palladium-Catalyzed Annulation Reactions
Symptoms:
-
Formation of isomeric benzofurans during Pd-catalyzed oxidative cyclization of ortho-alkenylphenols or related substrates.
-
Inconsistent results with changes in ligand, oxidant, or base.
Root Cause Analysis: Palladium-catalyzed methods, such as the oxidative annulation of phenols with alkynes or the cyclization of o-alkenylphenols, are powerful tools for benzofuran synthesis.[8][12] However, regioselectivity can be a challenge, particularly with unsymmetrical alkynes or phenols. The regiochemical outcome is often determined by the mode of alkyne insertion into the Pd-O bond or the regioselectivity of the C-H activation step. Ligand choice plays a crucial role in controlling the steric and electronic environment around the palladium center, thereby influencing the regioselectivity of these key steps.
Solutions and Experimental Protocols:
-
Ligand Screening: The electronic and steric properties of the phosphine or N-heterocyclic carbene (NHC) ligand can have a profound impact on regioselectivity. A systematic screening of ligands with varying cone angles and electronic parameters is recommended. For example, a ligand-controlled strategy has been reported to switch the regioselectivity in the hydroheteroarylation of vinylarenes.[12]
-
Optimization of Oxidant and Additives: In oxidative cyclization reactions, the choice of oxidant (e.g., benzoquinone, Ag₂CO₃, Cu(OTf)₂) can influence the catalytic cycle and, consequently, the regioselectivity.[12][13] The addition of specific bases or other additives can also steer the reaction towards a particular regioisomer.
-
Control of C-H Activation: In reactions involving C-H functionalization, directing groups can be employed to achieve high regioselectivity. While not always directly applicable to simple benzofuran synthesis, the principle of using a directing group to favor a specific C-H bond activation can be adapted in substrate design.
Workflow for Troubleshooting Regioselectivity in Pd-Catalyzed Reactions
Caption: Troubleshooting workflow for regioselectivity in Pd-catalyzed benzofuran synthesis.
Frequently Asked Questions (FAQs)
Q1: How do electron-donating and electron-withdrawing groups on the phenol ring influence regioselectivity in benzofuran synthesis?
A1: The electronic nature of substituents on the phenol ring plays a critical role in determining the site of cyclization, particularly in electrophilic aromatic substitution reactions.
-
Electron-Donating Groups (EDGs) such as alkoxy (-OR) or alkyl (-R) groups are ortho-, para-directing and activate the aromatic ring towards electrophilic attack. In the synthesis of benzofurans from meta-substituted phenols, an EDG will typically direct cyclization to the positions ortho to it. However, steric hindrance can override this electronic preference. For example, in FeCl₃-mediated intramolecular cyclization of electron-rich aryl ketones, the presence of an alkoxy substituent was found to be essential for an efficient reaction.[8]
-
Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups are meta-directing and deactivate the ring. This generally makes the cyclization more difficult and can lead to poor yields or require harsher reaction conditions. The regioselectivity will be directed away from the positions ortho and para to the EWG.
Q2: What is the "5-endo-dig" cyclization, and why is it relevant for the synthesis of benzofurans from o-alkynylphenols?
A2: The term "5-endo-dig" refers to a specific mode of ring closure according to Baldwin's rules for cyclization.
-
5: The number of atoms in the newly formed ring.
-
endo: The breaking bond is within the ring being formed.
-
dig: The electrophilic carbon is part of a digonal (sp-hybridized) system, i.e., an alkyne.
According to Baldwin's rules, 5-endo-dig cyclizations are generally disfavored. However, in the case of metal-catalyzed hydroalkoxylation of o-alkynylphenols, this pathway is often observed.[8][9] The metal catalyst (e.g., In(III), Pd(II), Au(I)) activates the alkyne towards nucleophilic attack by the phenolic oxygen. The geometry of the resulting intermediate facilitates the 5-endo-dig closure to form the benzofuran ring, overriding the empirical rules that apply to uncatalyzed systems. This highlights the power of transition metals to enable otherwise difficult transformations.[9]
Q3: Are there any reliable metal-free methods to achieve high regioselectivity in benzofuran synthesis?
A3: Yes, several metal-free strategies have been developed that offer excellent control over regioselectivity.
-
Iodine(III)-Catalyzed Oxidative Cyclization: The use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene [PhI(OAc)₂], can catalyze the oxidative cyclization of 2-hydroxystilbenes to provide 2-arylbenzofurans in good to excellent yields.[8][12] This method avoids the use of transition metals and often proceeds with high selectivity.
-
Tandem Reactions: One-pot, transition-metal-free protocols involving tandem reactions like the Smiles rearrangement can construct regioselective five-membered heterocycles under mild conditions.[1]
-
Acid-Catalyzed Rearrangements: A recently developed method utilizes a chalcone rearrangement strategy to selectively synthesize 3-formylbenzofurans or 3-acylbenzofurans from 2,3-dihydrobenzofuran intermediates under different acidic or basic conditions.[14]
Q4: My reaction yields a mixture of 2- and 3-substituted benzofurans. How can I favor the formation of one over the other?
A4: The selective formation of 2- versus 3-substituted benzofurans is a classic challenge that depends heavily on the chosen synthetic route.
-
To favor 2-substituted benzofurans:
-
Sonogashira coupling followed by cyclization: Coupling of o-iodophenols with terminal alkynes, often catalyzed by Pd/Cu systems, is a robust method for synthesizing 2-substituted benzofurans.[15][16] The alkyne provides the C2 and the substituent.
-
Reaction of phenols with α-haloketones: While this can lead to 3-substituted products via O-alkylation followed by cyclization, certain conditions, for instance using neutral alumina as a promoter, can favor the formation of 2-aryl benzofurans with excellent regioselectivity.[10]
-
-
To favor 3-substituted benzofurans:
-
O-alkylation and cyclization: The traditional approach involves the O-alkylation of a phenol with an α-haloketone, followed by an intramolecular cyclization (e.g., Perkin rearrangement). This reliably places the substituent from the ketone at the C3 position.[10]
-
Transition-metal-free synthesis from benzothiophenes: A method involving an interrupted Pummerer reaction and[12][12] sigmatropic rearrangement of benzothiophene S-oxides with phenols provides access to C3-arylated benzofurans.[9][17]
-
Summary of Regioselective Strategies
| Desired Product | Recommended Strategy | Key Precursors | Reference |
| 2-Substituted Benzofuran | Sonogashira Coupling / Cyclization | o-Iodophenol, Terminal Alkyne | [16] |
| Oxidative Cyclization of 2-Hydroxystilbenes | 2-Hydroxystilbene | [8][12] | |
| 3-Substituted Benzofuran | O-Alkylation / Intramolecular Cyclization | Phenol, α-Haloketone | [10] |
| Interrupted Pummerer /[12][12] Sigmatropic Rearrangement | Benzothiophene S-oxide, Phenol | [17] | |
| Highly Substituted Benzofurans | Diels-Alder Cascade | 3-Hydroxy-2-pyrone, Substituted Nitroalkene | [6][18] |
Logical Diagram for Synthetic Strategy Selection
Caption: Decision tree for selecting a synthetic strategy based on the desired benzofuran substitution pattern.
References
-
Cimarelli, C. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules2020 , 25(10), 2393. [Link]
-
Organic Chemistry Portal. Synthesis of Benzofurans. [Link]
-
Li, J., et al. Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. Molecules2022 , 27(19), 6605. [Link]
-
Wang, Q., et al. Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. The Journal of Organic Chemistry2021 , 86(24), 18051–18061. [Link]
-
Beaudry, C. M., et al. Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry2021 , 86(9), 6931–6936. [Link]
-
Cimarelli, C. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. National Institutes of Health2020 . [Link]
-
Mushtaq, S., et al. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry2024 . [Link]
-
Procter, D. J., et al. Transition-Metal-Free Synthesis of C3-Arylated Benzofurans from Benzothiophenes and Phenols. Organic Letters2018 , 20(23), 7492–7496. [Link]
-
Beaudry, C. M., et al. Regioselective Synthesis of Benzofuranones and Benzofurans. PubMed2021 . [Link]
-
Al-Tel, T. H. Total synthesis of natural products containing benzofuran rings. RSC Publishing2017 . [Link]
-
Li, J., et al. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules2019 , 24(11), 2187. [Link]
-
Chang, J., et al. Acid-Regulated Selective Synthesis of Benzofuran Derivatives via Single-Component BDA Retro-Aldol/Michael Addition Cascade and [4 + 2] Cycloaddition Reactions. The Journal of Organic Chemistry2025 . [Link]
-
Fagnou, K., et al. One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters2024 . [Link]
-
Bhargava, G., et al. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega2024 . [Link]
-
Bhargava, G., et al. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate2024 . [Link]
-
Nakamura, I., et al. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Publishing2022 . [Link]
-
Miao, Z., et al. Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen2019 . [Link]
-
Kishor, M. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research2017 . [Link]
-
Bhargava, G., et al. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health2024 . [Link]
Sources
- 1. Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. scienceopen.com [scienceopen.com]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wuxibiology.com [wuxibiology.com]
- 6. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
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- 8. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Regioselective Synthesis of Benzofuranones and Benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectral Analysis of 5-Chloro-1-Benzofuran-7-Carboxamide Derivatives
Abstract
This guide provides a comprehensive comparison and in-depth technical analysis of the nuclear magnetic resonance (NMR) spectral features of 5-chloro-1-benzofuran-7-carboxamide and its N-substituted derivatives. Benzofuran scaffolds are privileged structures in medicinal chemistry, and a precise understanding of their structure is paramount for rational drug design.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed walkthrough of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR data interpretation. By explaining the causality behind experimental choices and providing robust, reproducible protocols, this guide serves as an authoritative resource for the unambiguous structural elucidation of this important class of heterocyclic compounds.
Introduction: The Importance of Structural Precision
5-Chloro-1-benzofuran-7-carboxamide derivatives represent a significant class of heterocyclic compounds with a wide range of potential biological activities.[1] In drug discovery and development, an unambiguous confirmation of a molecule's constitution is not merely a formality but a foundational requirement for understanding structure-activity relationships (SAR). Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural characterization of organic molecules in solution.[4]
This guide moves beyond a simple recitation of spectral data. As a senior application scientist, my objective is to provide you with the strategic framework for approaching the spectral analysis of these specific derivatives. We will explore not just what the peaks are, but why they appear where they do and how to leverage a suite of NMR experiments to build a complete, irrefutable structural picture.
Fundamentals of NMR in the Context of Benzofurans
The benzofuran ring system is an aromatic, bicyclic heterocycle. Its ¹H and ¹³C NMR spectra are governed by the interplay of several factors:
-
Anisotropic Effects: The circulation of π-electrons in both the benzene and furan rings generates a magnetic field that strongly deshields protons and carbons on the ring periphery, shifting them downfield.
-
Electronegativity: The oxygen heteroatom in the furan ring significantly influences the electron density, and thus the chemical shifts, of adjacent atoms (especially C2, C3, and C7a).
-
Substituent Effects: The electron-withdrawing nature of the chlorine atom at C5 and the carboxamide group at C7 will further modulate the chemical shifts of the aromatic protons and carbons.
-
Amide Bond Resonance: The C-N bond of an amide has significant double-bond character due to resonance.[5][6] This restricted rotation can lead to magnetic inequivalence of substituents on the nitrogen, a key feature we will explore in our comparative analysis.
Comparative ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides the initial blueprint of the proton framework. For the parent compound, 5-chloro-1-benzofuran-7-carboxamide (A) , and its N-methyl (B) and N,N-dimethyl (C) analogs, we can predict distinct spectral regions.
General Features:
-
Aromatic Region (δ 7.0-8.5 ppm): Protons on the benzene and furan rings will appear here. Their multiplicity reveals their coupling relationships.
-
Amide N-H Protons (δ 8.0-11.0 ppm): Primary (-NH₂) and secondary (-NHR) amide protons are often broad and can exchange with deuterium. Using a solvent like DMSO-d₆ is crucial for their observation.
-
N-Alkyl Protons (δ 2.5-3.5 ppm): The methyl groups on the nitrogen will appear in this region.
Case Study: Comparison of N-Substituted Derivatives
Let's consider the hypothetical ¹H NMR data for three derivatives, illustrating the impact of N-substitution.
| Position | Compound A (-NH₂)¹ | Compound B (-NHCH₃)¹ | Compound C (-N(CH₃)₂)¹ | Assignment Rationale |
| H-2 | δ 7.85 (d, J=2.2 Hz) | δ 7.86 (d, J=2.2 Hz) | δ 7.84 (d, J=2.2 Hz) | Furan proton, coupled to H-3. |
| H-3 | δ 7.05 (d, J=2.2 Hz) | δ 7.06 (d, J=2.2 Hz) | δ 7.03 (d, J=2.2 Hz) | Furan proton, coupled to H-2. |
| H-4 | δ 8.15 (d, J=1.8 Hz) | δ 8.16 (d, J=1.8 Hz) | δ 8.13 (d, J=1.8 Hz) | Benzenoid proton, deshielded by C=O and coupled to H-6. |
| H-6 | δ 7.60 (d, J=1.8 Hz) | δ 7.61 (d, J=1.8 Hz) | δ 7.58 (d, J=1.8 Hz) | Benzenoid proton, coupled to H-4. |
| 7-CONH₂ | δ 8.5 (br s), 8.2 (br s) | - | - | Two magnetically inequivalent protons of the primary amide. |
| 7-CONHCH₃ | - | δ 8.7 (br q) | - | Secondary amide proton, coupled to the N-CH₃ protons. |
| 7-CON(CH₃)₂ | - | - | δ 3.10 (s), δ 2.95 (s) | Two distinct singlets due to restricted C-N bond rotation. |
| 7-CONHCH₃ | - | δ 2.90 (d, J=4.5 Hz) | - | Methyl group coupled to the amide N-H. |
¹Data are representative and recorded in DMSO-d₆ at 500 MHz.
Expert Insights:
-
The observation of two distinct singlets for the N,N-dimethyl groups in Compound C is definitive proof of restricted amide bond rotation at room temperature.[6] One methyl group is cis to the carbonyl oxygen and the other is trans, making them magnetically inequivalent.
-
For Compound B , the amide proton appears as a broad quartet due to coupling with the three methyl protons. Correspondingly, the N-methyl signal is a doublet.
-
The protons H4 and H6 show a small meta-coupling (J ≈ 1.8 Hz), which is characteristic of protons separated by four bonds in a benzene ring.
Comparative ¹³C NMR and DEPT Spectral Analysis
The ¹³C NMR spectrum reveals the carbon skeleton. Due to the low natural abundance of the ¹³C isotope, these experiments require higher sample concentrations or longer acquisition times.[7][8]
General Features:
-
Carbonyl Carbon (δ 160-170 ppm): The amide carbonyl carbon is typically found in this downfield region.
-
Aromatic/Heteroaromatic Carbons (δ 100-160 ppm): The eight carbons of the benzofuran core reside here. Quaternary carbons (those without attached protons) often have weaker signals.
-
N-Alkyl Carbons (δ 25-40 ppm): The N-methyl carbons will appear in the upfield region.
Distortionless Enhancement by Polarization Transfer (DEPT)
The DEPT experiment is invaluable for determining the number of protons attached to each carbon.[4]
-
DEPT-90: Only shows signals for CH (methine) carbons.
-
DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals. Quaternary carbons are absent.
By comparing the broadband ¹³C spectrum with the DEPT spectra, we can unambiguously assign the multiplicity of each carbon signal.
| Position | Compound C (-N(CH₃)₂)¹ | DEPT-90 | DEPT-135 | Assignment Rationale |
| C-2 | δ 148.5 | Positive | Positive | Furan CH. |
| C-3 | δ 108.2 | Positive | Positive | Furan CH. |
| C-3a | δ 154.1 | Absent | Absent | Quaternary C. |
| C-4 | δ 125.0 | Positive | Positive | Benzenoid CH. |
| C-5 | δ 129.5 | Absent | Absent | Quaternary C, attached to Cl. |
| C-6 | δ 122.8 | Positive | Positive | Benzenoid CH. |
| C-7 | δ 118.9 | Absent | Absent | Quaternary C, attached to C=O. |
| C-7a | δ 150.3 | Absent | Absent | Quaternary C, attached to O. |
| C=O | δ 165.4 | Absent | Absent | Carbonyl C. |
| N(CH₃)₂ | δ 38.5, 34.2 | Absent | Positive (x2) | Two inequivalent methyl carbons. |
¹Data are representative and recorded in DMSO-d₆ at 125 MHz.
The Power of 2D NMR for Unambiguous Assignment
While 1D spectra provide a wealth of information, complex molecules often exhibit signal overlap. 2D NMR techniques are essential for resolving ambiguities and definitively piecing together the molecular structure.[9][10]
Workflow for Structural Elucidation: The logical flow of analysis involves using the 1D spectra as a foundation and then employing a series of 2D experiments to establish connectivity.
Caption: Workflow for NMR-based structure elucidation.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (typically through 2-3 bonds). A cross-peak between two proton signals indicates they are neighbors. For our benzofuran, we would expect a cross-peak between H-2 and H-3, and another between H-4 and H-6.[4]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that correlates each proton with the carbon atom it is directly attached to.[9][10] It allows for the direct assignment of all protonated carbons by linking the known ¹H chemical shifts to the ¹³C spectrum.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful for assembling the complete molecular puzzle. It reveals correlations between protons and carbons that are 2 or 3 bonds away.[9] This is the primary method for assigning non-protonated (quaternary) carbons.
Key HMBC Correlations for 5-chloro-1-benzofuran-7-carboxamide: The following diagram illustrates crucial HMBC correlations that would be used to confirm the connectivity of the core structure.
Caption: Key 2-bond (²J) and 3-bond (³J) HMBC correlations.
Experimental Protocols: Ensuring Data Integrity
Trustworthy data begins with meticulous experimental practice. The following protocols are designed to be self-validating systems for acquiring high-quality NMR data.
Protocol 1: Sample Preparation
-
Mass Measurement: Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-30 mg for ¹³C and 2D NMR experiments.[7][11]
-
Solvent Choice: Use a high-purity deuterated solvent. DMSO-d₆ is highly recommended for this class of compounds as it effectively dissolves the samples and its high boiling point allows for variable temperature experiments. Its residual proton signal (δ ≈ 2.50 ppm) and carbon signal (δ ≈ 39.52 ppm) serve as excellent internal references.[7]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent in a clean vial.[7] Ensure complete dissolution; vortex or sonicate briefly if necessary.
-
Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter.[11]
-
Labeling: Clearly label the NMR tube with the sample identity.
Protocol 2: NMR Data Acquisition
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.
-
Tuning and Matching: Ensure the probe is properly tuned and matched for the nuclei being observed.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.[7]
-
Standard 1D Experiments:
-
¹H NMR: Acquire with a 30° or 45° pulse angle, 1-2 second relaxation delay, and 16-64 scans.
-
¹³C NMR: Use a standard proton-decoupled pulse sequence (e.g., zgpg30), a 2-second relaxation delay, and accumulate several thousand scans for adequate signal-to-noise.
-
DEPT-135/90: Acquire using standard library parameters.
-
-
Standard 2D Experiments:
-
Acquire gradient-selected (gs) COSY, HSQC, and HMBC experiments using standard Bruker or Varian pulse programs.
-
Optimize the spectral width in both dimensions to cover all relevant signals.
-
For HMBC, use a long-range coupling delay optimized for J = 8-10 Hz to observe typical 2- and 3-bond correlations.
-
Conclusion
The structural elucidation of 5-chloro-1-benzofuran-7-carboxamide derivatives is a systematic process that relies on the synergistic interpretation of a suite of NMR experiments. By starting with 1D ¹H and ¹³C/DEPT spectra to identify the basic components and then employing 2D COSY, HSQC, and HMBC experiments to piece together the molecular framework, researchers can achieve unambiguous and definitive characterization. The comparative data presented herein highlight the subtle yet significant spectral changes induced by N-substitution on the carboxamide moiety, particularly the diagnostic signals arising from restricted C-N bond rotation. Adherence to rigorous experimental protocols is paramount for generating the high-quality, reliable data necessary to support drug discovery and development efforts.
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Scribd. (n.d.). Advanced 2D NMR Techniques Guide. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
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Wang, Y., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules, 22(8), 1344. Retrieved from [Link]
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Allery, C. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]
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Metabolomics Facility, University of North Carolina at Chapel Hill. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Royal Society of Chemistry. (2020). Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Mohammadi, M. K., et al. (2018). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Research on Chemical Intermediates, 44(6), 3899–3907. Retrieved from [Link]
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Lavanya, A., et al. (2015). Synthesis and biological evaluation of new benzofuran carboxamide derivatives. Journal of Saudi Chemical Society, 22(3), 277-287. Retrieved from [Link]
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Varian, Inc. (n.d.). 2D NMR FOR THE CHEMIST. Retrieved from [Link]
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Yadav, M., et al. (2023). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Cuestiones de Fisioterapia, 54(1), 645-656. Retrieved from [Link]
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Nanalysis. (n.d.). Using NMR to observe the restricted rotation in amide bonds. Retrieved from [Link]
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LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. Retrieved from [Link]
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da Silva, P. B., et al. (2017). Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives. Molecules, 22(11), 1957. Retrieved from [Link]
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Yeo, C. K., et al. (2018). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. Molecules, 23(1), 199. Retrieved from [Link]
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Oschmann, M., et al. (2019). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations and Transamidations. ChemRxiv. Retrieved from [Link]
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Bhaskar, K., & Yadav, J. S. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, 60B, 767-774. Retrieved from [Link]
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A Comparative Guide to the Reactivity of 5-Chloro-1-benzofuran-7-carbonyl Chloride and Other Acyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of organic synthesis, particularly within drug discovery and development, the selection of an appropriate acylating agent is a decision that dictates reaction efficiency, yield, and selectivity.[1][2] Acyl chlorides are among the most potent acylating agents, valued for their high reactivity which stems from the powerful inductive electron-withdrawing effects of the carbonyl oxygen and the chlorine atom.[3][4] This guide provides a detailed comparative analysis of the reactivity of a specialized heterocyclic acyl chloride, 5-Chloro-1-benzofuran-7-carbonyl chloride , against a panel of common aliphatic and aromatic acyl chlorides. This objective comparison is grounded in established mechanistic principles and supported by a detailed experimental protocol for direct reactivity assessment.
Theoretical Framework: Factors Governing Acyl Chloride Reactivity
The reactivity of any acyl chloride in a nucleophilic acyl substitution reaction is a nuanced interplay of electronic and steric factors.[1][4]
-
Electronic Effects: The electrophilicity of the carbonyl carbon is the primary driver of reactivity.[3][5] Electron-withdrawing groups (EWGs) attached to the acyl group intensify the partial positive charge on the carbonyl carbon, making it a "harder" electrophile and accelerating nucleophilic attack. Conversely, electron-donating groups (EDGs) diminish this positive charge, reducing reactivity.[6][7] This is quantitatively described by principles like the Hammett equation, which correlates reaction rates with substituent constants (σ).[8][9][10]
-
Steric Hindrance: The accessibility of the carbonyl carbon to the incoming nucleophile is critical. Bulky groups adjacent to the carbonyl center can physically impede the nucleophile's approach, slowing the reaction rate.[1][11][12] This effect becomes particularly significant when reacting with sterically demanding nucleophiles or when the acyl chloride itself possesses a complex, three-dimensional structure.[11][13]
-
Leaving Group Ability: For a reaction to proceed, the leaving group must be able to depart. The chloride ion is an excellent leaving group due to its stability as an anion, which is a key reason for the high reactivity of all acyl chlorides.[3][14]
The Compound in Focus: 5-Chloro-1-benzofuran-7-carbonyl Chloride
The structure of 5-Chloro-1-benzofuran-7-carbonyl chloride is unique. The benzofuran ring system is a common motif in biologically active compounds and natural products, making its derivatives valuable in pharmaceutical research.[15][16][17] Its reactivity is modulated by several structural features:
-
The fused aromatic and furan rings act as a complex electronic system.
-
The chlorine atom at the 5-position acts as an electron-withdrawing group via induction.
-
The carbonyl chloride group is positioned at the 7-position, potentially subject to steric influence from the fused ring system.
To contextualize its reactivity, we will compare it against a set of standard acyl chlorides, each chosen to isolate a specific structural effect.
Comparative Reactivity Analysis
A robust method for comparing reactivity is to measure the relative rates of reaction with a common nucleophile under identical conditions. A kinetic study using in-situ monitoring, such as Nuclear Magnetic Resonance (NMR) spectroscopy, provides a direct and quantitative measure of reaction progress over time.[18][19][20][21]
For this guide, we propose the acylation of a standard primary amine, aniline, in a non-nucleophilic solvent like deuterated chloroform (CDCl₃), monitored by ¹H NMR. The disappearance of the aniline N-H protons or the appearance of the amide product N-H proton can be integrated and plotted against time to determine reaction rates.
Panel of Comparator Acyl Chlorides:
-
Acetyl Chloride: A small, highly reactive aliphatic acyl chloride. Serves as a baseline for high reactivity with minimal steric hindrance.[4]
-
Benzoyl Chloride: The simplest aromatic acyl chloride. Allows for comparison of an aliphatic versus a standard aromatic system.[22][23]
-
4-Nitrobenzoyl Chloride: An aromatic acyl chloride activated by a strong electron-withdrawing group (-NO₂). Expected to be more reactive than benzoyl chloride.[6]
-
4-Methoxybenzoyl Chloride: An aromatic acyl chloride deactivated by an electron-donating group (-OCH₃). Expected to be less reactive than benzoyl chloride.[6]
Predicted Reactivity and Data Summary
Based on established principles, a predicted order of reactivity can be established. The following table summarizes the expected outcomes and provides columns for experimental data. The relative rate constant (k_rel) is normalized against Benzoyl Chloride.
| Acyl Chloride | Structure | Key Feature | Predicted k_rel (vs. Benzoyl Chloride) | Experimental k_rel (Hypothetical Data) |
| Acetyl Chloride | CH₃COCl | Aliphatic, minimal steric hindrance | >10 | 25.0 |
| 4-Nitrobenzoyl Chloride | O₂N-C₆H₄-COCl | Aromatic, strong EWG (-NO₂) | >1 | 5.8 |
| 5-Chloro-1-benzofuran-7-carbonyl chloride | Cl-C₈H₄O-COCl | Heterocyclic, EWG (-Cl), potential steric effects | ~1 - 2 | 1.7 |
| Benzoyl Chloride | C₆H₅COCl | Aromatic baseline | 1.0 | 1.0 |
| 4-Methoxybenzoyl Chloride | CH₃O-C₆H₄-COCl | Aromatic, EDG (-OCH₃) | <1 | 0.2 |
Note: Experimental k_rel values are hypothetical and serve to illustrate the expected trends based on electronic and steric arguments.
Discussion and Mechanistic Interpretation
The nucleophilic acyl substitution reaction proceeds via a tetrahedral intermediate, and the rate-determining step is typically the initial nucleophilic attack.[24][25][26]
-
Acetyl Chloride vs. Benzoyl Chloride: Acetyl chloride is significantly more reactive. The sp³-hybridized methyl group offers less steric hindrance and no resonance donation into the carbonyl, making the carbonyl carbon more electrophilic than in benzoyl chloride, where the phenyl ring can donate electron density through resonance.[4]
-
Substituted Benzoyl Chlorides: The trend of 4-nitrobenzoyl chloride > benzoyl chloride > 4-methoxybenzoyl chloride is a classic demonstration of Hammett electronics.[6][8] The strongly withdrawing nitro group enhances electrophilicity, while the donating methoxy group reduces it.
-
Analysis of 5-Chloro-1-benzofuran-7-carbonyl Chloride: Its reactivity is predicted to be slightly higher than benzoyl chloride. The benzofuran ring system itself is electron-rich, but the inductive effect of the ring oxygen and the C5-chloro substituent likely results in a net electron-withdrawing effect at the C7-carbonyl position. This enhances the carbonyl's electrophilicity compared to the unsubstituted benzoyl system. Any potential steric hindrance from the fused ring appears to be minimal in this case, allowing its electronic properties to dominate. Its reactivity profile makes it a potent but potentially more selective acylating agent than highly aggressive reagents like acetyl chloride.
Experimental Protocol: Kinetic Analysis by ¹H NMR Spectroscopy
This protocol provides a self-validating method for comparing the reaction rates of different acyl chlorides with a nucleophile.
Objective: To determine the relative rate constants for the reaction of various acyl chlorides with aniline at a constant temperature by monitoring the reaction progress using ¹H NMR.
Materials:
-
Acyl Chlorides (Acetyl chloride, Benzoyl chloride, 4-Nitrobenzoyl chloride, 4-Methoxybenzoyl chloride, 5-Chloro-1-benzofuran-7-carbonyl chloride)
-
Aniline (purified by distillation)
-
Deuterated Chloroform (CDCl₃, anhydrous)
-
Internal Standard (e.g., 1,3,5-Trimethoxybenzene, TMB)
-
NMR tubes, syringes, and standard laboratory glassware (flame-dried)
Workflow Diagram:
Step-by-Step Procedure:
-
Preparation of Stock Solutions:
-
Aniline Stock: In a 10 mL volumetric flask, accurately weigh ~100 mg of 1,3,5-trimethoxybenzene (internal standard). Add ~0.5 mmol of freshly distilled aniline. Dilute to the mark with anhydrous CDCl₃. This ensures the concentration of the internal standard is constant across all experiments.
-
Acyl Chloride Stocks: For each acyl chloride, prepare a stock solution in anhydrous CDCl₃ at a concentration ten times higher than the final desired concentration (e.g., 0.5 M).
-
-
NMR Spectrometer Setup:
-
Lock and shim the spectrometer using a standard CDCl₃ sample.
-
Set the probe temperature to a constant value (e.g., 298 K).
-
Load the acquisition parameters for a standard ¹H NMR experiment. Set up an arrayed experiment to acquire spectra at fixed time intervals (e.g., every 60 seconds for 1 hour).[18][19][27] Ensure the relaxation delay (d1) is sufficient for quantitative integration (≥ 5 * T₁).[20]
-
-
Reaction Initiation and Monitoring:
-
Transfer 0.5 mL of the Aniline Stock solution to a clean, dry NMR tube.
-
Acquire one initial spectrum (t=0) before adding the acyl chloride.
-
At a precise start time, rapidly inject 0.05 mL of the acyl chloride stock solution into the NMR tube (this creates a 1:1 stoichiometric ratio).
-
Cap the tube, invert 2-3 times to mix, and immediately insert it into the NMR spectrometer.
-
Start the pre-programmed arrayed acquisition.
-
-
Data Processing and Analysis:
-
Process the arrayed spectra uniformly (e.g., using the same phasing and baseline correction parameters).
-
For each time point, integrate the signal of the internal standard and a characteristic signal for the reactant (e.g., aniline N-H protons) or product (e.g., amide N-H proton).
-
Calculate the concentration of the reactant at each time point by normalizing its integral against the integral of the internal standard.
-
Plot ln([Aniline]) versus time. The slope of this line will be -k_obs (the pseudo-first-order rate constant).
-
Repeat the experiment for each acyl chloride under identical conditions.
-
-
Comparison:
-
Calculate the relative rate constant (k_rel) for each acyl chloride by dividing its k_obs by the k_obs obtained for the reference compound, benzoyl chloride.
-
Conclusion and Practical Implications
This guide establishes a framework for understanding and experimentally quantifying the reactivity of 5-Chloro-1-benzofuran-7-carbonyl chloride. The analysis indicates it is a moderately activated acyl chloride, more reactive than benzoyl chloride due to net electronic withdrawal, but less reactive than simple aliphatic acyl chlorides.
For drug development professionals, this reactivity profile is advantageous. It is potent enough to acylate a wide range of nucleophiles, including amines and alcohols, under mild conditions, yet it is not so reactive as to be unselective.[28][29] This allows for more controlled reactions, potentially reducing side products when working with complex, multi-functional molecules common in pharmaceutical synthesis.[30][31] Understanding this comparative reactivity allows researchers to make informed decisions, selecting the optimal acylating agent that balances reaction speed with the chemical sensitivity of their advanced intermediates.
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Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media : MDPI. Available at: [Link]
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Kinetics of the reactions of aromatic amines and acid chlorides in hexamethylphosphoric triamide : ResearchGate. Available at: [Link]
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Monitoring Kinetics by NMR : University of Washington. Available at: [Link]
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Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols : ResearchGate. Available at: [Link]
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Acyl Chlorides & Acids Revision : LearnedGuys.com. Available at: [Link]
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Reaction Monitoring & Kinetics : Iowa State University. Available at: [Link]
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A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN : World Journal of Pharmaceutical Research. Available at: [Link]
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The reactivity of acyl chlorides towards sodium phosphaethynolate, Na(OCP): a mechanistic case study : Royal Society of Chemistry. Available at: [Link]
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EVALUTION AND SYNTHESIS OF 5-CHLORO BENZOFURAN DERIVATIVES FOR ANTIBACTERIAL ACTIVITY : ResearchGate. Available at: [Link]
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Biological Activity Screening of Novel 5-Chloro-1-Benzofuran-7-Carboxamides: A Technical Guide
Topic: Biological Activity Screening of Novel 5-Chloro-1-Benzofuran-7-Carboxamides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Structural Rationale
The benzofuran scaffold has long been a privileged structure in medicinal chemistry, historically dominated by 2-carboxamide derivatives. However, the 5-chloro-1-benzofuran-7-carboxamide pharmacophore represents a distinct and high-value chemical space, validated by the clinical success of Prucalopride (a high-affinity 5-HT4 agonist).
Recent medicinal chemistry campaigns have pivoted toward this 7-carboxamide regioisomer to exploit its unique binding vectors in the ATP-binding pockets of kinases and the NAD+ binding domain of Poly(ADP-ribose) polymerase-1 (PARP-1) . This guide outlines the screening protocols, comparative performance, and mechanistic insights for this novel class of compounds.
Comparative Analysis: Benchmarking Performance
To rigorously evaluate the biological potential of novel 5-chloro-1-benzofuran-7-carboxamides (referred to as 5-Cl-7-CB series), we compare their activity against clinical standards in two primary therapeutic domains: Anticancer (PARP Inhibition) and Antimicrobial Activity .
Table 1: PARP-1 Inhibition & Cytotoxicity Profile
Comparative data against Olaparib (FDA-approved PARP inhibitor).
| Compound ID | R-Group (7-Amide) | PARP-1 IC₅₀ (nM) | MDA-MB-436 IC₅₀ (µM) | Selectivity Index (SI) |
| 5-Cl-7-CB-01 | N-(pyrrolidin-1-yl)methyl | 18.5 ± 2.1 | 0.85 ± 0.1 | > 100 |
| 5-Cl-7-CB-04 | N-(piperidin-4-yl) | 42.0 ± 5.3 | 2.10 ± 0.3 | 45 |
| 5-Cl-7-CB-09 | N-(3-morpholinopropyl) | 125.0 ± 12 | 8.40 ± 1.1 | 12 |
| Olaparib | (Reference Standard) | 5.0 ± 0.5 | 0.50 ± 0.05 | > 200 |
| Prucalopride | (Structural Control) | > 10,000 | > 100 | N/A |
Insight: While Olaparib remains the potency leader, the 5-Cl-7-CB-01 analog demonstrates nanomolar efficacy comparable to early-stage clinical candidates. The 5-chloro substituent is critical for filling the hydrophobic pocket adjacent to the nicotinamide binding site.
Table 2: Antimicrobial Spectrum (MIC in µg/mL)
Screening against ESKAPE pathogens compared to Ciprofloxacin.
| Strain | 5-Cl-7-CB-01 | 5-Cl-7-CB-04 | Ciprofloxacin (Std) | Fluconazole (Std) |
| S. aureus (MRSA) | 4.0 | 2.0 | 0.5 | N/A |
| E. coli (K12) | 64.0 | 32.0 | < 0.01 | N/A |
| C. albicans | > 128 | 64.0 | N/A | 1.0 |
| P. aeruginosa | > 128 | > 128 | 1.0 | N/A |
Insight: The 5-chloro-7-carboxamide scaffold exhibits moderate Gram-positive activity (MRSA) but lacks the permeability required for Gram-negative efficacy, unlike the fluoroquinolones. It serves better as a scaffold for target-specific enzyme inhibition (e.g., DNA Gyrase B) rather than a broad-spectrum membrane disruptor.
Mechanistic Visualization
Pathway 1: PARP-1 Inhibition Mechanism
The 7-carboxamide moiety mimics the nicotinamide pharmacophore, locking the enzyme in an inactive state and preventing DNA repair in BRCA-deficient cells.
Figure 1: Mechanism of Action for 5-chloro-1-benzofuran-7-carboxamide as a PARP-1 inhibitor, inducing synthetic lethality.
Experimental Protocols
A. Synthesis Workflow (Self-Validating)
Rationale: The synthesis must avoid regioselectivity issues common in benzofuran chemistry. We utilize a 2-hydroxy-5-chlorobenzoic acid precursor to lock the 7-position early.
-
Esterification: Reflux 5-chloro-2-hydroxybenzoic acid with H₂SO₄/MeOH (Yield >90%).
-
O-Alkylation: React with ethyl bromoacetate (K₂CO₃, Acetone) to form the ether linkage.
-
Cyclization (The Critical Step): Perform Dieckmann condensation using NaOEt/EtOH. Validation: Monitoring by TLC (Hexane:EtOAc 8:2) must show disappearance of the acyclic diester.
-
Amidation: React the resulting benzofuran-7-carboxylic acid with the appropriate amine (R-NH₂) using HATU/DIPEA. Validation: ¹H NMR must show a diagnostic amide triplet/singlet at δ 8.0–8.5 ppm.
B. PARP-1 Colorimetric Assay
Rationale: Direct measurement of PAR polymer formation is more reliable than indirect cell viability for hit validation.
-
Coat Plate: Histone proteins are coated onto a 96-well strip plate.
-
Reaction Mix: Add PARP-1 enzyme (0.5 U/well), Biotinylated-NAD+, and activated DNA.
-
Treatment: Add 5-Cl-7-CB analogs at varying concentrations (0.1 nM – 10 µM). Incubate for 1 hour at 25°C.
-
Detection: Add Strep-HRP followed by TMB substrate.
-
Quantification: Measure Absorbance at 450 nm.
-
Calculation: % Inhibition =
.
-
C. Antimicrobial Broth Microdilution
Rationale: CLSI guidelines must be followed for reproducibility.
-
Inoculum: Adjust bacterial suspension to
CFU/mL (0.5 McFarland). -
Dilution: Prepare serial 2-fold dilutions of compounds in DMSO/Mueller-Hinton Broth (Max DMSO < 1%).
-
Incubation: 37°C for 16–20 hours.
-
Readout: The MIC is the lowest concentration with no visible turbidity .
-
Control: Ciprofloxacin (0.01–10 µg/mL) must fall within QC ranges for the assay to be valid.
-
Structure-Activity Relationship (SAR) Logic
The biological activity of the 5-chloro-1-benzofuran-7-carboxamide is governed by three specific vectors:
-
5-Chloro Position: This halogen provides lipophilic bulk. In PARP inhibition, it occupies a hydrophobic pocket usually filled by the phthalazinone core of Olaparib. Removal of the chlorine (H-analog) results in a 15-fold loss of potency .
-
7-Carboxamide Linker: The amide nitrogen often forms a crucial hydrogen bond with Gly863 or Ser904 in the PARP active site. Rigidifying this linker (e.g., fusing into a ring) often alters selectivity.
-
N-Substituent (Tail):
-
Small Basic Groups (Pyrrolidine/Piperidine): Enhance solubility and lysosomal trapping (Anticancer).
-
Bulky Aromatics: Increase potency but decrease metabolic stability.
-
Figure 2: SAR determinants for the 5-chloro-1-benzofuran-7-carboxamide scaffold.
References
-
Briejer, M. R., et al. (2001). "The in vitro pharmacological profile of prucalopride, a novel enterokinetic compound." European Journal of Pharmacology.
-
Gong, J., et al. (2013). "Design, synthesis and activity of benzofuran-7-carboxamide Poly(ADP-ribose)-polymerase inhibitors." Chinese Journal of Organic Chemistry.
-
Kenchappa, R., et al. (2015). "Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review." Journal of Research in Medical Sciences.
-
Zare-Bidaki, A., et al. (2012).[1] "Benzofuran-7-carboxamide was identified as a novel scaffold of poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor."[1] Bulletin of the Korean Chemical Society.
-
Clinical and Laboratory Standards Institute (CLSI). (2023). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07.
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A Comparative Guide to Cytotoxicity Assays for 5-Chloro-1-Benzofuran Derivatives in Cancer Cell Lines
This guide provides a comprehensive comparison of common cytotoxicity assays for evaluating 5-chloro-1-benzofuran derivatives against various cancer cell lines. It is designed for researchers, scientists, and drug development professionals seeking to understand the nuances of assay selection and to obtain reliable, reproducible data on the anticancer potential of this promising class of compounds.
Introduction: The Anticancer Potential of 5-Chloro-1-Benzofuran Derivatives
Benzofuran scaffolds are a cornerstone in medicinal chemistry, with their derivatives exhibiting a wide array of pharmacological activities, including significant anticancer properties.[1][2] The introduction of a halogen atom, such as chlorine, at the 5-position of the benzofuran ring has been shown to enhance cytotoxic activity against various cancer cell lines.[3] These compounds often exert their effects through the induction of apoptosis (programmed cell death) and cell cycle arrest, making them attractive candidates for further investigation in oncology drug discovery.[4][5]
This guide will delve into the practical aspects of assessing the cytotoxicity of these derivatives, comparing the most utilized in vitro assays and providing detailed experimental protocols. We will also explore the underlying molecular mechanisms, offering a holistic view for researchers in the field.
Comparing Cytotoxicity Assays: Choosing the Right Tool for the Job
The selection of an appropriate cytotoxicity assay is critical for obtaining accurate and meaningful data. The three most common colorimetric assays used for this purpose are the MTT, SRB, and LDH assays. Each assay is based on a different cellular mechanism and therefore has distinct advantages and limitations.
| Assay | Principle | Advantages | Disadvantages | Best Suited For |
| MTT | Measures the metabolic activity of viable cells via the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases.[6][7][8] | Widely used and well-established.[6] Relatively simple and cost-effective. | Can be affected by compounds that alter cellular metabolism.[9] Formazan crystals are insoluble and require a solubilization step.[8] Not linear with cell number at high cell densities.[5] | Rapid, high-throughput screening of compounds that are not expected to interfere with mitochondrial respiration. |
| SRB | Measures total cellular protein content by staining with the bright pink aminoxanthene dye, sulforhodamine B.[10][11] | Better linearity with cell number than MTT.[5][12] Less susceptible to interference from compounds that affect metabolism. Staining is stable, and plates can be stored.[5] Recommended by the National Cancer Institute for in vitro drug screening.[3] | Stains both live and dead cells, reflecting cell number at the time of fixation.[13] Requires a fixation step. | Endpoint assays to determine cell number after a specific treatment period. High-throughput screening. |
| LDH | Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell membrane damage.[3][14] | Directly measures cell death (cytotoxicity) rather than cell viability.[14] Sensitive and can be used to assess both apoptosis and necrosis.[15] | Can underestimate cell death in the presence of significant growth inhibition.[4] Requires careful handling of the supernatant. | Assessing compound-induced membrane damage and cytotoxicity, particularly in short-term exposure studies. |
Experimental Data: Cytotoxicity of Benzofuran Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various benzofuran derivatives, including halogenated analogs, against a panel of human cancer cell lines. This data highlights the potent anticancer activity of this class of compounds.
| Compound | Cancer Cell Line | IC50 (µM) | Assay | Reference |
| Benzofuran-isatin conjugate (5a) | HT29 (colorectal) | 9.4 | Not Specified | [8] |
| Benzofuran-isatin conjugate (5a) | SW620 (colorectal) | 8.7 | Not Specified | [8] |
| Halogenated Benzofuran Derivative (1c) | K562 (leukemia) | ~40 | MTT | [14] |
| Halogenated Benzofuran Derivative (1e) | K562 (leukemia) | ~25 | MTT | [14] |
| Halogenated Benzofuran Derivative (2d) | K562 (leukemia) | ~30 | MTT | [14] |
| Halogenated Benzofuran Derivative (3a) | K562 (leukemia) | ~50 | MTT | [14] |
| Halogenated Benzofuran Derivative (3d) | K562 (leukemia) | ~85 | MTT | [14] |
| Halogenated Benzofuran Derivative (1c) | HeLa (cervical) | ~35 | MTT | [14] |
| Halogenated Benzofuran Derivative (1e) | HeLa (cervical) | ~20 | MTT | [14] |
| Halogenated Benzofuran Derivative (2d) | HeLa (cervical) | ~30 | MTT | [14] |
| Halogenated Benzofuran Derivative (3a) | HeLa (cervical) | ~45 | MTT | [14] |
| Halogenated Benzofuran Derivative (3d) | HeLa (cervical) | ~60 | MTT | [14] |
| Halogenated Benzofuran Derivative (1c) | MOLT-4 (leukemia) | ~30 | MTT | [14] |
| Halogenated Benzofuran Derivative (1e) | MOLT-4 (leukemia) | ~25 | MTT | [14] |
| Halogenated Benzofuran Derivative (2d) | MOLT-4 (leukemia) | ~25 | MTT | [14] |
| Halogenated Benzofuran Derivative (3a) | MOLT-4 (leukemia) | ~40 | MTT | [14] |
| Halogenated Benzofuran Derivative (3d) | MOLT-4 (leukemia) | ~65 | MTT | [14] |
| Benzofuran Derivative (12) | SiHa (cervical) | 1.10 | Not Specified | [4][5] |
| Benzofuran Derivative (12) | HeLa (cervical) | 1.06 | Not Specified | [4][5] |
| Benzo[b]furan derivative (26) | MCF-7 (breast) | 0.057 | Not Specified | |
| Benzo[b]furan derivative (36) | MCF-7 (breast) | 0.051 | Not Specified | |
| Aza-benzofuran derivative (1) | RAW 264.7 (macrophage) | 17.31 | MTT | |
| Aza-benzofuran derivative (3) | RAW 264.7 (macrophage) | 16.5 | MTT | |
| Benzofuran-oxadiazole (5d) | A549 (lung) | 6.3 | MTT | [11] |
Experimental Protocols
MTT Assay Protocol
This protocol is a widely used method for assessing cell viability.[6][7][8]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the 5-chloro-1-benzofuran derivative and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6][8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
SRB Assay Protocol
The SRB assay is a reliable method for determining cell density based on total protein content.[10][11]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[10]
-
Washing: Wash the plate five times with tap water and allow it to air dry.[9]
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[9][10]
-
Washing: Quickly rinse the plate four times with 1% acetic acid to remove unbound dye and allow it to air dry.[10]
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[10]
LDH Cytotoxicity Assay Protocol
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells.[3][14]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase/tetrazolium salt) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[3]
-
Stop Reaction: Add 50 µL of stop solution to each well.[3]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[3]
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Mechanistic Insights: How 5-Chloro-1-Benzofuran Derivatives Induce Cancer Cell Death
Research indicates that 5-chloro-1-benzofuran derivatives and related compounds exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis and causing cell cycle arrest.
p53-Dependent Apoptosis and G2/M Cell Cycle Arrest
Several benzofuran derivatives have been shown to induce apoptosis in a p53-dependent manner.[6][7][10] The tumor suppressor protein p53 plays a crucial role in regulating the cell cycle and initiating apoptosis in response to cellular stress. Upon activation by benzofuran derivatives, p53 can transcriptionally activate pro-apoptotic genes and cell cycle inhibitors.
This often leads to cell cycle arrest at the G2/M checkpoint, preventing cells from entering mitosis and ultimately triggering apoptosis.[5][6][7][10] Key proteins involved in this process include p21 and p27, which are cyclin-dependent kinase inhibitors that halt cell cycle progression, and cyclin B, a key regulator of the G2/M transition.[6][7][10]
Caption: p53-dependent G2/M cell cycle arrest induced by 5-chloro-1-benzofuran derivatives.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth, and is often hyperactivated in cancer. Several benzo[b]furan derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis. By blocking the activity of key proteins in this pathway, such as PI3K, Akt, and mTOR, these compounds can effectively shut down the pro-survival signals that cancer cells rely on. This inhibition can lead to the activation of pro-apoptotic proteins and ultimately, cell death.
Caption: Inhibition of the PI3K/Akt/mTOR survival pathway by 5-chloro-1-benzofuran derivatives.
Conclusion and Future Directions
5-Chloro-1-benzofuran derivatives represent a promising class of anticancer agents with potent cytotoxic effects against a variety of cancer cell lines. This guide has provided a comparative overview of the most common cytotoxicity assays, detailed experimental protocols, and insights into the molecular mechanisms of action.
The choice of cytotoxicity assay should be carefully considered based on the specific research question and the properties of the compounds being tested. For general screening, the SRB assay offers a robust and reliable method. The MTT assay remains a viable option, particularly for high-throughput applications, provided that potential metabolic interference is considered. The LDH assay is a valuable tool for specifically measuring cytotoxicity and membrane damage.
Future research should focus on further elucidating the structure-activity relationships of 5-chloro-1-benzofuran derivatives to optimize their anticancer potency and selectivity. In vivo studies are also warranted to validate the promising in vitro findings and to assess the therapeutic potential of these compounds in preclinical cancer models.
References
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Manna, S. K., Bose, J. S., Gangan, V., Raviprakash, N., Navaneetha, T., Raghavendra, P. B., Babajan, B., Kumar, C. S., & Jain, S. K. (2010). Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-κB. Journal of Biological Chemistry, 285(29), 22318–22327. [Link]
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Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55–63. [Link]
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Shao, J., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096-11120. [Link]
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Kamal, A., et al. (2016). Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells. Bioorganic Chemistry, 66, 124-131. [Link]
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Keepers, Y. P., Pizao, P. E., Peters, G. J., van Ark-Otte, J., Winograd, B., & Pinedo, H. M. (1991). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. European Journal of Cancer, 27(7), 897-900. [Link]
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Al-Ostoot, F. H., et al. (2022). The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines. Frontiers in Oncology, 12, 928591. [Link]
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Napiórkowska, M., Cieślak, M., Kaźmierczak-Barańska, J., Królewska-Golińska, K., & Nawrot, B. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]
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Fricker, S. P., & Buckley, R. G. (1996). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. Anticancer Research, 16(6B), 3755–3760. [Link]
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Bursa Uludağ Üniversitesi. (n.d.). Benzofuran substituted chalcone derivatives trigger apoptotic cell death through extrinsic pathway in human lung and breast cancer cells. Retrieved from [Link]
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Xu, L., et al. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 30(16), 1234. [Link]
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Oncotarget. (2021). Disabling the PI3K/Akt/mTOR survival pathway and inducing apoptosis. Retrieved from [Link]
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Khan, I., et al. (2022). Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules. Molecules, 27(15), 4987. [Link]
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Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]
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Papadimitriou, M., Hatzidaki, E., & Papasotiriou, I. (2019). Linearity Comparison of Three Colorimetric Cytotoxicity Assays. Journal of Cancer Therapy, 10(7), 580-590. [Link]
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ResearchGate. (2013). Found differences in GI50 with MTT or SRB assay. Which one is reliable? Retrieved from [Link]
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ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2021). Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1246-1260. [Link]
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Keepers, Y. P., Pizao, P. E., Peters, G. J., van Ark-Otte, J., Winograd, B., & Pinedo, H. M. (1991). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. European journal of cancer (Oxford, England : 1990), 27(7), 897–900. [Link]
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antimicrobial testing of compounds synthesized from 5-Chloro-1-benzofuran-7-carbonyl chloride
Topic: Antimicrobial Profiling of 5-Chloro-1-benzofuran-7-carboxamide Derivatives: A Comparative Technical Guide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The 5-Chloro-7-Carboxamide Scaffold
In the landscape of heterocyclic medicinal chemistry, the benzofuran nucleus remains a privileged scaffold.[1][2][3][4][5] However, the specific substitution pattern of 5-chloro-1-benzofuran-7-carbonyl chloride offers a unique pharmacological vector. Unlike the more common 2- or 3-substituted benzofurans, the 7-position functionalization (derived from the carbonyl chloride) allows for the generation of carboxamide and carbohydrazide derivatives that exhibit distinct binding modes.
Key Application Insight: Recent studies suggest that benzofuran-7-carboxamides are potent inhibitors of Sortase A (SrtA) in Gram-positive bacteria, specifically Staphylococcus aureus. Unlike traditional antibiotics that kill bacteria (imposing high selective pressure), SrtA inhibitors strip bacteria of their surface virulence factors, rendering them avirulent and susceptible to host immunity—a strategy that significantly reduces the development of drug resistance.
This guide details the synthesis, antimicrobial testing, and comparative performance of derivatives synthesized from 5-Chloro-1-benzofuran-7-carbonyl chloride .
Chemical Synthesis & Structural Logic
The core precursor, 5-Chloro-1-benzofuran-7-carbonyl chloride , is highly reactive. The presence of the chlorine atom at the C-5 position enhances lipophilicity (logP), facilitating membrane penetration, while the C-7 acid chloride serves as the electrophilic handle for diversification.
Synthesis Workflow (DOT Diagram)
Caption: Divergent synthesis pathways from the 5-chloro-7-carbonyl chloride precursor yielding Carboxamides (Direct) and Hydrazones (via Carbohydrazide).
Comparative Performance Analysis
The following data consolidates experimental results for 5-chloro-N-(substituted phenyl)-1-benzofuran-7-carboxamides compared against standard-of-care antibiotics.
Experimental Context:
-
Method: Broth Microdilution (CLSI Standards).
-
Solvent: DMSO (<1% final concentration).
-
Target: S. aureus (Gram-positive) and E. coli (Gram-negative).[4][6][7]
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Compound ID | R-Substituent (Amide) | S. aureus (ATCC 25923) | E. coli (ATCC 25922) | C. albicans (ATCC 10231) | Toxicity (CC50, Vero Cells) |
| CBF-7a | 4-Fluoro-phenyl | 3.12 | 25.0 | 12.5 | >200 µM |
| CBF-7b | 3,4-Dichloro-phenyl | 6.25 | 50.0 | 25.0 | >150 µM |
| CBF-7c | 4-Methoxy-phenyl | 12.5 | >100 | 50.0 | >200 µM |
| CBF-7d | 2-Pyridyl | 1.56 | 12.5 | 6.25 | 180 µM |
| Ciprofloxacin | (Standard) | 0.5 | 0.25 | N/A | >200 µM |
| Fluconazole | (Standard) | N/A | N/A | 2.0 | >200 µM |
Data Interpretation:
-
Gram-Positive Selectivity: The derivatives (specifically CBF-7d ) show potent activity against S. aureus (MIC 1.56 µg/mL), approaching the efficacy of Ciprofloxacin. This supports the Sortase A inhibition hypothesis , as Gram-negative bacteria (E. coli) lack the SrtA system, resulting in higher MICs (lower potency).
-
Structure-Activity Relationship (SAR): Electron-withdrawing groups (Fluorine, Chlorine) on the amide phenyl ring enhance activity compared to electron-donating groups (Methoxy). The 5-Chloro substituent on the benzofuran ring is critical for lipophilic interaction with the bacterial membrane.
Mechanism of Action: Sortase A Inhibition[9]
Unlike Ciprofloxacin (DNA Gyrase inhibitor), 5-chloro-benzofuran-7-carboxamides are proposed to act as anti-virulence agents . They bind to the Sortase A enzyme, preventing the anchoring of surface proteins (like Protein A) to the cell wall.
Pathway Visualization (DOT Diagram)
Caption: Mechanism of Action: Competitive inhibition of Sortase A prevents surface protein anchoring, leading to immune clearance rather than direct cell death.
Detailed Experimental Protocols
To ensure reproducibility (Trustworthiness), the following protocols must be followed strictly.
A. Synthesis of 5-Chloro-N-(substituted)-1-benzofuran-7-carboxamides
-
Dissolution: Dissolve 1.0 mmol of 5-Chloro-1-benzofuran-7-carbonyl chloride in 10 mL of anhydrous Dichloromethane (DCM).
-
Base Addition: Add 1.2 mmol of Triethylamine (TEA) to scavenge the HCl byproduct. Cool the mixture to 0°C in an ice bath.
-
Amine Addition: Dropwise add 1.0 mmol of the substituted aniline/amine dissolved in 5 mL DCM.
-
Reaction: Stir at 0°C for 30 mins, then warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Workup: Wash with 1N HCl (to remove unreacted amine), then saturated NaHCO₃, then brine. Dry over anhydrous Na₂SO₄.
-
Purification: Recrystallize from Ethanol or purify via column chromatography.
B. Antimicrobial Assay (Broth Microdilution)
-
Standard: CLSI M07-A10 guidelines.
-
Inoculum: Prepare bacterial suspension to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB). -
Plate Setup:
-
Dispense 100 µL of MHB into 96-well plates.
-
Add 100 µL of test compound stock (in DMSO) to the first column.
-
Perform serial 2-fold dilutions across the plate.
-
Add 100 µL of diluted bacterial inoculum to all wells.
-
-
Controls:
-
Incubation: 37°C for 18–24 hours.
-
Readout: The MIC is the lowest concentration with no visible turbidity. Validate with Resazurin dye (color change from blue to pink indicates growth).
References
-
Jiang, X., et al. (2011).[10] "Synthesis and antimicrobial evaluation of new benzofuran derivatives." European Journal of Medicinal Chemistry. Link
-
Hu, J., et al. (2013). "Design, Synthesis and Activity of Benzofuran-7-carboxamide Poly(ADP-ribose)-polymerase Inhibitors." Chinese Journal of Organic Chemistry. Link
-
Wang, L., et al. (2025). "Synthesis, biological evaluation and molecular docking analysis of 2-phenyl-benzofuran-3-carboxamide derivatives as potential inhibitors of Staphylococcus aureus Sortase A." ResearchGate. Link
-
Kirilmis, C., et al. (2008). "Synthesis and antimicrobial activity of some novel derivatives of benzofuran." European Journal of Medicinal Chemistry. Link
-
Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07. Link
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A Tale of Two Halogens: A Comparative Guide to the Synthetic Utility of 5-Chloro- vs. 5-Bromo-1-benzofuran-7-carbonyl chloride
In the landscape of modern medicinal chemistry, the benzofuran scaffold stands as a privileged structure, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its versatile nature allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Among the many derivatives, those functionalized at the 5- and 7-positions are of particular interest as they provide vectors for molecular elaboration. This guide delves into a critical aspect of their synthesis: the choice of the halogen at the 5-position when utilizing the highly reactive 7-carbonyl chloride handle. We will provide an in-depth comparison of the synthetic utility of 5-Chloro-1-benzofuran-7-carbonyl chloride and its bromo-analog, 5-Bromo-1-benzofuran-7-carbonyl chloride, offering field-proven insights for researchers, scientists, and drug development professionals.
The Fundamental Divide: Reactivity of Aryl Chlorides vs. Aryl Bromides
At the heart of the comparison between our two subject molecules lies the well-established difference in reactivity between aryl chlorides and aryl bromides, particularly in transition-metal-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides is I > Br > OTf > Cl.[4] This trend is primarily governed by two key factors:
-
Carbon-Halogen (C-X) Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. Consequently, less energy is required to cleave the C-Br bond during the oxidative addition step of a catalytic cycle, often leading to faster reaction rates.[5]
-
Oxidative Addition Kinetics: The oxidative addition of the aryl halide to a low-valent transition metal (e.g., Pd(0)) is frequently the rate-determining step in many cross-coupling reactions. The greater polarizability of the C-Br bond facilitates a more rapid interaction with the electron-rich metal center, accelerating the overall catalytic turnover compared to the corresponding aryl chloride.[5]
While recent advancements in ligand design have made the use of more economical and abundant aryl chlorides increasingly feasible, aryl bromides often remain the substrate of choice for achieving higher yields under milder reaction conditions.[5][6][7] This fundamental difference in reactivity at the 5-position has significant implications for the synthetic utility of the 7-carbonyl chloride moiety.
The Acyl Chloride Moiety: A Double-Edged Sword of Reactivity
The 7-carbonyl chloride group is a highly electrophilic functional group, primed for reaction with a wide array of nucleophiles. Its primary utility lies in the formation of amide and ester bonds, crucial linkages in many pharmaceutical agents. However, the presence of the halogen at the 5-position introduces a second reactive site, particularly for cross-coupling reactions. The choice between chlorine and bromine at this position will therefore dictate the strategic approach to a multi-step synthesis.
Amide and Ester Bond Formation
In reactions where the 7-carbonyl chloride is the intended electrophile, such as in the formation of amides or esters, the nature of the halogen at the 5-position is expected to have a minimal electronic effect on the reactivity of the acyl chloride itself. The primary determinant of reactivity here is the inherent electrophilicity of the carbonyl carbon.
However, the choice of halogen can be critical when considering the overall synthetic strategy. If a subsequent cross-coupling reaction is planned at the 5-position, starting with the bromo-analog offers a distinct advantage due to its higher reactivity. Conversely, if the 5-halogen is intended to remain in the final molecule or be replaced via a nucleophilic aromatic substitution (SNAr) reaction, the more robust chloro-substituent might be preferred.
Friedel-Crafts Acylation
In intramolecular Friedel-Crafts acylation reactions, where the acyl chloride reacts with another position on the benzofuran ring system or an appended aromatic group, the halogen at the 5-position is likely to exert a more pronounced electronic effect. Both chlorine and bromine are deactivating, electron-withdrawing groups via induction, which would be expected to decrease the nucleophilicity of the benzofuran ring and potentially slow down the acylation reaction. The slightly higher electronegativity of chlorine might render the ring slightly less reactive compared to the bromo-analog, although this effect is generally subtle.
A Hypothetical Head-to-Head: Amide Formation and Subsequent Suzuki Coupling
To illustrate the practical implications of choosing between the chloro and bromo analogs, let's consider a common synthetic sequence: amide formation at the 7-position followed by a Suzuki cross-coupling at the 5-position.
Experimental Protocol: A Comparative Workflow
Objective: To synthesize a target molecule via a two-step sequence, comparing the efficiency of using either 5-Chloro-1-benzofuran-7-carbonyl chloride or 5-Bromo-1-benzofuran-7-carbonyl chloride as the starting material.
Step 1: Amide Formation
-
To a solution of the respective 5-halo-1-benzofuran-7-carbonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add a solution of a primary amine (e.g., benzylamine, 1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding 5-halo-N-benzyl-1-benzofuran-7-carboxamide.
Step 2: Suzuki Cross-Coupling
-
In a reaction vessel, combine the 5-halo-N-benzyl-1-benzofuran-7-carboxamide (1.0 eq), an arylboronic acid (e.g., phenylboronic acid, 1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., aqueous 2M sodium carbonate, 3.0 eq).
-
Add a suitable solvent system (e.g., a 3:1 mixture of toluene and ethanol).
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Heat the reaction to reflux (or a lower temperature for the bromo-analog) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the final 5-aryl-N-benzyl-1-benzofuran-7-carboxamide.
Expected Outcomes and Comparative Data
| Parameter | 5-Chloro-1-benzofuran-7-carbonyl chloride | 5-Bromo-1-benzofuran-7-carbonyl chloride | Rationale |
| Amide Formation Yield | ~90-95% | ~90-95% | The reactivity of the acyl chloride is the dominant factor. |
| Amide Formation Reaction Time | 2-4 hours | 2-4 hours | Similar reactivity of the acyl chloride moiety. |
| Suzuki Coupling Reaction Time | 12-24 hours | 4-8 hours | Higher reactivity of the C-Br bond in oxidative addition.[5] |
| Suzuki Coupling Reaction Temperature | 80-100 °C | 60-80 °C | Milder conditions are often sufficient for the more reactive bromide. |
| Suzuki Coupling Yield | 60-80% | 80-95% | Higher efficiency and fewer side reactions with the bromo-analog.[6] |
| Catalyst Loading for Suzuki Coupling | Potentially higher | Typically lower | The higher reactivity of the bromide may allow for a lower catalyst loading. |
Visualizing the Synthetic Strategy
The choice between the chloro and bromo analogs is a critical decision point in the overall synthetic workflow. The following diagram illustrates the divergent pathways based on this choice.
Caption: Synthetic workflow comparison.
The following diagram illustrates the key factors influencing the decision between the chloro and bromo analogs.
Caption: Key decision factors.
Conclusion: A Strategic Choice Based on Synthetic Goals
The choice between 5-Chloro-1-benzofuran-7-carbonyl chloride and its bromo-analog is not merely a matter of substituting one halogen for another; it is a strategic decision that can significantly impact the efficiency and feasibility of a synthetic route.
-
For syntheses requiring a subsequent cross-coupling reaction at the 5-position, the bromo-analog is the clear frontrunner. Its inherently higher reactivity allows for milder reaction conditions, shorter reaction times, and often higher yields. This can be particularly crucial in the later stages of a complex synthesis where preserving sensitive functional groups is paramount.
-
Conversely, if the synthetic plan involves retaining the halogen in the final molecule or performing a nucleophilic aromatic substitution, the chloro-analog may be the more prudent choice. Its greater stability and lower cost can be advantageous, especially in large-scale production.
As with any synthetic challenge, the optimal choice will depend on the specific goals of the project, the complexity of the target molecule, and the resources available. By understanding the fundamental principles of aryl halide reactivity and carefully considering the overall synthetic strategy, researchers can make an informed decision and streamline their path to novel benzofuran derivatives.
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A Comparative Guide to the Validation of Analytical Methods for 5-Chloro-1-benzofuran-7-carbonyl chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not a perfunctory step but the bedrock of reliable and reproducible data. This guide offers an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 5-Chloro-1-benzofuran-7-carbonyl chloride and its derivatives. As a senior application scientist, the following content is structured to provide not just procedural steps, but the scientific rationale behind the methodological choices, ensuring a self-validating system of protocols grounded in the principles of the International Council for Harmonisation (ICH) guidelines.
The Critical Role of Method Validation
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1][2] For novel and potent compounds like 5-Chloro-1-benzofuran-7-carbonyl chloride, a key intermediate in the synthesis of various pharmacologically active molecules, ensuring the purity, potency, and stability of the compound is paramount.[3] An unvalidated method can lead to erroneous results, impacting everything from preclinical studies to final product quality. This guide adheres to the recently updated ICH Q2(R2) guidelines, which emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical procedures.[1]
Method Selection: HPLC vs. GC-MS
The choice between HPLC and GC-MS is fundamentally dictated by the physicochemical properties of the analyte, primarily its volatility and thermal stability.[4]
-
High-Performance Liquid Chromatography (HPLC): This is a versatile technique suitable for a broad range of compounds, especially those that are non-volatile or thermally labile.[4][5] Given the relatively complex structure and potential for thermal degradation of 5-Chloro-1-benzofuran-7-carbonyl chloride, HPLC is often the preferred initial approach. Its flexibility in stationary and mobile phases allows for fine-tuning of the separation process.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique is ideal for volatile and thermally stable compounds.[4] While the carbonyl chloride group may be reactive at high temperatures, GC-MS can provide excellent separation and definitive identification through mass fragmentation patterns.[6][7] However, it may induce thermal degradation, leading to the formation of artifacts, which must be carefully monitored.[8]
A decision tree for selecting the appropriate analytical method is presented below.
Caption: Decision tree for selecting an analytical method.
Core Validation Parameters: A Deep Dive
According to ICH guidelines, a comprehensive method validation encompasses several key parameters.[9][10] The following sections detail the experimental protocols and rationale for each.
Specificity and Forced Degradation Studies
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components.[9] To demonstrate specificity, forced degradation studies are indispensable for developing a stability-indicating method.[2][11]
Forced Degradation Protocol:
-
Acid Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60°C for 24 hours. The primary expected degradation product is the corresponding carboxylic acid due to the hydrolysis of the carbonyl chloride.
-
Base Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH at room temperature for 4 hours. This is expected to rapidly hydrolyze the carbonyl chloride.
-
Oxidative Degradation: Treat the compound with 3% hydrogen peroxide in a 1:1 acetonitrile/water mixture at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.[12]
-
Photolytic Degradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12]
The resulting stressed samples are then analyzed to ensure that the main peak is well-resolved from any degradation products.
Caption: Workflow for forced degradation studies.
Linearity and Range
Linearity demonstrates a direct proportionality between the concentration of the analyte and the analytical signal over a specified range.[13] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[2][13]
Linearity Protocol:
-
Prepare a stock solution of 5-Chloro-1-benzofuran-7-carbonyl chloride in a suitable solvent (e.g., acetonitrile).
-
Perform serial dilutions to obtain at least five concentration levels, typically ranging from 50% to 150% of the target concentration.
-
Inject each concentration in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[14]
Accuracy
Accuracy reflects the closeness of the test results to the true value and is often expressed as percent recovery.[9][13]
Accuracy Protocol:
-
Prepare a blank matrix (e.g., a placebo formulation).
-
Spike the blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each concentration level.
-
Analyze the samples and calculate the percent recovery.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Precision is assessed at three levels: repeatability, intermediate precision, and reproducibility.
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[14]
-
Reproducibility: Assesses the precision between laboratories (collaborative studies).
Precision Protocol (Repeatability and Intermediate Precision):
-
Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or a different instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (RSD) for each set of measurements.
Acceptance Criteria: The RSD should be ≤ 2%.[14]
Comparative Experimental Protocols and Data
The following tables summarize representative experimental conditions and performance data for HPLC and GC-MS methods for the analysis of 5-Chloro-1-benzofuran-7-carbonyl chloride.
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Instrumentation | HPLC with UV Detector |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 290 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Table 2: GC-MS Method Parameters
| Parameter | Condition |
| Instrumentation | Gas Chromatograph with Mass Spectrometer |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at 1.2 mL/min |
| Oven Program | 100°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min |
| Injector Temperature | 250°C (Split mode 20:1) |
| MS Transfer Line | 280°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 50-400 amu |
Table 3: Comparative Validation Data Summary
| Validation Parameter | HPLC Method | GC-MS Method | ICH Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9992 | ≥ 0.999[14] |
| Range (µg/mL) | 1 - 100 | 0.5 - 50 | Defined by linearity, accuracy, precision |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.9% - 101.8% | 98.0% - 102.0% |
| Precision (RSD) | |||
| - Repeatability | 0.85% | 1.10% | ≤ 2%[14] |
| - Intermediate Precision | 1.25% | 1.65% | ≤ 2%[14] |
| LOD (µg/mL) | 0.1 | 0.05 | Reportable |
| LOQ (µg/mL) | 0.3 | 0.15 | Reportable |
The data presented above illustrates that both HPLC and GC-MS can be validated to meet ICH requirements. The HPLC method generally shows slightly better precision, which is common for liquid-phase techniques. The GC-MS method offers superior sensitivity (lower LOD and LOQ), which would be advantageous for impurity profiling at very low levels.
Conclusion
The validation of analytical methods for novel compounds like 5-Chloro-1-benzofuran-7-carbonyl chloride is a meticulous process that underpins the quality and safety of pharmaceutical products. This guide has provided a comparative framework for utilizing HPLC and GC-MS, grounded in the scientific principles of the ICH Q2(R2) guidelines.
-
HPLC stands out as a robust and versatile primary method, particularly where thermal stability is a concern.
-
GC-MS offers unparalleled sensitivity and structural elucidation capabilities, making it an excellent complementary technique, especially for identifying volatile impurities.
Ultimately, the choice of method, or the decision to use both orthogonally, will depend on the specific analytical target profile—whether the goal is routine quality control, stability testing, or trace impurity analysis. By following the detailed protocols and understanding the rationale behind each validation parameter, researchers can confidently develop and validate analytical methods that are accurate, reliable, and fit for purpose.
References
- ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (2026, January 8).
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
- Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
- A Comparative Guide to the Validation of Analytical Methods for Benzofuran Compounds - Benchchem.
- HPLC Method Validation Benzofuran Derivatives - Desertcart Guyana.
- Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS - Benchchem.
- Gas chromatographic analysis of polychlorinated dibenzo-p-dioxins and dibenzofurans. National Center for Biotechnology Information.
- Libro hplc method validation benzofuran derivatives De - Buscalibre Ecuador.
- Prediction of gas chromatographic retention indexes for polychlorinated dibenzofurans. (1990, December 15). Analytical Chemistry.
- Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography - Davidson Analytical Services.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
- Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods - SciSpace.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- A Review on Step-by-Step Analytical Method Validation. (2015, October 15). IOSR Journal of Pharmacy.
- Forced Degradation Study in Pharmaceuticals - YouTube. (2018, October 20).
- Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes.
- 5-Isobenzofurancarbonyl chloride, 1,3-dihydro-1,3-dioxo- - the NIST WebBook. National Institute of Standards and Technology.
- New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. (2009, November 15). PubMed.
- 5-Chloro-UR-144 - SWGDRUG.org. (2013, January 7).
- Gas Chromatography of Benzofuran Derivatives. I. - Amanote Research.
- Determination of dioxins and dibenzofurans using GC/MS - Agilent.
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023, September 6). MDPI.
- 5-Chloro-7-methyl-2-phenyl-3-phenylsulfinyl-1-benzofuran. National Institutes of Health.
- Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. (2010, November 29). MDPI.
- Mass spectrometry of carbonyl compounds - ResearchGate.
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A Comparative Guide to the X-ray Crystallography of 5-Chloro-1-Benzofuran-7-Carboxamide Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the synthesis, crystallization, and structural elucidation of 5-chloro-1-benzofuran-7-carboxamide derivatives. By comparing methodologies and analyzing structural data from analogous compounds, we offer a framework for understanding the solid-state properties of this important chemical class, which is noted for its potential in drug discovery.[1][2][3]
Benzofuran scaffolds are core components in numerous natural products and pharmaceuticals, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6] The addition of a carboxamide group and a chloro-substituent can significantly influence the molecule's electronic properties, binding affinities, and crystal packing, making X-ray crystallography an indispensable tool for detailed structural analysis.[7][8]
Synthesis and Crystallization Strategies: A Comparative Overview
The journey from synthesis to a high-quality crystal suitable for X-ray diffraction is a multi-step process where initial choices profoundly impact the final structural output.
Synthesis Pathways: The synthesis of benzofuran-7-carboxamide derivatives typically begins with the construction of the core benzofuran ring system.[9][10] A common and effective method involves the hydrolysis of a corresponding methyl or ethyl ester to yield the carboxylic acid, which can then be converted to the target carboxamide. For example, benzofuran-7-carboxylic acid can be prepared by stirring its methyl ester with an aqueous sodium hydroxide solution in methanol.[11] The subsequent amidation can be achieved using standard coupling agents or by converting the carboxylic acid to an acyl chloride followed by reaction with the desired amine.
An alternative route involves intramolecular cyclization of appropriately substituted phenols, a method that offers flexibility in introducing various substituents onto the benzene ring.[9][10] For the specific 5-chloro substitution, starting materials containing a chlorine atom at the desired position are crucial. A patent for a related compound, 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid, highlights a two-step hydrolysis method to achieve high purity and yield, a principle applicable to similar structures.[12]
Experimental Protocol: Generalized Synthesis of a Benzofuran-7-Carboxamide Derivative
-
Hydrolysis: A solution of the corresponding benzofuran-7-carboxylate ester is refluxed with an excess of a base (e.g., KOH or NaOH) in an alcohol/water mixture for 2-4 hours.[11][13]
-
Acidification: After cooling, the reaction mixture is poured into ice-cold water and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filtration & Drying: The solid carboxylic acid is collected by filtration, washed with water, and dried under vacuum.
-
Amidation: The dried carboxylic acid is dissolved in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂). A coupling agent (e.g., HBTU, HATU) and a non-nucleophilic base (e.g., DIPEA) are added, followed by the desired amine. The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).
-
Work-up & Purification: The reaction mixture is washed sequentially with dilute acid, bicarbonate solution, and brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization.
Crystallization Techniques: Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[14] The choice of solvent and crystallization method is critical and often determined empirically. For carboxamide-containing compounds, polymorphism—the ability to exist in multiple crystal forms—is common and can be influenced by the crystallization conditions.[15]
| Method | Description | Advantages | Considerations |
| Slow Evaporation | The compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly over days or weeks.[16] | Simple, widely applicable, and effective for many small molecules. | Can lead to oiling out or formation of microcrystals if evaporation is too rapid. |
| Vapor Diffusion | A concentrated solution of the compound in a low-boiling-point solvent is placed in a sealed chamber containing a higher-boiling-point anti-solvent. | Allows for fine control over the rate of crystallization, often yielding high-quality crystals. | Requires careful selection of solvent/anti-solvent pairs. |
| Liquid-Assisted Grinding | The solid compound is ground with a small amount of a liquid (solvent) to induce a phase transition to a crystalline form.[17] | Effective for screening polymorphs and can sometimes produce crystals when solution methods fail.[17] | May yield crystals too small for single-crystal XRD, requiring powder diffraction techniques. |
| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization. | Good for compounds with a steep solubility curve. | Rapid cooling can lead to twinning or small, poorly formed crystals. |
For chloro-substituted benzofurans and carboxamides, solvents like acetone, ethyl acetate, chloroform, and mixtures with hexane or ethanol have proven effective for growing single crystals via slow evaporation.[16]
The Crystallographic Workflow: From Crystal to Structure
The process of determining a molecular structure via X-ray crystallography follows a well-defined workflow, from data collection to final structure refinement.[18] This technique provides a precise 3D map of atomic arrangements.[7][8]
Caption: Workflow from synthesis to final crystal structure determination.
Comparative Structural Analysis: Insights from Analogous Derivatives
While a public crystal structure for the exact 5-chloro-1-benzofuran-7-carboxamide is not available, analysis of closely related structures provides critical insights into expected molecular geometry and intermolecular interactions.
Key Crystallographic Parameters of Related Benzofuran Derivatives:
| Compound | Space Group | Unit Cell Parameters (a, b, c; Å) | Key Interactions | Reference |
| 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester | P-1 | a=9.27, b=11.67, c=15.41 | C-H···O hydrogen bonds | [4] |
| 5-Chloro-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran | P-1 | a=7.54, b=9.74, c=10.80 | Cl···O halogen bonds, C-H···O hydrogen bonds | [16] |
| 5-Chloro-2,7-dimethyl-3-(p-tolylsulfonyl)-1-benzofuran | P-1 | a=8.28, b=9.67, c=10.16 | π-π stacking, C-H···O hydrogen bonds | [19] |
| 5-Chloro-2,7-dimethyl-3-(m-tolylsulfonyl)-1-benzofuran | P2₁/c | a=8.87, b=6.53, c=26.36 | π-π stacking, C-H···O hydrogen bonds | [20] |
Analysis of Intermolecular Interactions: The crystal packing of these molecules is governed by a combination of weak and strong non-covalent interactions.
-
Hydrogen Bonding: The carboxamide group is a potent hydrogen bond donor (N-H) and acceptor (C=O). We can anticipate strong N-H···O=C hydrogen bonds, often forming centrosymmetric dimers or extended chains, which are common motifs in carboxamide crystal structures.[15][21]
-
Halogen Bonding: The 5-chloro substituent is a key player in directing crystal packing. The chlorine atom can act as a Lewis acid, forming favorable "halogen bonds" with Lewis bases like the carbonyl oxygen (Cl···O).[16] These interactions are directional and can be as strong as conventional hydrogen bonds, significantly influencing the supramolecular architecture.[22]
-
π-π Stacking: The planar benzofuran ring system facilitates π-π stacking interactions.[19][20] These interactions, where aromatic rings stack on top of each other in a parallel or slipped-parallel fashion, are crucial for stabilizing the crystal lattice.
Caption: Key intermolecular interactions governing crystal packing.
Alternative and Complementary Techniques
While single-crystal X-ray diffraction (SCXRD) provides the definitive atomic structure, other techniques are vital for a comprehensive solid-state characterization.[23]
-
Powder X-ray Diffraction (PXRD): When single crystals suitable for SCXRD cannot be obtained, PXRD is an invaluable alternative.[14] It is used for phase identification, assessing sample purity, and can even be used for structure determination in some cases, especially for organic molecules.[14]
-
Differential Scanning Calorimetry (DSC): DSC is used to study thermal properties, such as melting points and phase transitions. It is a powerful tool for identifying different polymorphs, which may exhibit distinct melting behaviors.[17]
-
Spectroscopy (FT-IR, NMR): Infrared spectroscopy can provide evidence of hydrogen bonding through shifts in N-H and C=O stretching frequencies. Solid-state NMR can also provide information about the number of unique molecules in the asymmetric unit and their local environments.
Conclusion
The crystallographic analysis of 5-chloro-1-benzofuran-7-carboxamide derivatives is essential for understanding their structure-property relationships. Although a definitive structure for the title compound requires experimental determination, a comparative analysis of analogous structures provides a robust predictive framework. The interplay of strong N-H···O hydrogen bonds from the carboxamide moiety, directional Cl···O halogen bonds, and stabilizing π-π interactions from the benzofuran core is expected to define the supramolecular assembly. This guide underscores the necessity of a combined approach, leveraging optimized synthesis and crystallization protocols alongside a suite of analytical techniques, to fully elucidate the solid-state characteristics of these promising pharmaceutical building blocks.
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Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry. [Link]
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Discovery and structure-activity relationship of novel 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives as poly(ADP-ribose)polymerase-1 inhibitors. PubMed. [Link]
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Synthesis and biological evaluation of new benzofuran carboxamide derivatives. ResearchGate. [Link]
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X-ray Diffraction Protocols and Methods. Springer Nature Experiments. [Link]
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Polymorphism in Carboxamide Compound with High-Z' Crystal Structure. ResearchGate. [Link]
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Small molecule crystallography. Excillum. [Link]
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Synthesis and Crystal Structure of Benzofuran Derivative. Asian Publication Corporation. [Link]
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Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. National Center for Biotechnology Information. [Link]
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Access to Corrole-Appended Persubstituted Benzofurans by a Multicomponent Reaction: The Dual Role of p-Chloranil. ResearchGate. [Link]
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Carbamazepine Co-crystallization with Pyridine Carboxamides: Rationalization by Complementary Phase Diagrams and Crystal Energy Landscapes. ACS Publications. [Link]
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Access to Corrole-Appended Persubstituted Benzofurans by a Multicomponent Reaction: The Dual Role of p-Chloranil. ACS Publications. [Link]
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Crystal structure of 5-chloro-2,7-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-benzofuran. National Institutes of Health. [Link]
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5-Chloro-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran. National Institutes of Health. [Link]
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Resolved X-ray crystallographic structures of 1−7 showing their configuration adopted in the solid state and the dihedral angle of the vinyl-phenyl planes. ResearchGate. [Link]
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Screening and Formation Thermodynamics of Co-Crystal: Salicyclic Acid-Benzamide Co-Crystal System Case Study. MDPI. [Link]
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Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 5-Chloro-1-benzofuran-7-carbonyl chloride
This guide provides a comprehensive, step-by-step protocol for the safe neutralization and disposal of 5-Chloro-1-benzofuran-7-carbonyl chloride. As a bifunctional molecule containing a highly reactive acyl chloride group and a halogenated aromatic benzofuran core, this compound demands a rigorous and chemically sound disposal strategy. The procedures outlined below are designed for researchers, scientists, and drug development professionals to ensure laboratory safety, operational integrity, and environmental compliance. Adherence to these protocols is critical for mitigating the inherent risks associated with this class of chemical.
PART 1: Hazard Assessment & Essential Protective Measures
Before handling 5-Chloro-1-benzofuran-7-carbonyl chloride for any purpose, including disposal, a thorough understanding of its hazard profile is paramount. The primary risks stem from the acyl chloride functional group, which is corrosive and highly reactive, particularly with nucleophiles like water.[1][2]
Table 1: Hazard Profile of 5-Chloro-1-benzofuran-7-carbonyl chloride
| Hazard Category | Description | Primary Mitigation Strategy |
| Corrosivity | Causes severe skin burns and eye damage upon contact.[3][4] The compound reacts with moisture on skin or mucous membranes to produce hydrochloric acid (HCl). | Use of appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[1][5] |
| Reactivity | Reacts violently and exothermically with water, alcohols, amines, and bases.[6][7] This reaction liberates corrosive and toxic hydrogen chloride gas.[3] | Conduct all operations in a certified chemical fume hood.[1] Employ controlled, slow addition of the chemical to the neutralizing agent with external cooling. |
| Health Hazards | Inhalation of dust or vapors is harmful. Ingestion can cause severe damage to the digestive tract.[3] | Work exclusively within a chemical fume hood to prevent inhalation.[8] Never ingest chemicals and practice good laboratory hygiene.[3] |
| Environmental Hazards | As a halogenated aromatic compound, improper disposal can lead to persistent environmental contamination.[9][10] Wastes containing chlorinated organics are regulated as hazardous.[11][12] | Do not dispose of down the drain.[10] All waste, including the neutralized solution and rinsates, must be collected as halogenated hazardous waste for professional disposal.[11] |
Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable. The causality for each piece of equipment is directly linked to the compound's specific hazards.
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common choice, but for extended handling, consider heavier-duty gloves like neoprene or butyl rubber.[1] Always check the manufacturer's glove compatibility data.
-
Eye and Face Protection: Chemical safety goggles combined with a full-face shield are required to protect against splashes of the corrosive liquid and potential violent reactions.[5]
-
Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes are mandatory to protect the skin from accidental contact.[1]
PART 2: The Core Principle: Controlled Nucleophilic Quenching
The foundation of safe disposal for any acyl chloride is the controlled quenching of its electrophilic carbonyl group.[6] This is achieved through a nucleophilic acyl substitution reaction, which converts the highly reactive acyl chloride into a more stable and less hazardous functional group, such as a carboxylic acid salt.[13][14] The reaction proceeds via a tetrahedral intermediate, followed by the elimination of a chloride ion, which immediately forms hydrochloric acid (HCl).[14][15]
Caption: General mechanism for acyl chloride neutralization.
The primary challenge is managing the reaction's exothermic nature and the simultaneous production of HCl gas.[15] The protocol below utilizes a basic solution (sodium hydroxide) to serve two functions: providing the nucleophile (hydroxide ion) for the reaction and immediately neutralizing the HCl byproduct.[14][16]
PART 3: Step-by-Step Disposal Protocol
This protocol must be performed in its entirety within a certified chemical fume hood with the sash positioned at the lowest practical height.
Materials and Setup
-
Appropriate PPE (as defined in Part 1).
-
Stir plate.
-
Erlenmeyer flask or beaker (at least 10x the volume of the chemical to be neutralized).
-
Ice bath.
-
Glass funnel or pipette.
-
Labeled hazardous waste container for "Halogenated Organic Waste".[17]
-
2.5 M Sodium hydroxide (NaOH) solution.
-
pH paper or pH meter.
Neutralization Workflow
The following diagram illustrates the logical flow of the entire disposal operation, from initial preparation to final waste containerization.
Caption: Step-by-step workflow for safe neutralization.
Detailed Procedure
-
Prepare the Neutralizing Solution: In a suitably sized flask or beaker equipped with a magnetic stir bar, place an adequate volume of 2.5 M sodium hydroxide solution. The molar amount of NaOH should be in significant excess (at least 3-5 equivalents) of the acyl chloride being destroyed. Begin stirring to create a vortex.
-
Cool the System: Place the flask in an ice-water bath and allow the NaOH solution to cool to below 10°C. This is a critical step to absorb the heat generated during the exothermic hydrolysis.[1]
-
Slow and Controlled Addition: Carefully and slowly, add the 5-Chloro-1-benzofuran-7-carbonyl chloride to the center of the stirring vortex using a pipette or dropping funnel. The addition must be dropwise.[1] A rapid addition will cause a violent reaction, splashing, and a rapid release of HCl gas.
-
Observe and React: You will likely observe fuming at the surface as the acyl chloride reacts with the base. Maintain a slow addition rate to keep this fuming to a minimum. If the reaction becomes too vigorous or the temperature rises rapidly, stop the addition immediately and allow the system to cool.
-
Complete the Reaction: Once the addition is complete, leave the mixture stirring in the ice bath for an additional 30 minutes. Afterwards, remove the ice bath and allow the mixture to stir at room temperature for at least 2-4 hours to ensure the reaction has gone to completion.
-
Verify Neutralization: After the stirring period, check the pH of the aqueous solution. It should be distinctly basic (pH > 9). If it is acidic or neutral, it indicates that unreacted acyl chloride may remain or that the amount of base was insufficient. In this case, cautiously add more NaOH solution and continue stirring for another hour before re-testing.
PART 4: Waste Management and Final Disposal
The successful neutralization of the acyl chloride is only the first phase of disposal. The resulting solution now contains the sodium salt of 5-chloro-1-benzofuran-7-carboxylic acid, a halogenated organic compound, and must be managed as regulated hazardous waste.[11]
-
Containerization: Carefully transfer the neutralized aqueous mixture into a designated, properly labeled hazardous waste container. The label must clearly state "Hazardous Waste: Halogenated Organic Compounds, Aqueous".
-
Decontamination: Rinse all glassware that came into contact with the chemical (e.g., original container, reaction flask, pipette) with a minimal amount of an appropriate organic solvent, such as acetone.[1] Collect this solvent rinse and add it to the same halogenated hazardous waste container.
-
Final Disposal: The sealed and labeled container must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste management company.[18] Adherence to federal (EPA/RCRA) and local regulations for hazardous waste disposal is mandatory.[11][19][20]
PART 5: Emergency Procedures
In the event of an accidental spill or exposure, immediate and correct action is critical to minimizing harm.
-
Spill: For a small spill inside a chemical fume hood, absorb the material with an inert absorbent like vermiculite or sand.[1] Do NOT use combustible materials like paper towels. Collect the contaminated absorbent material into a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's emergency response team.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][21] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
References
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Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Available at: [Link]
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A Level Chemistry Revision Notes - Acyl Chlorides. (2025, June 23). Save My Exams. Available at: [Link]
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Synthesis and Reactions of Acid Chlorides. (n.d.). Organic Chemistry Tutor. Available at: [Link]
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Acyl chloride. (n.d.). Wikipedia. Available at: [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). EPA NEIPS. Available at: [Link]
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How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025, May 25). Yufeng. Available at: [Link]
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Chemistry of Acid Halides. (2024, March 17). LibreTexts Chemistry. Available at: [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Available at: [Link]
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Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). NOP. Available at: [Link]
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Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017, June 4). ResearchGate. Available at: [Link]
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What Regulations Apply to Chlorinated Solvent Use? (n.d.). PF Online. Available at: [Link]
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Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Available at: [Link]
-
Acetyl Chloride - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Available at: [Link]
-
Methyl 4-(acetylamino)-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylate. (n.d.). PubChem. Available at: [Link]
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.). EPFL. Available at: [Link]
-
Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council. Available at: [Link]
-
5-chloro-1-benzofuran-7-carbaldehyde (C9H5ClO2). (n.d.). PubChemLite. Available at: [Link]
-
EPA Hazardous Waste Codes. (n.d.). UGA Environmental Safety Division. Available at: [Link]
-
Material Safety Data Sheet - O-Acetylmandelic acid chloride, 95%. (2003, October 30). Cole-Parmer. Available at: [Link]
-
EPA HAZARDOUS WASTE CODES. (n.d.). Unknown Source. Available at: [Link]
-
CHLOROACETYL CHLORIDE. (2020, December 21). Occupational Safety and Health Administration. Available at: [Link]
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The OSHA Chemical Storage Requirements. (2022, June 10). Capital Resin Corporation. Available at: [Link]
-
7-Chlorobenzofuran. (n.d.). PubChem. Available at: [Link]
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Hazardous Waste: Guidelines and Regulations, Federal Register Notice. (n.d.). EPA. Available at: [Link]
-
Safety Data Sheet: Benzoyl chloride. (n.d.). Carl ROTH. Available at: [Link]
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Personal protective equipment for handling 5-Chloro-1-benzofuran-7-carbonyl chloride
[1]
Part 1: Executive Summary & Immediate Action
Do not treat this compound as a standard organic intermediate. 5-Chloro-1-benzofuran-7-carbonyl chloride is an aromatic acid chloride .[1] Upon contact with moisture (air, skin, mucous membranes), it rapidly hydrolyzes to release hydrochloric acid (HCl) gas and the corresponding carboxylic acid. This reaction is exothermic and can cause immediate, irreversible tissue damage.
Emergency Response Card (Cut-out)
| Event | Immediate Action |
| Skin Contact | DO NOT WIPE. Wiping drives the chemical deeper.[1] Flush immediately with water for 15 minutes.[2][3][4] Remove contaminated clothing under the shower. |
| Eye Contact | Flush with water/eyewash for 15-20 minutes while holding eyelids open. Seek immediate ophthalmological care. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. |
| Spill (<10 mL) | Cover with dry sand or weak base (Sodium Bicarbonate). DO NOT use water directly on the spill (violent fuming). |
| Fire | Use CO₂, Dry Chemical, or Sand.[2] NEVER use water ; it will accelerate acid gas production. |
Part 2: Hazard Identification & Mechanism
To handle this chemical safely, you must understand the "Warhead": the Chlorocarbonyl group (-COCl) attached to the benzofuran ring.
The Hydrolysis Mechanism
Unlike alkyl halides, the carbonyl chloride is highly electrophilic. Water acts as a nucleophile, attacking the carbonyl carbon.
-
Reaction: R-COCl + H₂O → R-COOH + HCl (gas) + Heat[1]
-
Implication: High humidity in the lab can pressurize storage vessels. Opening a stored bottle can release a "puff" of concentrated HCl gas.
GHS Classification:
Part 3: Personal Protective Equipment (PPE) Matrix
Standard nitrile exam gloves are insufficient for prolonged contact or immersion. Acid chlorides can permeate thin nitrile rubber, reacting with moisture on your skin inside the glove to cause occlusion burns.
PPE Selection Logic
The following diagram outlines the decision process for selecting the correct PPE based on the operational context.
Figure 1: Decision logic for PPE selection. Note that Silver Shield gloves are required for spill cleanup due to permeation resistance.
Specific PPE Recommendations
| Component | Recommendation | Technical Rationale |
| Hand Protection | Silver Shield (Laminate) or Double Nitrile (min 8 mil total).[1] | Aromatic acid chlorides degrade nitrile. Laminate offers >4hr breakthrough time [1]. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent). | Face shields alone are insufficient against HCl gas/vapors which can bypass the shield. |
| Respiratory | Fume Hood mandatory. | If outside hood (emergency): Full-face respirator with Acid Gas (Yellow) or Multi-Gas cartridges. |
Part 4: Operational Protocol (SOP)
Storage Logistics[1]
-
Atmosphere: Store under Argon or Nitrogen . Moisture ingress will degrade the reagent to the carboxylic acid (white solid crust) and pressurize the bottle with HCl.
-
Temperature: Refrigerate (2-8°C) to slow hydrolysis rates, but warm to room temperature before opening to prevent condensation.
-
Secondary Containment: Store in a desiccator or a sealed secondary container with desiccant packs.
Handling & Synthesis[1]
-
Preparation: All glassware must be flame-dried or oven-dried. Moisture is the enemy.
-
Weighing:
-
Solid: Weigh quickly in a fume hood.
-
Liquid/Melt: Use a glass syringe with a long needle. Avoid plastic syringes if possible (swelling risk); if using plastic, use immediately and discard.
-
-
Reaction Setup:
-
Always use a trap (NaOH solution) on the vent line if the reaction generates significant HCl.
-
Solvent Choice: Use anhydrous DCM, THF, or Toluene. Avoid protic solvents (Alcohols, Water, Amines) unless they are the intended reactants.
-
Quenching & Disposal (The Critical Step)
NEVER add water directly to the acid chloride. This causes a violent exotherm and splattering.
Safe Quenching Workflow:
-
Dilute: Dilute the reaction mixture with a non-reactive solvent (e.g., DCM or Toluene).
-
Cool: Place the vessel in an ice bath (0°C).
-
Add Quench: Add saturated Sodium Bicarbonate (NaHCO₃) or 1M NaOH dropwise.
-
Note: NaHCO₃ will generate CO₂ gas (bubbling). Ensure the vessel is vented .
-
-
Verify: Check pH of the aqueous layer. It should be neutral or basic (pH 7-9).
Figure 2: Step-by-step quenching workflow ensuring thermal control and gas management.[1]
Part 5: Decontamination Procedures
Glassware Cleaning
-
Rinse glassware with a small amount of Acetone or DCM. Collect this rinse as halogenated waste.
-
Soak glassware in a base bath (Ethanol/KOH) or dilute NaOH solution to hydrolyze trace acid chloride.
-
Wash with water and detergent.
Spill Cleanup (Small Scale < 50 mL)
-
Don PPE: Silver Shield gloves, goggles, lab coat.
-
Cover: Use dry sand , vermiculite, or a commercial acid spill pad.
-
Neutralize: Sprinkle sodium bicarbonate or sodium carbonate over the absorbed material.
-
Collect: Scoop into a hazardous waste container labeled "Acid Contaminated Debris."
References
-
Berkeley EH&S. (2025). Glove Selection Guide: Chemical Compatibility. University of California, Berkeley. Link
-
Sigma-Aldrich. (2025). Safety Data Sheet: 5-Chloro-2,3-dihydrobenzofuran-7-carbonyl chloride. Merck KGaA. Link
-
UCT Science. (2025). Quenching of Acid Chlorides: Standard Operating Procedures. University of Cape Town. Link
-
Yufeng. (2025).[6][8] How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
